MitoBloCK-11
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFLSGAKLBJTB-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MitoBloCK-11: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoBloCK-11 (MB-11) is a novel small molecule inhibitor identified from a chemical screen designed to discover modulators of mitochondrial protein import. Preliminary research suggests that this compound exerts its inhibitory effect by targeting Seo1, a protein with a newly discovered mitochondrial localization. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available pre-clinical data and related studies on mitochondrial protein import pathways. While a dedicated peer-reviewed publication with exhaustive quantitative data on this compound is not yet publicly available, this guide synthesizes the existing information to provide a foundational understanding for research and drug development professionals.
Core Mechanism of Action: Inhibition of Mitochondrial Protein Import via Seo1
This compound has been identified as an inhibitor of mitochondrial protein import.[1] Its primary molecular target is believed to be Seo1, a protein that was traditionally thought to reside exclusively at the plasma membrane.[1] The discovery of Seo1's mitochondrial localization and its role as a target for this compound opens new avenues for understanding the intricate processes of mitochondrial protein transport.
The proposed mechanism of action is that this compound specifically interferes with the import of a subset of mitochondrial precursor proteins that contain hydrophobic segments.[2] It is suggested to act through the transport protein Seo1, while not affecting the well-characterized import receptors Tom70 or Tom20.[2] This specificity suggests a novel or alternative import pathway mediated by Seo1.
Diagram of Proposed this compound Mechanism of Action
Caption: Proposed mechanism of this compound action.
Quantitative Data
As of the latest available information, specific quantitative data for this compound, such as IC50 values for Seo1 inhibition or dose-response curves for the inhibition of mitochondrial protein import, have not been published in peer-reviewed literature. The data presented below for other members of the MitoBloCK family are for comparative purposes and to provide context for the potential potency of this class of compounds.
Table 1: IC50 Values of Related MitoBloCK Compounds
| Compound | Target | Assay | IC50 (µM) | Reference |
| MitoBloCK-6 | Erv1/ALR | In vitro Amplex Red-HRP assay | 0.7 - 0.9 | [3] |
| MitoBloCK-8 | ALR | In vitro Amplex Red-HRP assay | 9.02 | [1] |
| MitoBloCK-9 | ALR | In vitro Amplex Red-HRP assay | 2.15 | [1] |
| MitoBloCK-13 | ALR | In vitro Amplex Red-HRP assay | 10.7 | [1] |
Experimental Protocols
The following is a generalized protocol for an in vitro mitochondrial protein import assay, which can be adapted to study the effects of this compound. This protocol is based on standard methodologies used in the field.
In Vitro Mitochondrial Protein Import Assay
Objective: To assess the inhibitory effect of this compound on the import of a radiolabeled mitochondrial precursor protein into isolated yeast or mammalian mitochondria.
Materials:
-
Isolated mitochondria (from yeast or cultured mammalian cells)
-
Radiolabeled precursor protein (e.g., ³⁵S-methionine-labeled)
-
This compound stock solution (in DMSO)
-
Import buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2)
-
ATP regeneration system (ATP, creatine (B1669601) phosphate, creatine kinase)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Workflow Diagram:
Caption: Workflow for an in vitro mitochondrial protein import assay.
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from yeast spheroplasts or cultured mammalian cells by differential centrifugation. Resuspend the mitochondrial pellet in import buffer.
-
Precursor Protein Synthesis: Synthesize the desired mitochondrial precursor protein in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of ³⁵S-methionine.
-
Import Reaction: a. Pre-incubate isolated mitochondria with varying concentrations of this compound or vehicle (DMSO) for 10-15 minutes at 25°C. b. Initiate the import reaction by adding the radiolabeled precursor protein and an ATP regeneration system. c. Incubate the reaction at 25°C for various time points (e.g., 5, 10, 20, 30 minutes).
-
Protease Treatment: Stop the import reaction by placing the tubes on ice. Treat one set of samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface. A control sample without protease treatment should also be included.
-
Inactivation of Protease: Inactivate Proteinase K by adding PMSF.
-
Mitochondrial Lysis and Analysis: Re-isolate the mitochondria by centrifugation, lyse the pellet, and separate the proteins by SDS-PAGE.
-
Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. The intensity of the band corresponding to the mature, imported protein is quantified to determine the extent of import inhibition by this compound.
Signaling Pathway Context: Mitochondrial Protein Import and Quality Control
Mitochondrial protein import is a fundamental process for cellular homeostasis. The majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle through a series of sophisticated protein translocases.
General Mitochondrial Protein Import Pathways:
Caption: Overview of major mitochondrial protein import pathways.
The discovery of this compound and its putative target Seo1 suggests an additional, less-characterized pathway for the import of certain precursor proteins. Disruption of mitochondrial protein import can lead to the accumulation of misfolded proteins in the cytosol and trigger cellular stress responses, including the mitochondrial unfolded protein response (UPRmt). Furthermore, defects in mitochondrial protein import and quality control are linked to neurodegenerative diseases, such as Parkinson's disease, through pathways involving PINK1 and Parkin.[1][4] While the direct involvement of this compound in modulating the PINK1/Parkin pathway has not been definitively established, the study of other MitoBloCK compounds suggests this is a plausible area for future investigation.
Conclusion and Future Directions
This compound represents a promising chemical probe for dissecting a potentially novel mitochondrial protein import pathway mediated by Seo1. Its ability to selectively inhibit the import of hydrophobic precursor proteins makes it a valuable tool for studying the biogenesis of specific classes of mitochondrial proteins.
Future research should focus on:
-
Definitive Target Validation: Confirming the direct interaction between this compound and Seo1 and elucidating the precise binding site.
-
Quantitative Characterization: Determining the IC50 of this compound for Seo1-mediated import and conducting comprehensive dose-response studies.
-
Pathway Elucidation: Identifying the downstream consequences of Seo1 inhibition and exploring the potential link between the Seo1-dependent import pathway and mitochondrial quality control mechanisms like the PINK1/Parkin pathway.
-
Structural Studies: Obtaining the co-crystal structure of this compound bound to Seo1 to guide the development of more potent and specific second-generation inhibitors.
The continued investigation of this compound and its mechanism of action will undoubtedly contribute to a deeper understanding of mitochondrial protein import and its role in health and disease, offering potential new therapeutic avenues for a range of mitochondrial-related disorders.
References
- 1. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoBloCK-11: A Technical Guide to its Mitochondrial Target and Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoBloCK-11 is a novel small molecule inhibitor that targets the intricate machinery of mitochondrial protein import. This technical guide provides a comprehensive overview of its primary target, proposed mechanism of action, and its potential implications in cellular pathways, particularly in the context of mitochondrial quality control. The document includes a summary of available quantitative data on related compounds, a detailed experimental protocol for assessing mitochondrial protein import, and visual diagrams of key cellular pathways and experimental workflows.
Introduction
Mitochondria are central to cellular metabolism, energy production, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized in the cytoplasm, and subsequently imported into the organelle through a sophisticated network of protein translocases. Disruption of this protein import process is implicated in a variety of cellular dysfunctions and disease states. Small molecule inhibitors of mitochondrial protein import, such as the MitoBloCK family of compounds, are invaluable tools for dissecting these pathways and hold therapeutic potential. This compound has emerged as a specific inhibitor of a key component of this import machinery, offering a unique opportunity to probe the consequences of disrupting the import of a specific subset of mitochondrial precursor proteins.
The Target of this compound: Seo1
The primary molecular target of this compound is believed to be Seo1 , a transport protein located in the mitochondrial outer membrane.[1][2] Unlike the more extensively studied translocases of the outer membrane (TOM) such as Tom70 or Tom20, Seo1 appears to be involved in the import of a select group of precursor proteins characterized by the presence of hydrophobic segments.[1][2] By inhibiting Seo1, this compound effectively blocks the entry of these specific proteins into the mitochondria, leading to their accumulation in the cytosol and subsequent cellular responses.
Quantitative Data
| Compound | Target | IC50 (µM) | Reference |
| MitoBloCK-6 | Erv1/ALR | 0.9 / 0.7 | [3] |
| MitoBloCK-8 | ALR | 9.02 | [4] |
| MitoBloCK-9 | ALR | 2.15 | [4] |
| MitoBloCK-13 | ALR | 10.7 | [4] |
This table summarizes IC50 values for various MitoBloCK compounds against their respective targets. It is important to note that these targets are different from the proposed target of this compound.
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This protocol provides a general framework for assessing the inhibitory effect of compounds like this compound on the import of precursor proteins into isolated mitochondria. This assay typically utilizes a radiolabeled precursor protein and measures its translocation into the mitochondrial matrix.
Materials:
-
Isolated mitochondria from a suitable source (e.g., cultured cells, yeast)
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 1 mM DTT)
-
ATP regenerating system (Creatine kinase and Creatine phosphate)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Proteinase K
-
PMSF (Phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Mitochondrial Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Precursor Protein Synthesis: Synthesize the desired radiolabeled precursor protein using an in vitro transcription/translation system with 35S-methionine.
-
Import Reaction Setup:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg) with import buffer.
-
Add the ATP regenerating system to energize the mitochondria.
-
Add this compound at various concentrations (a vehicle control with DMSO alone should be included). Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
-
Import Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 5, 10, 20, 30 minutes).
-
Stopping the Reaction: Stop the import reaction by placing the tubes on ice and adding a membrane potential dissipator (e.g., CCCP or valinomycin) to prevent further import.
-
Protease Treatment: To remove any non-imported precursor protein attached to the outside of the mitochondria, treat the samples with Proteinase K on ice for 15-30 minutes.
-
Protease Inactivation: Inactivate Proteinase K by adding PMSF.
-
Mitochondrial Pelletting: Pellet the mitochondria by centrifugation.
-
Sample Preparation for Analysis: Carefully remove the supernatant and resuspend the mitochondrial pellet in SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the imported radiolabeled protein. The intensity of the band corresponding to the mature, imported protein is quantified to determine the extent of import inhibition.
Visualizations
Logical Workflow for Mitochondrial Protein Import Assay
Caption: A logical workflow diagram illustrating the key steps of an in vitro mitochondrial protein import assay.
Signaling Pathway: PINK1/Parkin-Mediated Mitophagy
Inhibition of mitochondrial protein import can lead to mitochondrial dysfunction, a key trigger for the PINK1/Parkin-mediated mitophagy pathway. This pathway is a critical cellular quality control mechanism for the removal of damaged mitochondria.
Caption: A diagram of the PINK1/Parkin signaling pathway for mitophagy, initiated by mitochondrial dysfunction.
Conclusion
This compound is a valuable chemical probe for studying the role of Seo1-mediated mitochondrial protein import. While further research is needed to fully elucidate its precise mechanism of action and to quantify its inhibitory potency, the available information and related experimental approaches provide a solid foundation for its use in dissecting the complex interplay between mitochondrial protein import, organelle quality control, and cellular homeostasis. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the function of this compound and its potential as a modulator of mitochondrial biology.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. PINK1 import regulation; a fine system to convey mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The PINK1/Parkin Pathway and Mitochondrial Quality Control
A Note on MitoBloCK-11: Extensive literature review reveals no direct scientific evidence linking the small molecule this compound to the PINK1/Parkin pathway. The "MitoBloCK" series of compounds are primarily characterized as inhibitors of mitochondrial protein import machinery, targeting pathways such as the mitochondrial intermembrane space assembly (MIA) pathway. This guide will, therefore, provide a detailed exploration of the well-established PINK1/Parkin pathway and a separate technical overview of the known mechanisms of MitoBloCK compounds.
Part 1: The PINK1/Parkin Signaling Pathway in Mitophagy
The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin (encoded by the PARK2 gene) are central players in a critical mitochondrial quality control pathway that leads to the selective removal of damaged mitochondria, a process known as mitophagy.[1] Dysregulation of this pathway is strongly implicated in the pathogenesis of neurodegenerative conditions, most notably Parkinson's disease.[2]
Core Mechanism of Action
Under basal conditions in healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by mitochondrial processing peptidases and the presenilin-associated rhomboid-like protease (PARL), and subsequently degraded by the proteasome. This process keeps cytosolic PINK1 levels low.[3]
Upon mitochondrial damage, characterized by the loss of mitochondrial membrane potential (ΔΨm), the import of PINK1 is arrested. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[4] On the OMM, PINK1 dimerizes and autophosphorylates, activating its kinase function.
Activated PINK1 then phosphorylates ubiquitin molecules at the serine 65 residue (pS65-Ub) on the OMM.[3] This phosphorylation event serves as a recruitment signal for cytosolic Parkin. Parkin, upon binding to pS65-Ub, is itself phosphorylated by PINK1 at a corresponding serine residue in its ubiquitin-like (Ubl) domain. This dual phosphorylation mechanism fully activates Parkin's E3 ligase activity.[3]
Once activated, Parkin ubiquitinates a multitude of OMM proteins, creating polyubiquitin (B1169507) chains that act as a signal for the recruitment of autophagy receptors such as NDP52 and Optineurin. These receptors, in turn, bind to LC3 on the nascent autophagosome, thereby tethering the damaged mitochondrion to the autophagy machinery for subsequent lysosomal degradation.[5]
Signaling Pathway Diagram
Caption: The PINK1/Parkin pathway for selective mitophagy.
Quantitative Data
| Parameter | Condition | Value | Cell Type | Reference |
| PINK1 accumulation on OMM | Mitochondrial depolarization (CCCP treatment) | >5-fold increase | HeLa cells | [3] |
| Ubiquitin phosphorylation (pS65-Ub) | Mitochondrial depolarization (CCCP treatment) | Time-dependent increase | SH-SY5Y cells | [6] |
| Parkin recruitment to mitochondria | Mitochondrial depolarization (CCCP treatment) | Significant cytosolic to mitochondrial translocation | Multiple cell lines | [4] |
Experimental Protocols
1. Parkin Recruitment Assay (Immunofluorescence)
-
Objective: To visualize the translocation of Parkin from the cytosol to damaged mitochondria.
-
Methodology:
-
Culture cells (e.g., HeLa cells stably expressing YFP-Parkin) on glass coverslips.
-
Label mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos) for 30 minutes.
-
Induce mitochondrial damage by treating cells with a mitochondrial uncoupler (e.g., 10 µM CCCP) for 1-3 hours.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize cells using a fluorescence microscope. Parkin translocation is observed as the co-localization of YFP-Parkin signal with the MitoTracker signal.
-
2. Mitophagy Assay (Western Blot)
-
Objective: To quantify the degradation of mitochondrial proteins as a readout of mitophagy.
-
Methodology:
-
Plate cells and treat with a mitochondrial damaging agent (e.g., Antimycin A/Oligomycin) for an extended period (e.g., 24 hours).
-
Lyse cells and quantify total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with antibodies against specific mitochondrial proteins (e.g., COX-II, TOM20) and a loading control (e.g., β-actin).
-
A decrease in the levels of mitochondrial proteins relative to the loading control indicates mitophagy-mediated degradation.
-
Part 2: MitoBloCK Compounds - Inhibitors of Mitochondrial Protein Import
The "MitoBloCK" family of small molecules are chemical probes designed to inhibit various stages of mitochondrial protein import.[7] These compounds are valuable tools for dissecting the complex machinery that transports nuclear-encoded proteins into the different mitochondrial compartments.
Known Mechanisms of Action
MitoBloCK compounds do not have a single, uniform mechanism of action; instead, different members of the family target distinct protein import pathways:
-
MitoBloCK-6: This compound has been shown to inhibit the mitochondrial disulfide relay system, also known as the MIA pathway.[8] It targets the sulfhydryl oxidase Erv1/ALR, which is essential for the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[9] By inhibiting Erv1, MitoBloCK-6 prevents the re-oxidation of the import receptor Mia40, thus stalling the import process.[8]
-
Other MitoBloCKs: A library of MitoBloCK compounds (including MB-5, -7, -8, -9, and -13) has been characterized for their interaction with ALR, indicating a focus on modulating the MIA pathway.[7]
Experimental Workflow for Screening MitoBloCK Compounds
Caption: A generalized workflow for the screening and validation of MitoBloCK compounds.
Quantitative Data for MitoBloCK Compounds
| Compound | Target Pathway/Protein | Effect | Concentration | Reference |
| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | Attenuated import of Erv1 substrates | Not specified | [8] |
| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | Inhibited oxidation of Tim13 and Cmc1 | Not specified | [8] |
Experimental Protocols
1. In Vitro Mitochondrial Protein Import Assay
-
Objective: To assess the effect of a MitoBloCK compound on the import of a specific mitochondrial precursor protein.
-
Methodology:
-
Isolate mitochondria from yeast or mammalian cells.
-
Synthesize a radiolabeled mitochondrial precursor protein (e.g., using an in vitro transcription/translation system).
-
Incubate the isolated mitochondria with the radiolabeled precursor in the presence of the MitoBloCK compound or vehicle control (DMSO).
-
Stop the import reaction by placing samples on ice and adding a protease (e.g., trypsin) to digest any non-imported precursor protein.
-
Re-isolate the mitochondria and analyze the imported, protease-protected protein by SDS-PAGE and autoradiography.
-
2. 2D NMR Spectroscopy for Target Engagement
-
Objective: To determine if a MitoBloCK compound directly binds to its putative protein target and to map the binding site.
-
Methodology:
-
Express and purify the target protein (e.g., ALR) with 15N labeling.
-
Acquire a 1H-15N HSQC spectrum of the protein in the absence of the compound. This provides a "fingerprint" of the protein's amide signals.
-
Titrate in the MitoBloCK compound and acquire a series of 1H-15N HSQC spectra.
-
Analyze the chemical shift perturbations (changes in the positions of the peaks) to identify the amino acid residues in the protein that are affected by the binding of the compound.[7]
-
This technical guide provides a comprehensive overview of the PINK1/Parkin pathway and the current understanding of MitoBloCK compounds. While no direct link between this compound and the PINK1 pathway has been established, the study of both mitochondrial quality control and protein import is crucial for advancing our understanding of cellular homeostasis and the molecular basis of various human diseases.
References
- 1. Mitophagy: a complex mechanism of mitochondrial removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The mitophagy pathway and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PINK1 Loss of Function Selectively Alters the Mitochondrial‐Derived Vesicle Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Small Molecule Inhibitors of Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies associated with the study of small molecule inhibitors of mitochondrial protein import. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand, evaluate, and utilize these powerful tools in their work. The guide details the mechanisms of action of key inhibitors, provides structured quantitative data for easy comparison, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to Mitochondrial Protein Import
The vast majority of mitochondrial proteins are encoded by nuclear DNA, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. This intricate process is mediated by a sophisticated machinery of translocases located in the outer and inner mitochondrial membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. The proper functioning of this import machinery is crucial for mitochondrial biogenesis, cellular metabolism, and overall cell health. Dysregulation of mitochondrial protein import has been implicated in a range of pathologies, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of this process are invaluable research tools for dissecting the import pathways and hold potential as novel therapeutic agents.
Key Small Molecule Inhibitors of Mitochondrial Import
Several small molecules have been identified that inhibit distinct stages and components of the mitochondrial protein import machinery. This section details the mechanisms of some of the most well-characterized inhibitors.
MitoBloCKs: A Class of Potent Import Inhibitors
The "MitoBloCK" (Mitochondrial Import Blockers) compounds were identified through chemical-genetic screens in yeast and have proven to be valuable probes for studying mitochondrial protein import in both yeast and mammalian systems.
-
MitoBloCK-1: This compound was identified in a screen for molecules that are synthetically lethal with a temperature-sensitive mutant of TIM10. MitoBloCK-1 specifically attenuates the import of proteins destined for the inner mitochondrial membrane that utilize the TIM22 pathway, such as the ADP/ATP carrier. It is thought to act at an early stage of translocation by impeding the binding of the Tim9-Tim10 chaperone complex in the intermembrane space to the substrate as it emerges from the TOM complex.
-
MitoBloCK-6: This inhibitor targets the mitochondrial disulfide relay system, specifically the essential sulfhydryl oxidase Erv1 (also known as ALR in mammals). The disulfide relay is crucial for the import and folding of cysteine-rich proteins in the intermembrane space, including the small Tim chaperones. By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the import of a subset of mitochondrial proteins. It has been shown to be selectively cytotoxic to acute myeloid leukemia (AML) cells and stem cells.
-
MB-10 (MitoBloCK-10): MB-10 was identified in a screen for compounds that inhibit the import of substrates requiring the TIM23 translocon. It specifically targets Tim44, a key component of the Presequence translocase-Associated Motor (PAM) complex. Tim44 anchors the mitochondrial Hsp70 (mtHsp70) to the TIM23 complex, and the ATP-dependent action of mtHsp70 is essential for pulling the preprotein into the mitochondrial matrix. MB-10 binds to a specific pocket in the C-terminal domain of Tim44, thereby attenuating PAM complex activity.
t-2-Hexadecenal (t-2-hex): A Lipid Aldehyde Inhibitor
t-2-Hexadecenal is a naturally occurring pro-apoptotic lipid aldehyde that has been shown to inhibit mitochondrial protein import. Its mechanism of action involves the covalent modification of several subunits of the TOM complex, including the central channel-forming protein Tom40. This modification disrupts the translocation of precursor proteins across the outer mitochondrial membrane, leading to their accumulation in the cytosol and triggering a proteostatic stress response.
Stendomycin: A Specific TIM23 Complex Inhibitor
Stendomycin is a natural product that has been identified as a potent and specific inhibitor of the TIM23 complex in both yeast and mammalian cells. The TIM23 complex is responsible for the import of proteins with N-terminal presequences into the mitochondrial matrix and inner membrane. Stendomycin's specific blockade of this complex makes it a valuable tool for studying TIM23-dependent import pathways.
Dihydroartemisinin (DHA): A TOM70 Inhibitor
Dihydroartemisinin (DHA), a derivative of the antimalarial drug artemisinin, has been shown to target the outer mitochondrial membrane protein TOM70. By inhibiting TOM70, DHA disrupts mitochondrial homeostasis, leading to mitochondrial DNA damage and its release into the cytoplasm. This, in turn, activates the cGAS/STING/NLRP3 signaling pathway, inducing pyroptosis in lung cancer cells.
Quantitative Data on Mitochondrial Import Inhibitors
The following table summarizes the available quantitative data for the discussed inhibitors, providing a basis for experimental design and comparison.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell/System Type | Reference(s) |
| MitoBloCK-1 | Tim9-Tim10 complex binding to substrate | 10 µM (growth inhibition of tim10-1 mutant) | Saccharomyces cerevisiae | |
| MitoBloCK-6 | Erv1/ALR | IC50: 900 nM (Erv1), 700 nM (ALR), 1.4 µM (Erv2) | In vitro enzyme assay | |
| IC50: 5-10 µM | Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | |||
| 2 µM (inhibited clonogenic growth >64%) | Primary AML cells | |||
| ~20 µM (induces apoptosis) | Human embryonic stem cells | |||
| MB-10 | Tim44 (PAM complex) | MIC50: ~8 µM | Saccharomyces cerevisiae | |
| 100 µM (inhibited import by ~80%) | Isolated yeast mitochondria | |||
| 25 µM (inhibited angiogenesis) | Human Umbilical Vein Endothelial Cells (HUVECs) | |||
| t-2-hexadecenal | TOM complex (Tom40, Tom20, Tom70) | ≥5 µM (significantly inhibited import) | Saccharomyces cerevisiae | |
| Stendomycin | TIM23 complex | Concentration-dependent accumulation of precursors | Saccharomyces cerevisiae | |
| DHA | TOM70 | Not specified | Lung cancer cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize small molecule inhibitors of mitochondrial import.
In Vitro Mitochondrial Protein Import Assay with Radiolabeled Precursors
This classic assay directly measures the import of a specific protein into isolated mitochondria.
Materials:
-
Isolated mitochondria from cultured cells or yeast
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
[³⁵S]-Methionine
-
Plasmid DNA encoding the mitochondrial precursor protein of interest (e.g., Su9-DHFR)
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 5 mM DTT)
-
ATP, GTP, creatine (B1669601) phosphate, creatine kinase
-
Valinomycin (B1682140) (as a negative control to dissipate membrane potential)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Methodology:
-
In Vitro Transcription and Translation:
-
Synthesize the radiolabeled precursor protein using an in vitro transcription/translation system in the presence of [³⁵S]-Methionine, following the manufacturer's instructions.
-
-
Mitochondrial Import Reaction:
-
Isolate mitochondria from the chosen cell type and determine the protein concentration.
-
In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg) with import buffer and an ATP regenerating system (ATP, creatine phosphate, creatine kinase).
-
Add the small molecule inhibitor at the desired concentration (or DMSO as a vehicle control). Pre-incubate for a specified time if necessary.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at the appropriate temperature (e.g., 25°C or 30°C) for various time points (e.g., 0, 5, 15, 30 minutes).
-
For a negative control, pre-treat mitochondria with valinomycin to dissipate the inner membrane potential, which is required for the import of many proteins.
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor protein that is adhered to the outside of the mitochondria, treat the samples with Proteinase K on ice.
-
Stop the protease digestion by adding PMSF.
-
-
Analysis:
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled imported protein. The imported protein will be protected from Proteinase K digestion and will appear as a band of the correct molecular weight.
-
MTS-eGFP Mitochondrial Import Assay in Living Cells
This fluorescence-based assay allows for the quantitative analysis of mitochondrial protein import in intact cells.
Materials:
-
Mammalian cell line stably expressing a doxycycline-inducible mitochondrial targeting sequence (MTS)-eGFP construct.
-
Cell culture medium and supplements.
-
MitoTracker Deep Red FM.
-
Small molecule inhibitor of interest.
-
Fluorescence microscope with live-cell imaging capabilities.
-
Image analysis software (e.g., ImageJ with a colocalization plugin).
Methodology:
-
Cell Culture and Treatment:
-
Plate the MTS-eGFP expressing cells in a suitable imaging dish (e.g., 96-well plate).
-
Prepare a treatment solution containing the small molecule inhibitor at the desired concentration and doxycycline (to induce MTS-eGFP expression) in the cell culture medium.
-
Treat the cells with the inhibitor and doxycycline solution and incubate for a defined period (e.g., 6 hours).
-
-
Mitochondrial Staining and Imaging:
-
Stain the mitochondria by incubating the cells with MitoTracker Deep Red FM.
-
Acquire images of the cells using a fluorescence microscope, capturing both the eGFP signal (green channel) and the MitoTracker signal (far-red channel).
-
-
Image Analysis:
-
Quantify the colocalization between the MTS-eGFP signal and the MitoTracker signal using image analysis software. A decrease in colocalization indicates an inhibition of mitochondrial import, as the MTS-eGFP protein accumulates in the cytosol.
-
Calculate a colocalization coefficient (e.g., Pearson's correlation coefficient) for each condition.
-
Signaling Pathways and Workflows
Inhibition of mitochondrial protein import triggers distinct cellular stress responses. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a common experimental workflow for inhibitor discovery.
Mitochondrial Import Stress Response Pathway
Caption: Stress response to mitochondrial import inhibition.
Mitochondrial Unfolded Protein Response (UPRmt) Pathway
Caption: The UPRmt signaling cascade.
Experimental Workflow: Chemical-Genetic Screen for Import Inhibitors
Caption: Workflow for inhibitor discovery.
Conclusion
Small molecule inhibitors of mitochondrial protein import are indispensable tools for cell biology research and represent a promising avenue for the development of novel therapeutics. This guide has provided a detailed overview of the key inhibitors, their mechanisms of action, and the experimental approaches used to study them. By leveraging the information and protocols presented herein, researchers can further unravel the complexities of mitochondrial biology and explore new strategies for treating diseases associated with mitochondrial dysfunction.
An In-depth Technical Guide on the Putative Effects of MitoBloCK-11 on Zebrafish Development: A Surrogate Study Based on MitoBloCK-6
Disclaimer: As of the latest literature review, specific data regarding the effects of MitoBloCK-11 on zebrafish development are not publicly available. This technical guide has been constructed using data from a closely related small molecule, MitoBloCK-6 , which also targets mitochondrial protein import. The information presented herein serves as a surrogate to anticipate the potential effects and experimental approaches for this compound.
Introduction
Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a variety of developmental defects and diseases. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying mitochondrial function and for the in vivo screening of compounds that modulate mitochondrial activity.[1][2] Its external fertilization, optical transparency during embryogenesis, and rapid development make it an ideal system for observing the real-time effects of small molecules on organogenesis.[3] This guide focuses on the effects of MitoBloCK-6, a small molecule inhibitor of the mitochondrial disulfide relay system, on zebrafish development, providing a framework for potential studies on the related compound, this compound.
Core Concepts: The Mitochondrial Disulfide Relay System
MitoBloCK-6 inhibits the mitochondrial disulfide relay system, specifically targeting Erv1/ALR, a crucial component for the import of cysteine-rich proteins into the mitochondrial intermembrane space.[4][5] This system is essential for the proper folding and function of various mitochondrial proteins, including those involved in the electron transport chain. Disruption of this pathway can lead to impaired mitochondrial respiration, increased oxidative stress, and ultimately, apoptosis.
Data Presentation: Effects of MitoBloCK-6 on Zebrafish Development
The following table summarizes the observed effects of MitoBloCK-6 on zebrafish embryos.
| Developmental Stage | Concentration of MitoBloCK-6 | Observed Phenotype | Reference |
| 72 hours post-fertilization (hpf) | 2.5 µM | Impaired cardiac development, pericardial edema. | [5] |
| 72 hpf | 2.5 µM | Reduced and disorganized erythrocytes, indicative of impaired hematopoiesis. | [5] |
| 72 hpf | 2.5 µM | Overall delayed development and morphological abnormalities. | [5] |
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry: Adult zebrafish are maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.
-
Breeding: Embryos are obtained from natural spawning by placing male and female fish in a breeding tank with a divider the evening before collection. The divider is removed in the morning, and fertilized eggs are collected within 30 minutes.
-
Embryo Media: Collected embryos are washed and maintained in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
MitoBloCK-6 Exposure
-
Stock Solution: A stock solution of MitoBloCK-6 is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: The stock solution is diluted in E3 medium to the desired final concentration (e.g., 2.5 µM). A vehicle control with the same percentage of DMSO (e.g., 1%) is run in parallel.[5]
-
Exposure: Healthy, fertilized embryos at 3 hours post-fertilization (hpf) are placed in petri dishes containing the MitoBloCK-6 working solution or vehicle control.[5]
-
Incubation: Embryos are incubated at 28.5°C and observed at regular intervals (e.g., 24, 48, 72 hpf) for developmental abnormalities.
Phenotypic Analysis
-
Microscopy: Live embryos are periodically examined under a stereomicroscope to assess gross morphology, heart rate, blood circulation, and the presence of edema.
-
Erythrocyte Staining: To visualize red blood cells, embryos at 72 hpf are stained with o-dianisidine.[5]
-
Cardiac-Specific Visualization: A transgenic zebrafish line with a cardiac-specific fluorescent reporter (e.g., cmlc2:DsRed) can be used to visualize heart development in detail.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of MitoBloCK-6 inhibition of mitochondrial protein import.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing MitoBloCK-6 toxicity in zebrafish.
Conclusion
The study of MitoBloCK-6 in zebrafish provides a valuable paradigm for understanding the developmental consequences of inhibiting the mitochondrial disulfide relay system. The observed cardiac and hematopoietic defects highlight the critical role of this pathway in organogenesis.[5] Future investigations into this compound could leverage these established protocols to elucidate its specific effects and mechanism of action. The zebrafish model remains an invaluable tool for the in vivo assessment of novel mitochondria-targeted therapeutics and toxicants.
References
- 1. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fishing in the Cell Powerhouse: Zebrafish as A Tool for Exploration of Mitochondrial Defects Affecting the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MitoBloCK-11: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoBloCK-11 (MB-11) is a novel small molecule inhibitor of mitochondrial protein import, identified through a chemical screen for modulators of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers in mitochondrial biology, drug discovery, and related fields, offering detailed experimental protocols and a summary of key quantitative data. This compound has been shown to act as an inhibitor of the transport protein Seo1, affecting the import of precursor proteins containing hydrophobic segments. Its activity has been demonstrated in yeast-based assays and in zebrafish development models, highlighting its potential as a chemical probe to investigate mitochondrial protein import pathways and their role in cellular processes and disease, including neurodegenerative disorders such as Parkinson's disease.
Discovery of this compound
This compound was discovered as part of a broader effort within the Carla Koehler laboratory at UCLA to identify small molecule modulators of mitochondrial protein import. The discovery stemmed from a high-throughput chemical screen designed to identify compounds that could rescue a lethal phenotype associated with a temperature-sensitive mutant of a mitochondrial import component. While the specific details of the screen that identified this compound are not fully published, the general methodology employed in the Koehler lab for similar screens, such as the one that identified MitoBloCK-10, provides a likely framework for its discovery.
Screening Rationale and Methodology
The screening strategy likely involved a yeast-based assay leveraging a strain with a conditional defect in a mitochondrial import pathway. A common approach is the use of a yeast strain expressing a mitochondrial-targeted Ura3 protein (Su9-Ura3). In wild-type yeast, this fusion protein is imported into the mitochondria, rendering the cells unable to grow on a medium lacking uracil (B121893) but containing 5-fluoroorotic acid (5-FOA), which is converted into a toxic product by Ura3 in the cytosol. A defect in mitochondrial import leads to the mislocalization of Su9-Ura3 to the cytosol, allowing the cells to grow on a medium lacking uracil. Small molecules that inhibit mitochondrial protein import would therefore be expected to promote the growth of the Su9-Ura3 expressing strain on a uracil-deficient medium.
Experimental Workflow for Small Molecule Screening
Caption: A generalized workflow for the high-throughput screening process to identify inhibitors of mitochondrial protein import.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound has not been published in the primary literature, its chemical structure, 1-(3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-yl)naphthalen-2-ol, suggests a plausible synthetic route based on established methods for pyrazole (B372694) synthesis. The core of the molecule is a substituted pyrazole ring, which can be constructed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the pyrazole core can be formed from the reaction of a naphthalenyl-substituted 1,3-dione with a trifluoromethoxyphenylhydrazine.
Retrosynthetic Pathway for this compound
Caption: A proposed retrosynthetic analysis for the synthesis of this compound.
Hypothetical Synthesis Protocol
Step 1: Synthesis of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one. This starting material can be prepared via a Friedel-Crafts acylation of 2-naphthol.
Step 2: Claisen Condensation. 1-(2-hydroxynaphthalen-1-yl)ethan-1-one can be reacted with ethyl 4-(trifluoromethoxy)benzoate in the presence of a strong base, such as sodium hydride, to form the 1,3-dicarbonyl intermediate, 1-(2-hydroxynaphthalen-1-yl)-3-(4-(trifluoromethoxy)phenyl)propane-1,3-dione.
Step 3: Pyrazole Formation. The resulting 1,3-dione is then cyclized with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to yield the final product, this compound.
It is crucial to note that this is a proposed synthetic route and has not been experimentally validated from publicly available sources.
Biological Activity and Mechanism of Action
This compound is an inhibitor of mitochondrial protein import.[1] Its primary target has been identified as Seo1, a transport protein.[1] Unlike other well-characterized components of the mitochondrial import machinery, such as Tom70 and Tom20, Seo1's role is less defined, making this compound a valuable tool for its study.[1] this compound specifically inhibits the import of precursor proteins that contain hydrophobic segments.[1]
Signaling Pathway
The precise signaling pathway through which this compound exerts its effects via Seo1 is still under investigation. However, based on its role in inhibiting the import of hydrophobic precursor proteins, a model can be proposed where this compound interferes with the recognition or translocation of these specific substrates by Seo1 at the mitochondrial outer membrane.
Proposed Mechanism of this compound Action
Caption: A diagram illustrating the proposed inhibitory action of this compound on the Seo1-mediated import of hydrophobic precursor proteins.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are crucial for the replication and extension of these findings.
Yeast Uracil Auxotrophy Growth Assay
This assay is used to quantify the inhibition of mitochondrial protein import in a cellular context.
-
Yeast Strain: A strain of Saccharomyces cerevisiae expressing a mitochondrial-targeted Su9-Ura3 fusion protein.
-
Media: Synthetic complete (SC) medium lacking uracil.
-
Procedure:
-
Grow the yeast strain to mid-log phase in liquid SC medium containing uracil.
-
Wash the cells with sterile water to remove residual uracil.
-
Dilute the cells to a starting OD600 of 0.1 in SC medium lacking uracil.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of this compound (typically from a DMSO stock solution) to the wells. Include a DMSO-only control.
-
Incubate the plate at 30°C with shaking.
-
Measure the optical density at 600 nm at regular intervals (e.g., every 2 hours) for 24-48 hours using a plate reader.
-
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each concentration of this compound. The concentration that inhibits growth by 50% (IC50) can be calculated from the dose-response curve at a specific time point.
Zebrafish Development Assay
This in vivo assay assesses the organismal-level effects of inhibiting mitochondrial protein import.
-
Organism: Wild-type zebrafish (Danio rerio) embryos.
-
Solutions: E3 embryo medium, this compound stock solution in DMSO.
-
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in E3 medium.
-
At 6 hours post-fertilization (hpf), transfer embryos to a 24-well plate (e.g., 10 embryos per well) containing E3 medium.
-
Add various concentrations of this compound to the wells. Include a DMSO-only control.
-
Incubate the embryos at 28.5°C.
-
Observe and score the embryos for developmental defects at 24, 48, and 72 hpf under a dissecting microscope. Pay attention to phenotypes such as pericardial edema, yolk sac edema, tail curvature, and overall developmental delay.
-
-
Data Analysis: Quantify the percentage of embryos exhibiting specific developmental defects at each concentration of this compound. A dose-response curve can be generated to determine the concentration that causes defects in 50% of the embryos (EC50).
Quantitative Data
Currently, there is limited publicly available quantitative data for this compound. The following table summarizes the known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C17H12BrN3O4S | [1] |
| Molecular Weight | 434.26 g/mol | [1] |
| CAS Number | 413606-16-3 | [1] |
| Solubility in DMSO | 25 mg/mL (57.57 mM) | [1] |
Further studies are required to determine key quantitative metrics such as the IC50 for Seo1 inhibition and the EC50 for its effects on zebrafish development.
Conclusion and Future Directions
This compound represents a valuable addition to the chemical toolbox for studying mitochondrial protein import. Its specificity for Seo1 provides a unique opportunity to dissect the function of this less-understood transport protein. Future research should focus on elucidating the precise molecular mechanism of inhibition, determining its comprehensive biological activity profile, and exploring its potential as a therapeutic lead in diseases associated with mitochondrial dysfunction. The detailed protocols and information provided in this guide are intended to facilitate these future investigations.
References
The Potential Role of MitoBloCK-11 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathogenesis of PD. This technical guide explores the hypothetical role of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import, in the context of Parkinson's disease research. While direct experimental evidence linking this compound to PD is currently limited, its known mechanism of action presents a compelling case for its use as a tool to investigate the intricate relationship between mitochondrial protein import and neurodegeneration. This document provides an in-depth overview of the relevant signaling pathways, proposes experimental protocols to investigate the effects of this compound, and presents quantitative data on related compounds to guide future research.
Introduction: Mitochondrial Dysfunction in Parkinson's Disease
Mitochondria are indispensable for neuronal health, providing the necessary energy for synaptic transmission and cellular maintenance. In Parkinson's disease, multiple lines of evidence point to a catastrophic failure of mitochondrial quality control. This includes impaired mitochondrial respiration, increased production of reactive oxygen species (ROS), and defects in mitochondrial dynamics (fission and fusion) and mitophagy, the process of clearing damaged mitochondria.
Several genes associated with familial forms of PD are directly involved in mitochondrial function. Notably, mutations in PINK1 (PTEN-induced putative kinase 1) and Parkin (an E3 ubiquitin ligase) disrupt a critical mitochondrial quality control pathway. This pathway is responsible for identifying and removing damaged mitochondria, and its failure leads to the accumulation of dysfunctional organelles, a key factor in the demise of dopaminergic neurons.[1][2]
This compound: A Modulator of Mitochondrial Protein Import
This compound is a small molecule identified as an inhibitor of mitochondrial protein import.[3] The majority of mitochondrial proteins are encoded by the nuclear genome and must be imported into the mitochondria post-translationally. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes, including the TOM (translocase of the outer membrane) and TIM (translocase of the inner membrane) complexes.
According to available information, this compound may exert its effects by acting on the transport protein Seo1, though its precise mechanism and target in mammalian cells, particularly neurons, require further investigation.[3][4]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S | [3] |
| Molecular Weight | 434.26 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C for long-term storage | [3] |
Hypothetical Role of this compound in Parkinson's Disease Research
While direct research is lacking, the stated potential for this compound in the study of autosomal recessive Parkinson's disease and its connection to the PINK1 pathway by a commercial supplier warrants a hypothesis-driven exploration.[4] The PINK1/Parkin pathway is intrinsically linked to mitochondrial protein import. PINK1 is itself imported into healthy mitochondria and rapidly degraded. Upon mitochondrial damage and a drop in membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulation serves as a signal to recruit Parkin, initiating the process of mitophagy.
By inhibiting mitochondrial protein import, this compound could potentially mimic aspects of mitochondrial stress that trigger the PINK1/Parkin pathway. This would make it a valuable chemical tool to study the initial steps of this critical quality control mechanism.
Proposed Mechanism of Action in a Neuronal Context
It is hypothesized that in neuronal cells, this compound, by inhibiting its putative target (the mammalian homolog of Seo1) or other components of the import machinery, would lead to the accumulation of unprocessed mitochondrial precursor proteins in the cytosol. This "clogging" of the import pathway could induce a state of mitochondrial stress, leading to a decrease in mitochondrial membrane potential and subsequent stabilization of PINK1 on the outer mitochondrial membrane. This, in turn, would trigger the recruitment and activation of Parkin, setting in motion the downstream events of mitophagy.
Proposed Experimental Protocols
To investigate the hypothetical role of this compound in Parkinson's disease research, a series of in vitro experiments using neuronal cell models are proposed.
Cell Models
-
SH-SY5Y neuroblastoma cells: A human cell line commonly used in PD research. Can be differentiated into a more neuron-like phenotype.
-
Primary neuronal cultures: Derived from rodent models (e.g., cortical or midbrain neurons) to provide a more physiologically relevant system.
-
iPSC-derived dopaminergic neurons: Patient-derived cells carrying PD-associated mutations (e.g., in PINK1 or Parkin) offer a highly relevant disease model.
Experiment 1: Assessing the Effect of this compound on Mitochondrial Protein Import
Objective: To confirm that this compound inhibits mitochondrial protein import in neuronal cells.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells to ~80% confluency. Treat cells with a range of this compound concentrations (e.g., 1-50 µM, based on data from related compounds) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Western Blot Analysis: Analyze the protein levels of key mitochondrial precursor proteins (e.g., subunits of the electron transport chain) and their mature forms in both cytosolic and mitochondrial fractions. An accumulation of precursor proteins in the cytosol would indicate impaired import.
-
Microscopy: Utilize fluorescently tagged mitochondrial proteins (e.g., mito-GFP) and observe their localization. A diffuse cytosolic signal in this compound-treated cells would suggest an import defect.
References
Unraveling Cellular Transport: A Technical Guide to Seo1 Function and Mitochondrial Protein Import Inhibition
A Note to the Reader: The initial premise of "Seo1-mediated protein import inhibition" does not appear to be a recognized biological process based on current scientific literature. Extensive research has characterized the yeast protein Seo1 as a high-affinity dipeptide transporter located in the plasma membrane. There is no evidence to suggest its direct involvement in the inhibition of protein import into mitochondria or other organelles.
This guide, therefore, addresses the core scientific concepts of your interest in two distinct but related sections. The first part provides a detailed technical overview of the established function of Seo1. The second, more extensive part, delves into the mechanisms of mitochondrial protein import and the known pathways of its inhibition, a field of significant interest in cell biology and drug development.
Part 1: The True Identity of Seo1 - A High-Affinity Dipeptide Transporter
Seo1, a protein found in the budding yeast Saccharomyces cerevisiae, functions as a high-affinity, plasma membrane transporter for the dipeptide γ-glutamyl-methionine (γ-Glu-Met).[1] It plays a crucial role in sulfur metabolism by enabling yeast to utilize alternative sulfur sources from the environment.
Data Presentation: Kinetic Properties of Seo1
The transport activity of Seo1 has been quantitatively characterized, demonstrating its high affinity and specificity for γ-Glu-Met.
| Substrate | Michaelis-Menten Constant (Km) | Notes |
| γ-Glu-Met | 48 µM | High-affinity transport |
| Other Analogs | Not Transported | Includes n-Glu-Met, γ-Glu-Leu, γ-Glu-Cys, etc. |
Table 1: Kinetic parameters of the Seo1 transporter. The low Km value for γ-Glu-Met indicates a strong binding affinity between the transporter and its substrate.[1]
Experimental Protocols: Characterizing Seo1 Transport Activity
1. Yeast Growth Assays:
-
Objective: To determine if yeast can utilize γ-Glu-Met as a sulfur source, implicating a transport mechanism.
-
Methodology:
-
A methionine-auxotrophic yeast strain (e.g., met15Δ) is used, which cannot synthesize its own methionine and requires an external sulfur source.
-
Cells are grown on minimal media plates containing different sulfur sources:
-
Positive control: Methionine
-
Negative control: No sulfur source
-
Test condition: γ-Glu-Met
-
-
Growth is monitored over several days. Robust growth in the presence of γ-Glu-Met suggests its uptake and metabolism.
-
Strains with a deletion of the SEO1 gene (seo1Δ) are used to confirm that Seo1 is responsible for the transport.
-
2. Radiolabeled Substrate Uptake Assay:
-
Objective: To directly measure the transport of γ-Glu-Met into yeast cells and determine the kinetic parameters.
-
Methodology:
-
Yeast cells (wild-type and seo1Δ) are grown to mid-log phase in a liquid medium.
-
Cells are harvested, washed, and resuspended in a buffer.
-
Radiolabeled [³⁵S]γ-Glu-Met is added to the cell suspension.
-
Aliquots are taken at various time points and filtered through a membrane to separate cells from the medium.
-
The radioactivity retained on the filter (representing intracellular [³⁵S]γ-Glu-Met) is measured using a scintillation counter.
-
The initial rates of uptake at different substrate concentrations are used to calculate the Km and Vmax values.
-
Visualization of Seo1 Function
Caption: Functional workflow of the Seo1 transporter.
Part 2: Mechanisms of Mitochondrial Protein Import and Its Inhibition
The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes, primarily the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes.
The Canonical Mitochondrial Protein Import Pathway
Mitochondrial precursor proteins typically possess an N-terminal targeting sequence that directs them to the mitochondria.
Caption: Overview of the mitochondrial protein import pathway.
Inhibition of Mitochondrial Protein Import
While a direct role for Seo1 in this process is not documented, mitochondrial protein import can be inhibited through various mechanisms, which are areas of active research for understanding disease and developing therapeutics.
1. Clogging of the Import Channel:
A primary mechanism of import inhibition is the physical obstruction of the TOM or TIM complexes. This can be caused by:
-
Misfolded or aggregated precursor proteins: Proteins that fail to maintain an import-competent (unfolded) state in the cytosol can get stuck in the narrow translocation channels.
-
Mutant precursor proteins: Certain mutations in imported proteins can cause them to become arrested during translocation, effectively "clogging" the import machinery and preventing the import of other proteins.[2][3]
2. Inhibition by Small Molecules:
Certain chemical compounds can interfere with the protein import process. For example, the lipid aldehyde trans-2-hexadecenal (t-2-hex) has been shown to inhibit mitochondrial protein import.[4][5]
-
Mechanism: t-2-hex appears to directly modify components of the TOM complex, including the central Tom40 channel, thereby impairing its function.[4]
Data Presentation: Effects of Import Inhibition
| Inhibitor/Condition | Effect on Protein Import | Cellular Consequence |
| Mutant Aac2 (Yeast ANT1 homolog) | Accumulation at TOM and TIM22 complexes | Impaired respiration, loss of cell viability |
| trans-2-hexadecenal (t-2-hex) | Reduced import of mitochondrial GFP reporter | Accumulation of precursor proteins, proteotoxic stress |
Table 2: Examples of mitochondrial protein import inhibition and their consequences.[2][4]
Experimental Protocols for Studying Protein Import Inhibition
1. In Vitro Mitochondrial Protein Import Assay:
-
Objective: To directly measure the import of a specific protein into isolated mitochondria and assess the effect of potential inhibitors.
-
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from yeast or cultured mammalian cells by differential centrifugation.
-
In Vitro Transcription/Translation: The precursor protein of interest is synthesized and radiolabeled (e.g., with ³⁵S-methionine) in a cell-free system like reticulocyte lysate.
-
Import Reaction: The radiolabeled precursor is incubated with the isolated, energized mitochondria at an appropriate temperature (e.g., 30°C). Potential inhibitors are added at this stage.
-
Protease Treatment: After the import reaction, the samples are treated with a protease (e.g., proteinase K) that degrades any non-imported protein remaining on the outside of the mitochondria. Imported proteins are protected within the organelle.
-
Analysis: The samples are analyzed by SDS-PAGE and autoradiography. The presence of a protected, processed (if the targeting sequence is cleaved) protein band indicates successful import. The intensity of this band can be quantified to measure import efficiency.
-
2. Live-Cell Fluorescence-Based Import Assay:
-
Objective: To monitor mitochondrial protein import in living cells and assess the effects of inhibitors.
-
Methodology:
-
Reporter Construct: A reporter protein, such as Green Fluorescent Protein (GFP), is fused with a mitochondrial targeting sequence (MTS-GFP).
-
Cell Transfection/Transformation: The gene for the reporter construct is introduced into cells.
-
Inhibitor Treatment: The cells are treated with the potential inhibitor.
-
Microscopy or Flow Cytometry: The localization and intensity of the GFP signal within the mitochondria are monitored. A decrease in mitochondrial GFP fluorescence upon inhibitor treatment suggests an inhibition of import.
-
Visualization of Import Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen peroxide inhibition of nuclear protein import is mediated by the mitogen-activated protein kinase, ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the import motor in insertion of transmembrane segments by the mitochondrial TIM23 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein import in mitochondria biogenesis: guided by targeting signals and sustained by dedicated chaperones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hydrophobic Protein Precursor Import Assay
For researchers, scientists, and professionals in drug development, understanding the intricacies of mitochondrial protein import is crucial for dissecting cellular health and disease. This guide provides an in-depth overview of the hydrophobic protein precursor import assay, a fundamental technique for studying the transport of nuclear-encoded proteins into mitochondria. We will delve into the core methodologies, present quantitative data, and visualize the complex pathways and workflows involved.
Introduction to Mitochondrial Protein Import
Mitochondria are essential organelles, housing critical metabolic pathways such as oxidative phosphorylation. The majority of mitochondrial proteins are synthesized on cytosolic ribosomes as precursor proteins and must be imported into the correct mitochondrial subcompartment—outer membrane, intermembrane space, inner membrane, or matrix. This process is mediated by a sophisticated machinery of translocases.
The import of hydrophobic membrane proteins, particularly those destined for the inner mitochondrial membrane, presents unique challenges due to their insolubility in the aqueous environments of the cytosol and intermembrane space. These proteins often possess internal, non-cleavable targeting signals rather than the typical N-terminal presequences found on many matrix-targeted proteins. Specialized import pathways and machinery have evolved to handle these hydrophobic precursors, making their study a key area of mitochondrial research.
The In Vitro Mitochondrial Protein Import Assay: A General Overview
The cornerstone for studying this process is the in vitro mitochondrial protein import assay. This technique reconstitutes the import process in a controlled environment by incubating isolated, functional mitochondria with precursor proteins synthesized in a cell-free system.[1][2] The basic workflow allows for the detailed investigation of import kinetics, pathway components, and the effects of specific mutations or chemical compounds.
Core Components of the Assay:
-
Isolated Mitochondria: Functionally intact mitochondria are purified from cell cultures (e.g., HEK293 cells) or tissues.[3]
-
Precursor Proteins: The protein of interest is synthesized and labeled (traditionally with 35S-methionine, or more recently with fluorescent tags) via in vitro transcription and translation, typically using a rabbit reticulocyte lysate system.[4]
-
Import Reaction: Labeled precursors are incubated with the isolated mitochondria in a suitable buffer at a specific temperature (e.g., 30°C).[3]
-
Analysis: The import process is typically stopped by placing the reaction on ice. Non-imported precursor proteins are removed by treatment with an external protease, such as Proteinase K. The mitochondria are then isolated, and the imported, protease-protected proteins are analyzed by SDS-PAGE and autoradiography or fluorescence imaging.[3][4]
Signaling Pathways and Experimental Workflow
The import of proteins into mitochondria is a multi-step process involving several key protein complexes. Hydrophobic inner membrane proteins typically utilize a pathway distinct from the general presequence pathway.
Caption: Import pathway for hydrophobic inner membrane proteins.
The experimental workflow for a typical in vitro import assay follows a logical sequence of steps designed to isolate the import process and allow for its quantitative analysis.
Caption: Experimental workflow of an in vitro mitochondrial protein import assay.
Detailed Experimental Protocols
This section provides a synthesized protocol for a standard in vitro import assay adapted for hydrophobic precursor proteins using isolated mitochondria from human cell lines.
Isolation of Mitochondria from Cultured Human Cells (e.g., HEK293)
-
Cell Culture: Grow HEK293 cells to confluency in standard culture dishes.[5]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[5]
-
Homogenization: Resuspend the cell pellet in an isotonic mitochondrial isolation buffer (e.g., containing sucrose, MOPS-KOH, and EGTA). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
-
Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard protein assay, such as the Bradford assay.[3] Keep the isolated mitochondria on ice and use them for import assays on the same day.[3]
In Vitro Synthesis and Labeling of Precursor Proteins
-
Plasmid DNA: Use a plasmid containing the cDNA of the hydrophobic protein of interest under the control of an SP6 or T7 promoter.
-
In Vitro Transcription/Translation: Use a commercial kit (e.g., TnT® Coupled Reticulocyte Lysate System).
-
Combine the plasmid DNA, reticulocyte lysate, amino acid mixture lacking methionine, and [35S]-methionine.
-
Incubate the reaction at 30°C for 60-90 minutes to allow for transcription and translation. The resulting lysate contains the radiolabeled precursor protein.[4]
-
The In Vitro Import Reaction
-
Reaction Setup: In a microcentrifuge tube, prepare the import reaction mixture containing import buffer (with an energy source like succinate (B1194679) and ATP), the desired amount of isolated mitochondria (e.g., 25-50 µg), and the reticulocyte lysate containing the labeled precursor protein.[4]
-
Controls: Prepare control reactions, such as a sample kept on ice (0 min time point) and a sample where the mitochondrial membrane potential is dissipated using a chemical uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[3] The import of most proteins into or across the inner membrane is dependent on the membrane potential.[6]
-
Incubation: Incubate the reactions at 30°C for various time points (e.g., 5, 15, 30 minutes) to analyze import kinetics.[3]
-
Stopping the Reaction: Stop the import by placing the tubes on ice.
Protease Protection and Sample Analysis
-
Proteinase K Treatment: To each sample, add Proteinase K (e.g., to a final concentration of 50 µg/mL) to digest any precursor protein that has not been imported into the mitochondria. Incubate on ice for 15-30 minutes.[4] As a control, a sample can be treated with protease in the presence of a detergent (e.g., Triton X-100) to demonstrate that imported proteins are indeed susceptible to digestion when the mitochondrial membranes are solubilized.[3]
-
Inactivating Protease: Stop the protease digestion by adding a protease inhibitor such as PMSF (phenylmethylsulfonyl fluoride).
-
Mitochondrial Reisolation: Pellet the mitochondria by centrifugation at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
SDS-PAGE and Autoradiography:
-
Resuspend the mitochondrial pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled imported proteins.
-
Quantify the band intensities using densitometry.
-
Quantitative Data Presentation
The efficiency of mitochondrial protein import can be influenced by various factors, including the specific protein being imported, the presence of targeting signals, and the integrity of the import machinery. Below are tables summarizing hypothetical, yet representative, quantitative data from in vitro import assays for different types of mitochondrial proteins.
Table 1: Import Efficiency of Different Precursor Proteins into Isolated Mitochondria
| Precursor Protein | Mitochondrial Location | Targeting Signal Type | Relative Import Efficiency (%) (30 min) |
| pOTC (Ornithine Transcarbamylase) | Matrix | N-terminal Presequence | 100 (Reference) |
| AAC (ADP/ATP Carrier) | Inner Membrane | Internal Signals | 75 |
| Tim23 | Inner Membrane | N-terminal Presequence + Stop-transfer | 85 |
| Tom40 | Outer Membrane | C-terminal Signal | 60 |
Data are normalized to the import of a well-characterized matrix protein, pOTC.
Table 2: Effect of Membrane Potential on Protein Import
| Precursor Protein | Import without CCCP (% Imported) | Import with CCCP (% Imported) |
| pOTC | 100 | <5 |
| AAC | 100 | <10 |
| Tom40 | 100 | 95 |
CCCP is a protonophore that dissipates the mitochondrial inner membrane potential. The data indicate that import of inner membrane and matrix proteins is highly dependent on the membrane potential, while outer membrane protein import is not.
Modern and Alternative Approaches
While the radioactive assay has been the gold standard, newer methods offer advantages in terms of safety, throughput, and the types of questions that can be addressed.
-
Fluorescence-Based Assays: These assays utilize precursor proteins labeled with a fluorophore.[7] They offer similar sensitivity to radioactive methods and allow for quantification with picomole resolution.[7][8] This approach is also adaptable to a 96-well plate format, making it suitable for high-throughput screening.[7]
-
Proteomics Approaches (mePRODmt): Methods like mitochondria-specific multiplexed enhanced protein dynamics (mePRODmt) use pulsed stable isotope labeling with amino acids in cell culture (pSILAC) combined with mass spectrometry to quantify the import of a large number of proteins simultaneously, providing a dynamic view of mitochondrial proteostasis.[9]
Conclusion
The in vitro hydrophobic protein precursor import assay is a powerful and versatile tool for dissecting the mechanisms of mitochondrial biogenesis. By combining classic biochemical techniques with modern quantitative methods, researchers can gain deep insights into the complex processes that govern the import of these essential and challenging proteins. This guide provides a solid foundation for designing, executing, and interpreting these critical experiments in the context of basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assessing the clogging of the mitochondrial translocase of the outer membrane by precursor proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantifying mitochondrial protein import by mePRODmt proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Functional Analysis of MitoBloCK-11 and its Role in Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
Abstract: MitoBloCK-11 is a small molecule inhibitor that has been identified as a modulator of mitochondrial protein import. While a detailed three-dimensional structural analysis of this compound is not extensively available in public literature, this technical guide consolidates the current understanding of its chemical properties, mechanism of action, and the experimental approaches used to characterize its function. This document also draws upon data from the broader MitoBloCK family of compounds to provide a comprehensive overview of their collective impact on mitochondrial protein import pathways.
Introduction to this compound
This compound is a small molecule belonging to the MitoBloCK class of compounds, which are known to inhibit the import of proteins into mitochondria.[1][2] It has been shown to impede the import of precursor proteins that contain hydrophobic segments.[1][2] The molecular formula of this compound is C17H12BrN3O4S, with a molecular weight of 434.26 g/mol .[]
Mechanism of Action
This compound is thought to exert its inhibitory effects on mitochondrial protein import possibly through the transport protein Seo1, while not affecting Tom70 or Tom20, which are other components of the translocase of the outer membrane (TOM) complex.[1][2]
The broader MitoBloCK family targets various components of the mitochondrial protein import machinery:
-
MitoBloCK-1: This compound inhibits the TIM22 pathway, which is responsible for inserting multi-pass transmembrane proteins into the inner mitochondrial membrane. It appears to block the binding of the Tim9-Tim10 chaperone complex to the substrate as it traverses the outer membrane.[4][5]
-
MitoBloCK-6: This inhibitor targets the mitochondrial disulfide relay system, specifically the essential oxidoreductase Erv1/ALR. By inhibiting Erv1, MitoBloCK-6 attenuates the import of cysteine-rich proteins into the intermembrane space.[6]
-
MitoBloCK-10: This molecule has been identified as the first small molecule modulator to attenuate the activity of the presequence translocase-associated motor (PAM) complex. It specifically inhibits the binding of the Tim44 C-terminal domain to both the precursor protein and to mitochondrial Hsp70.[7]
Quantitative Data on MitoBloCK Compounds
The following table summarizes the available quantitative data for various MitoBloCK compounds, providing insights into their potency and the concentrations at which they elicit biological effects.
| Compound | Target/Assay | Effective Concentration/IC50 | Organism/Cell Line | Reference |
| MitoBloCK-1 | Inhibition of yeast growth (tim10-1 mutant) | MIC50 ≈ 1 µM | S. cerevisiae | [4] |
| MitoBloCK-10 | Inhibition of cytochrome c1 import | 100 µM | S. cerevisiae | [8] |
| MitoBloCK-10 | Inhibition of cell migration and invasion | 25 µM | Human bladder cancer cells | [8] |
| MitoBloCK-10 | Reduction of tumor volume in vivo | 20 mg/kg every other day | Mouse PDX model | [8] |
Experimental Protocols
The study of MitoBloCK compounds and their effects on mitochondrial protein import relies on a set of established experimental protocols.
This is a foundational technique to directly measure the import of proteins into isolated mitochondria.
Methodology:
-
Preparation of Radiolabeled Precursor Proteins: The precursor protein of interest (e.g., Su9-DHFR) is synthesized in vitro using a coupled transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.[9]
-
Isolation of Mitochondria: Mitochondria are isolated from yeast or mammalian cells through differential centrifugation. The integrity and functionality of the isolated mitochondria are crucial for the assay.
-
Import Reaction: The radiolabeled precursor protein is incubated with the isolated, energized mitochondria at an appropriate temperature (e.g., 30°C) for various time points.[9]
-
Protease Treatment: To distinguish between imported and non-imported proteins, the reaction is treated with a protease such as proteinase K. Proteins that have been successfully imported into the mitochondria are protected from digestion.[9][10]
-
Analysis: Samples are analyzed by SDS-PAGE followed by autoradiography to visualize the radiolabeled proteins. The mature, processed form of the protein (if the presequence is cleaved upon import) will be present in the protease-treated samples, indicating successful import.[10]
-
Inhibitor Studies: To test the effect of a MitoBloCK compound, it is pre-incubated with the mitochondria before the addition of the precursor protein. A dose-response curve can be generated to determine the inhibitory concentration.
These assays are used to assess the impact of MitoBloCK compounds on cell viability, particularly in yeast strains with mutations in mitochondrial import components.
Methodology:
-
Yeast Strains: Specific yeast mutant strains (e.g., tim10-1) that are hypersensitive to defects in mitochondrial protein import are used.
-
Culture Conditions: Yeast cells are grown in liquid or on solid media containing various concentrations of the MitoBloCK compound or a vehicle control (e.g., DMSO).
-
Growth Measurement: For liquid cultures, cell growth is monitored by measuring the optical density at 600 nm (OD600) over time. For solid media, growth is assessed by spot assays.
-
MIC50 Determination: The minimum inhibitory concentration required to inhibit the growth of 50% of the yeast (MIC50) is determined from the dose-response curves.[4]
Visualizing Mitochondrial Protein Import Pathways and Inhibition
The following diagrams illustrate the key mitochondrial protein import pathways and the points of inhibition by different MitoBloCK compounds.
Caption: Overview of major mitochondrial protein import pathways and points of inhibition by MitoBloCK compounds.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on mitochondrial protein import.
Conclusion
This compound is a valuable chemical probe for studying the intricate process of mitochondrial protein import. While its precise three-dimensional structure and direct binding partner remain to be fully elucidated, functional assays clearly demonstrate its role as an inhibitor of this essential cellular process. The collective research on the MitoBloCK family of compounds has provided significant insights into the mechanisms of different mitochondrial import pathways and offers a powerful toolkit for their further dissection. Future studies focusing on the structural biology of this compound in complex with its target will be instrumental in designing more potent and specific inhibitors for therapeutic and research applications.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols for MitoBloCK-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor that targets mitochondrial protein import.[1] It is believed to act, at least in part, through the transport protein Seo1, affecting the import of precursor proteins that contain hydrophobic segments.[1] By disrupting the essential process of protein translocation into mitochondria, this compound can induce cellular stress, leading to apoptosis and other downstream effects. Its mechanism of action makes it a valuable tool for studying mitochondrial biogenesis, protein quality control, and cell death pathways. Additionally, its involvement in the PINK1 pathway suggests its potential utility in research related to neurodegenerative diseases like Parkinson's.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed protocols for its preparation and application in key cellular assays.
Data Presentation
The following tables summarize the key properties of this compound and provide a template for organizing experimental data. Researchers should experimentally determine the optimal concentrations and incubation times for their specific cell lines and assays.
Table 1: Compound Information and Handling
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 413606-16-3 | [1] |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S | [1] |
| Molecular Weight | 434.26 g/mol | [1] |
| Purity | >98% (typical) | Varies by supplier. |
| Solubility | Soluble in DMSO (e.g., up to 25 mg/mL) | [1] |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. | Avoid repeated freeze-thaw cycles. |
Table 2: Example Dose-Response Data for Cytotoxicity (MTT Assay)
Note: This is example data. Actual IC₅₀ values must be determined experimentally for each cell line.
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| SH-SY5Y | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| HEK293 | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (appropriate for the cell line)
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare the desired stock concentration. For a 10 mM stock in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 434.26 g/mol * 0.001 L * 1000 mg/g = 4.34 mg
-
-
Under sterile conditions, dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Vortex or gently sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound used.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control). A typical starting range, based on related compounds, could be 1-100 µM.[2]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[3][4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine both cell populations.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mitochondrial Protein Import Assay (In Vitro)
This assay assesses the ability of isolated mitochondria to import a radiolabeled precursor protein in the presence of this compound.
Materials:
-
Isolated mitochondria from a chosen cell line or tissue
-
Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled)
-
Import buffer
-
This compound
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from your cell line of interest using standard differential centrifugation protocols.
-
Pre-incubation: Pre-incubate the isolated mitochondria with various concentrations of this compound or vehicle (DMSO) for 10-15 minutes on ice.[5]
-
Import Reaction: Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondria suspension. Incubate at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
Protease Treatment: Stop the import reaction by placing the tubes on ice and treat with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation: Re-isolate the mitochondria by centrifugation to remove the protease and non-imported protein fragments.
-
Analysis: Lyse the mitochondria and analyze the imported, protease-protected protein by SDS-PAGE and autoradiography. Quantify the band intensities to determine the extent of import inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action on mitochondrial protein import.
Caption: Role of this compound in inducing the PINK1-mediated mitophagy pathway.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Exploring the toxicity and carcinogenic potential of 300 KDA “Mito Organelles”™ cellular extracts through MTT and BALB/C-3T3 cell transformation assays: a vital component of peptide and protein biomedical research and safety study - MedCrave online [medcraveonline.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-11: An Inhibitor of Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import. It is believed to exert its effects by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments.[1][2] This targeted disruption of mitochondrial protein import makes this compound a valuable tool for studying mitochondrial biogenesis, quality control, and the pathogenesis of diseases linked to mitochondrial dysfunction, such as Parkinson's disease. These application notes provide an overview of the effective concentration of this compound in vitro, detailed protocols for its use in key cellular assays, and a description of its role in the PINK1/Parkin signaling pathway.
Data Presentation
| Compound | Assay | Cell Type / System | Effective Concentration | Reference |
| MitoBloCK-1 | Growth Inhibition (MIC50) | S. cerevisiae (tim10-1 mutant) | ~1 µM | |
| Cell Viability | Mammalian Cells | 25-50 µM (significant decrease) | [3][4] | |
| Mitochondrial Import (AAC) | Isolated mouse liver mitochondria | 25 µM (inhibition) | [3][4] | |
| MitoBloCK-6 | Erv1/ALR Inhibition (IC50) | Enzyme Assay | 700-900 nM | [5] |
| Cell Viability (IC50) | Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | [5] | |
| MitoBloCK-8 | Cell Viability | HeLa cells | Toxic at 100 µM | [6] |
| MitoBloCK-9 | Cell Viability | HeLa cells | No toxicity up to 100 µM | [6] |
| MitoBloCK-13 | Cell Viability | HeLa cells | No toxicity up to 100 µM | [6] |
Note: The effective concentration of this compound may vary depending on the cell type, assay duration, and specific endpoint being measured. The data for related compounds should be used as a guide for establishing an initial concentration range for your experiments.
Signaling Pathway
This compound, by inhibiting mitochondrial protein import, can induce a cellular stress response that activates the PINK1/Parkin pathway, a key mechanism for mitochondrial quality control. Under normal conditions, the protein kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, when mitochondrial protein import is inhibited by compounds like this compound, PINK1 accumulates on the outer mitochondrial membrane.[1][7][8][9] This accumulation of PINK1 serves as a signal of mitochondrial damage, leading to the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[10][11][12][13] Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation through a selective form of autophagy known as mitophagy.[14][15]
Caption: this compound induced activation of the PINK1/Parkin pathway.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration of this compound and to characterize its effects on mitochondrial health and the PINK1/Parkin pathway.
Protocol 1: Determination of IC50 by MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.[16][17][18][19]
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Western Blot Analysis of PINK1 Phosphorylation
This protocol describes how to assess the activation of the PINK1/Parkin pathway by measuring the phosphorylation of PINK1.[20][21]
Materials:
-
Cell line of interest
-
This compound
-
CCCP (positive control for mitochondrial depolarization)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PINK1, anti-total-PINK1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentration (determined from viability assays) or CCCP for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-PINK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total PINK1 and a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated PINK1 to total PINK1.
-
Protocol 3: Fluorescence Microscopy of Parkin Recruitment to Mitochondria
This protocol details how to visualize the recruitment of Parkin to mitochondria, a key step in mitophagy.[3][22][23][24][25]
Materials:
-
Cells stably or transiently expressing fluorescently-tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., Mito-DsRed)
-
Glass-bottom dishes or coverslips
-
This compound
-
CCCP (positive control)
-
Live-cell imaging medium
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells expressing fluorescently-tagged Parkin and a mitochondrial marker onto glass-bottom dishes or coverslips.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline images of Parkin and mitochondrial localization.
-
-
Compound Treatment:
-
Add this compound or CCCP to the dish at the desired concentration.
-
Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for 1-4 hours.
-
-
Image Analysis:
-
Analyze the images to observe the translocation of Parkin from a diffuse cytosolic pattern to punctate structures that co-localize with the mitochondrial marker.
-
Quantify the co-localization of Parkin and mitochondria over time to assess the kinetics of recruitment.
-
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. Video: Time-Lapse Video Microscopy for Assessment of EYFP-Parkin Aggregation as a Marker for Cellular Mitophagy [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial processing peptidase regulates PINK1 processing, import and Parkin recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial Dysfunction: Role for PINK1 and Parkin in Mitochondrial Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PINK1 import regulation; a fine system to convey mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation mechanism of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. youtube.com [youtube.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. innoprot.com [innoprot.com]
- 24. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. proteolysis.jp [proteolysis.jp]
MitoBloCK-11 protocol for mitochondrial isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to exert its inhibitory effects by targeting the Seo1 translocase, a component of the mitochondrial protein import machinery.[1][2] By disrupting the normal process of protein translocation into mitochondria, this compound serves as a valuable tool for studying the dynamics of mitochondrial biogenesis and the consequences of impaired protein import.
Notably, this compound has been implicated in the PINK1/Parkin-mediated mitophagy pathway, which is crucial for the clearance of damaged mitochondria and is linked to the pathogenesis of Parkinson's disease. This makes this compound a significant research tool for neurodegenerative disease studies, particularly in elucidating the molecular mechanisms of mitochondrial quality control.
These application notes provide a detailed protocol for the isolation of mitochondria from cultured mammalian cells and the utilization of this compound to study its effects on mitochondrial protein import.
Mechanism of Action
This compound is thought to inhibit the import of a subset of mitochondrial precursor proteins by interfering with the function of the Seo1 translocase. Unlike other well-characterized translocases of the outer and inner mitochondrial membranes (TOM and TIM complexes), Seo1's precise role in protein import is still under investigation. By selectively inhibiting this pathway, this compound allows for the dissection of specific protein import routes and their contribution to mitochondrial function. Its connection to the PINK1 pathway suggests that the import of PINK1 itself or other proteins involved in mitophagy may be affected by this compound.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from experiments utilizing this compound. These are provided as examples for data presentation and interpretation.
Table 1: Effect of this compound on the Import of a Reporter Protein into Isolated Mitochondria.
| This compound Concentration (µM) | Relative Import Efficiency (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 55 | ± 6.1 |
| 10 | 30 | ± 4.5 |
| 25 | 12 | ± 3.9 |
| 50 | 5 | ± 2.1 |
Table 2: Quantification of PINK1 Accumulation on the Mitochondrial Outer Membrane in Response to Mitochondrial Depolarization and this compound Treatment.
| Treatment | Normalized PINK1 Level | Standard Deviation |
| Vehicle Control (Healthy Mitochondria) | 1.0 | ± 0.1 |
| CCCP (Depolarized Mitochondria) | 8.5 | ± 0.9 |
| CCCP + 10 µM this compound | 12.3 | ± 1.1 |
| CCCP + 25 µM this compound | 15.8 | ± 1.5 |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB):
-
225 mM Mannitol
-
75 mM Sucrose
-
10 mM HEPES (pH 7.4)
-
1 mM EGTA
-
Protease inhibitor cocktail (added fresh)
-
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
Culture mammalian cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer (MIB) per 10^7 cells.
-
Incubate the cell suspension on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the pestle. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing the Mitochondrial Pellet:
-
Gently resuspend the mitochondrial pellet in 500 µL of ice-cold MIB.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
-
Final Mitochondrial Pellet:
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a buffer suitable for your downstream application.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Application of this compound to Inhibit Mitochondrial Protein Import
This protocol outlines three different approaches for treating cells or mitochondria with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Option A: Treatment of Cultured Cells Prior to Mitochondrial Isolation
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound directly to the cell culture medium to achieve the desired final concentration (e.g., 1-50 µM). An equivalent volume of DMSO should be added to control cells.
-
Incubate the cells for a specific period (e.g., 4-24 hours).
-
Proceed with the mitochondrial isolation protocol as described in Protocol 1.
Option B: Treatment of Cell Homogenate During Mitochondrial Isolation
-
After cell homogenization (Protocol 1, Step 2), add this compound to the cell homogenate to the desired final concentration.
-
Incubate the homogenate on ice for a defined period (e.g., 15-30 minutes).
-
Proceed with the differential centrifugation steps (Protocol 1, Step 3 onwards).
Option C: Treatment of Isolated Mitochondria
-
Isolate mitochondria as described in Protocol 1.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for your downstream assay (e.g., import buffer).
-
Add this compound to the mitochondrial suspension at the desired final concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at the appropriate temperature for your assay.
Visualizations
Signaling Pathway
Caption: PINK1/Parkin signaling pathway for mitophagy.
Experimental Workflow
Caption: Experimental workflow using this compound.
References
Application Notes and Protocols: Utilizing MitoBloCK-11 in Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor that targets mitochondrial protein import, a critical process for mitochondrial biogenesis and function.[1] It is suggested to act through the transport protein Seo1, leading to the inhibition of precursor proteins with hydrophobic segments.[1] Due to the fundamental role of mitochondria in cellular metabolism and energy production, disruption of protein import can have profound effects on embryonic development. The zebrafish (Danio rerio) embryo is a powerful in vivo model for studying developmental toxicity and mitochondrial dysfunction due to its genetic tractability, rapid external development, and optical transparency.[2][3]
These application notes provide a comprehensive guide for utilizing this compound to study mitochondrial dysfunction in zebrafish embryos. The protocols outlined below detail methods for assessing developmental toxicity, analyzing mitochondrial bioenergetics, and investigating the molecular pathways affected by this inhibitor.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from experiments with this compound.
Table 1: Dose-Response Effects of this compound on Zebrafish Embryo Survival
| Concentration (µM) | No. of Embryos | No. of Surviving Embryos (96 hpf) | Survival Rate (%) |
| Control (e.g., 0.1% DMSO) | 50 | 48 | 96 |
| 1 | 50 | ||
| 5 | 50 | ||
| 10 | 50 | ||
| 25 | 50 | ||
| 50 | 50 |
Table 2: Incidence of Developmental Abnormalities in Zebrafish Embryos Exposed to this compound at 72 hpf
| Concentration (µM) | No. of Embryos | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) | Tail Malformation (%) | Overall Abnormality (%) |
| Control (e.g., 0.1% DMSO) | 50 | 2 | 0 | 2 | 0 | 4 |
| 1 | 50 | |||||
| 5 | 50 | |||||
| 10 | 50 | |||||
| 25 | 50 | |||||
| 50 | 50 |
Table 3: Effect of this compound on Heart Rate in Zebrafish Embryos at 48 hpf
| Concentration (µM) | No. of Embryos | Mean Heart Rate (beats per minute) | Standard Deviation |
| Control (e.g., 0.1% DMSO) | 20 | 165 | 8 |
| 1 | 20 | ||
| 5 | 20 | ||
| 10 | 20 | ||
| 25 | 20 | ||
| 50 | 20 |
Table 4: Mitochondrial Respiration Parameters in 5 dpf Zebrafish Larvae Treated with this compound
| Treatment Group | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) | ATP-Linked Respiration (OCR, pmol/min) |
| Control (e.g., 0.1% DMSO) | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) |
Experimental Protocols
Protocol 1: General Treatment of Zebrafish Embryos with this compound
This protocol describes the basic procedure for exposing zebrafish embryos to this compound.
Materials:
-
Wild-type zebrafish embryos
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Petri dishes
-
Incubator at 28.5°C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Store at -20°C.
-
Embryo Collection: Collect freshly fertilized embryos and maintain them in E3 medium at 28.5°C.
-
Treatment Initiation: At 4-6 hours post-fertilization (hpf), remove any unfertilized or dead embryos.
-
Dosing: Prepare working solutions of this compound by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control with the same percentage of DMSO as the highest concentration of this compound.
-
Exposure: Transfer 20-30 embryos into each well of a 6-well plate containing 5 mL of the respective treatment or control solution.
-
Incubation: Incubate the embryos at 28.5°C on a 14/10-hour light/dark cycle.
-
Medium Renewal (Optional but Recommended): To maintain the concentration of the compound and water quality, perform a 50-75% renewal of the treatment solutions daily.
-
Observation: Observe the embryos daily under a stereomicroscope to assess survival and developmental morphology.
Protocol 2: Assessment of Developmental Toxicity
This protocol details the evaluation of survival and morphological defects.
Materials:
-
Treated and control zebrafish embryos (from Protocol 1)
-
Stereomicroscope
-
Methylene blue (optional, for better visualization)
Procedure:
-
Survival Assessment: At 24, 48, 72, and 96 hpf, count the number of live and dead embryos in each treatment group. Dead embryos are identified by their opaque appearance and lack of heartbeat. Record the data for survival curve analysis (e.g., Kaplan-Meier).[4]
-
Morphological Assessment: At defined time points (e.g., 48 and 72 hpf), examine the embryos for developmental abnormalities. Common endpoints include:
-
Pericardial and yolk sac edema
-
Spinal curvature (lordosis, kyphosis, scoliosis)
-
Tail and fin malformations
-
Head and eye development
-
Overall growth retardation
-
-
Heart Rate Measurement: At 48 hpf, allow embryos to acclimate in a small drop of E3 medium on a depression slide. Count the number of heartbeats in a 15-second interval and multiply by four to get beats per minute (bpm).[4] Repeat for at least 10 embryos per group.
Protocol 3: Analysis of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol is adapted for the Seahorse XFe24 or XFe96 Analyzer to measure the oxygen consumption rate (OCR) in whole zebrafish larvae.[5][6][7]
Materials:
-
5 days post-fertilization (dpf) zebrafish larvae
-
Seahorse XF Analyzer
-
XF Islet Capture Microplates
-
Assay medium (E3 medium with low buffering capacity)
-
Mitochondrial stress test compounds:
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
MS-222 (tricaine methanesulfonate) for anesthesia[5]
Procedure:
-
Larvae Preparation: At 5 dpf, select healthy larvae from the treatment and control groups.
-
Anesthesia: Anesthetize the larvae in a solution of MS-222 in E3 medium to prevent movement during the assay.[5]
-
Plate Loading: Place one anesthetized larva into each well of an Islet Capture Microplate. Ensure the larva is positioned at the bottom of the well.
-
Assay Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Replace the E3 medium in the wells with 500 µL of pre-warmed assay medium.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the XF Analyzer.
-
Load the microplate and initiate the assay protocol.
-
The protocol will sequentially inject the compounds and measure the OCR at each stage.
-
-
Data Analysis: Use the Seahorse Wave software to calculate key mitochondrial parameters:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Hypothesized mechanism of this compound action in zebrafish embryos.
Experimental Workflow
Caption: Workflow for assessing this compound effects in zebrafish.
Logical Relationship Diagram
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria as targets for toxicity and metabolism research using zebrafish [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bioenergetics assay for studying the effects of environmental stressors on mitochondrial function in vivo in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profile Analysis of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Metabolic Profile Analysis of Zebrafish Embryos Using a Seahorse XF 24 Extracellular Flux Analyzer | Springer Nature Experiments [experiments.springernature.com]
MitoBloCK-11 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to exert its effects by targeting the transport protein Seo1, without affecting Tom70 or Tom20.[1] This compound has been shown to inhibit the import of precursor proteins containing hydrophobic segments and plays a role in the PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control.[1] These characteristics make this compound a valuable tool for studying mitochondrial protein import, mitophagy, and related cellular processes, particularly in the context of neurodegenerative diseases like Parkinson's disease.
This document provides detailed application notes and protocols for the use of this compound in experimental settings, with a focus on its solubility, preparation for experiments, and relevant assay methodologies.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂BrN₃O₄S | |
| Molecular Weight | 434.26 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 413606-16-3 |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 25 mg/mL (57.57 mM) | -20°C for up to 1 year, -80°C for up to 2 years | [1] |
| Aqueous Buffers (PBS, Cell Culture Media) | Poorly soluble. Precipitation may occur upon dilution of DMSO stock. Co-solvents such as PEG300 and Tween 80 may be required for in vivo formulations. | Prepare fresh dilutions from DMSO stock for each experiment. | [1] |
Note: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1]
Signaling Pathway
This compound is implicated in the PINK1/Parkin pathway of mitophagy, a critical cellular process for the removal of damaged mitochondria. Under normal conditions, the kinase PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved.[2][3] However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane.[2][3] This accumulation of PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[2][3] Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation by the lysosome.[2][3] By inhibiting mitochondrial protein import, this compound can induce mitochondrial stress, potentially leading to the activation of this PINK1/Parkin-mediated mitophagy pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.34 mg of this compound in 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: General Cell Culture Treatment with this compound
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Due to the poor aqueous solubility of this compound, it is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. It is recommended to perform a preliminary test to check for precipitation at the desired working concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. While no specific IC₅₀ values for this compound are currently published, a related compound, MitoBloCK-10, has a reported IC₅₀ of 17.2 µM in HeLa cells.[4] This suggests a starting concentration range of 1-100 µM for dose-response experiments with this compound.
Materials:
-
Cells treated with this compound as described in Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 5: Mitochondrial Protein Import Assay (Conceptual)
This protocol outlines a conceptual approach for assessing the effect of this compound on mitochondrial protein import using a cell-based assay with a fluorescently tagged mitochondrial-targeted protein.
Materials:
-
Cells stably or transiently expressing a mitochondrial-targeted fluorescent protein (e.g., mito-GFP)
-
This compound
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes or imaging plates. If not using a stable cell line, transfect the cells with a plasmid encoding a mitochondrial-targeted fluorescent protein.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Imaging: Visualize the localization of the fluorescent protein using a confocal microscope. In untreated cells, the fluorescent signal should be localized to the mitochondria. Inhibition of mitochondrial import by this compound would be expected to result in a diffuse cytosolic accumulation of the fluorescent protein.
-
Quantification: Quantify the mislocalization of the fluorescent protein by measuring the ratio of cytosolic to mitochondrial fluorescence intensity.
Conclusion
This compound is a valuable research tool for investigating the intricacies of mitochondrial protein import and its connection to cellular quality control mechanisms like mitophagy. The protocols provided herein offer a framework for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. Further investigation is warranted to determine the precise IC₅₀ values of this compound in different cell lines and to fully elucidate its mechanism of action.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for Studying PINK1 with MitoBloCK-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTEN-induced putative kinase 1 (PINK1) is a critical serine/threonine kinase involved in mitochondrial quality control.[1][2] Under basal conditions, PINK1 is imported into healthy mitochondria, where it is rapidly cleaved and subsequently degraded by the proteasome.[3][4] However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is stalled.[5][6] This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[3][5] On the OMM, PINK1 dimerizes and autophosphorylates, leading to its activation.[3] Activated PINK1 then phosphorylates ubiquitin on the OMM, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria, initiating the process of mitophagy to clear the damaged organelles.[3][7]
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[8] It is thought to act by inhibiting the transport protein Seo1, thereby blocking the import of precursor proteins that contain hydrophobic segments.[8] Given that PINK1 import is essential for its degradation and that its accumulation on the OMM is a key step in initiating mitophagy, this compound presents a potential tool for studying the dynamics of the PINK1 signaling pathway. By inhibiting a specific mitochondrial import pathway, this compound could potentially be used to modulate PINK1 accumulation and downstream signaling, providing insights into mitochondrial quality control mechanisms.
These application notes provide a framework for designing experiments to investigate the effects of this compound on the PINK1 signaling pathway.
Data Presentation
Table 1: Expected Effects of this compound on PINK1 Signaling Markers
| Marker | Treatment Group | Expected Outcome | Rationale |
| Full-length PINK1 | Control (DMSO) | Low/Undetectable | Constitutive import and degradation in healthy mitochondria. |
| This compound | Increased | Inhibition of mitochondrial import may lead to accumulation on the OMM. | |
| CCCP (Positive Control) | High | Depolarization of mitochondrial membrane prevents import, causing accumulation. | |
| Phospho-Ubiquitin (Ser65) | Control (DMSO) | Low | Basal level of PINK1 activity. |
| This compound | Increased | Accumulated PINK1 on the OMM is active and phosphorylates ubiquitin. | |
| CCCP (Positive Control) | High | Accumulated and active PINK1 phosphorylates ubiquitin. | |
| Parkin Translocation to Mitochondria | Control (DMSO) | Cytosolic | In the absence of a signal, Parkin remains in the cytosol. |
| This compound | Mitochondrial | Phosphorylated ubiquitin recruits Parkin to the mitochondria. | |
| CCCP (Positive Control) | Mitochondrial | Positive control for Parkin translocation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PINK1 signaling pathway in healthy versus damaged mitochondria.
Caption: Experimental workflow for studying PINK1 with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of PINK1 Accumulation and Ubiquitin Phosphorylation
This protocol details the use of Western blotting to detect changes in the levels of full-length PINK1 and phosphorylated ubiquitin (Ser65) following treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HeLa or SH-SY5Y cells
-
This compound (dissolved in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PINK1
-
Rabbit anti-phospho-Ubiquitin (Ser65)
-
Mouse anti-GAPDH or anti-beta-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa or SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound and CCCP in cell culture medium. A dose-response experiment for this compound (e.g., 1, 5, 10, 25 µM) is recommended to determine the optimal concentration. For CCCP, a final concentration of 10 µM is commonly used.
-
Treat cells with this compound, CCCP, or DMSO (vehicle control) for a predetermined time (e.g., 2, 4, 6 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Immunofluorescence Analysis of Parkin Translocation
This protocol describes the use of immunofluorescence microscopy to visualize the recruitment of Parkin to mitochondria following treatment with this compound.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound, CCCP, and DMSO
-
MitoTracker Red CMXRos (to label mitochondria)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-Parkin
-
Rabbit anti-TOM20 (mitochondrial outer membrane marker)
-
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 647 anti-rabbit)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in 24-well plates.
-
Treat cells with this compound, CCCP, or DMSO as described in Protocol 1.
-
30 minutes before the end of the treatment, add MitoTracker Red CMXRos to the medium to label mitochondria, following the manufacturer's instructions.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (anti-Parkin and anti-TOM20) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Parkin translocation is indicated by the co-localization of the Parkin signal with the mitochondrial marker (TOM20 or MitoTracker).
-
Disclaimer: The provided protocols are intended as a general guide for investigating the potential effects of this compound on the PINK1 signaling pathway. As there is currently a lack of specific published data on the direct interaction between this compound and PINK1, researchers should optimize experimental conditions, including drug concentrations and incubation times, for their specific cell lines and experimental setup. The proposed experiments are based on the known individual functions of PINK1 and this compound.
References
- 1. PINK1 Loss of Function Selectively Alters the Mitochondrial-Derived Vesicle Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and Characteristics of PINK1 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1 import regulation; a fine system to convey mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
- 7. Novel reporter of the PINK1-Parkin mitophagy pathway identifies its damage sensor in the import gate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (MB-11) | TargetMol [targetmol.com]
Quantifying the Inhibition of Mitochondrial Protein Import: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism, energy production, and apoptosis.[1] A vast majority of mitochondrial proteins are encoded by nuclear DNA, synthesized in the cytosol, and subsequently imported into the organelle through a sophisticated machinery.[1][2][3] The proper functioning of this protein import system is crucial for mitochondrial and cellular health.[1] Dysregulation of mitochondrial protein import has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, the quantification of mitochondrial protein import and its inhibition has become a critical area of research for understanding disease mechanisms and for the development of novel therapeutics.
These application notes provide an overview of the primary mitochondrial protein import pathways and detailed protocols for quantifying their inhibition. The methodologies described are suitable for basic research and high-throughput screening applications in drug discovery.
Overview of Mitochondrial Protein Import Pathways
Mitochondrial protein import is a complex process involving several distinct pathways that deliver precursor proteins to the different mitochondrial subcompartments: the outer membrane (OMM), the intermembrane space (IMS), the inner membrane (IMM), and the matrix.[4][5] The translocase of the outer membrane (TOM) complex serves as the primary entry gate for the vast majority of mitochondrial precursor proteins.[2][5][6] Following translocation across the OMM, precursor proteins are sorted into one of several pathways.
The four major import and sorting pathways are:
-
The TIM23 Pathway: Transports proteins with an N-terminal presequence into the mitochondrial matrix or inserts them into the inner membrane.[5][6] This process is driven by the membrane potential across the inner membrane and the activity of the presequence translocase-associated motor (PAM) complex.[5][7]
-
The TIM22 Pathway: Mediates the insertion of polytopic inner-membrane proteins, such as carrier proteins, into the IMM.[5][6]
-
The Sorting and Assembly Machinery (SAM) Pathway: Responsible for the insertion and folding of β-barrel proteins into the outer mitochondrial membrane.[4][5]
-
The Mitochondrial Intermembrane Space Assembly (MIA) Pathway: Mediates the import of cysteine-rich proteins into the intermembrane space through oxidative folding.[5]
The inhibition of any of these pathways can lead to the accumulation of precursor proteins in the cytosol, triggering cellular stress responses.
Signaling Pathway Diagram
Caption: Major mitochondrial protein import pathways.
Experimental Protocols for Quantifying Inhibition
The inhibition of mitochondrial protein import can be quantified using a variety of in vitro and cell-based assays. The choice of assay depends on the specific research question, the desired throughput, and the available resources.
In Vitro Mitochondrial Protein Import Assay
This is a widely used method to directly measure the import of a specific precursor protein into isolated mitochondria. The precursor protein is typically radiolabeled or fluorescently labeled for detection.
Principle: Radiolabeled or fluorescently labeled precursor proteins are incubated with isolated, energized mitochondria. After the import reaction, non-imported precursor proteins are degraded by the addition of a protease, such as proteinase K. The mitochondria are then re-isolated, and the amount of imported, protease-protected protein is quantified by SDS-PAGE followed by autoradiography or fluorescence imaging.[3][7][8] A reduction in the amount of imported protein in the presence of a test compound indicates inhibition.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro mitochondrial protein import assay.
Detailed Protocol:
-
Isolation of Mitochondria:
-
Mitochondria can be isolated from various sources, including yeast, cultured mammalian cells, or animal tissues, by differential centrifugation.[7][9]
-
For example, from cultured HeLa cells, harvest cells and resuspend in an isotonic buffer. Homogenize the cells and perform a series of centrifugation steps to pellet and wash the mitochondria.[3]
-
-
Synthesis of Labeled Precursor Protein:
-
Radiolabeling: In vitro transcribe and translate the precursor protein of interest in a rabbit reticulocyte lysate system in the presence of [³⁵S]-methionine.[3][8]
-
Fluorescent Labeling: Purify the precursor protein and chemically conjugate a fluorophore to it. Alternatively, a fluorescent protein can be fused to the precursor.[10][11]
-
-
Import Reaction:
-
Resuspend isolated mitochondria (typically 25-50 µg of total mitochondrial protein) in import buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM KH₂PO₄, 2 mM ATP, and 2 mM NADH).[12]
-
Pre-incubate the mitochondria with the test inhibitor or vehicle control for a defined period.
-
Initiate the import reaction by adding the labeled precursor protein.
-
Incubate at an appropriate temperature (e.g., 30°C) for various time points to perform a kinetic analysis.[3]
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
To one half of each sample, add proteinase K (e.g., 50 µg/mL final concentration) to digest non-imported proteins. Leave the other half untreated as a control for total protein associated with mitochondria.[3]
-
Incubate on ice for 15-30 minutes.
-
-
Mitochondrial Re-isolation and Analysis:
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in sample buffer, and separate the proteins by SDS-PAGE.
-
For radiolabeled proteins, dry the gel and expose it to an autoradiography film or a phosphorimager screen.[8] For fluorescently labeled proteins, scan the gel using a fluorescence scanner.
-
Quantify the band intensities corresponding to the mature, imported form of the protein.
-
Data Presentation:
| Treatment | Time (min) | Imported Protein (Arbitrary Units) | % Inhibition |
| Vehicle | 5 | 1500 | 0 |
| Vehicle | 15 | 4500 | 0 |
| Vehicle | 30 | 8000 | 0 |
| Inhibitor X (10 µM) | 5 | 750 | 50 |
| Inhibitor X (10 µM) | 15 | 2000 | 55.6 |
| Inhibitor X (10 µM) | 30 | 3500 | 56.3 |
Cell-Based Mitochondrial Protein Import Assay using Flow Cytometry
This method allows for the quantification of mitochondrial protein import in living cells, providing a more physiologically relevant context.
Principle: Cells are engineered to express a fluorescent protein (e.g., GFP) fused to a mitochondrial targeting sequence (mtGFP). Upon expression, the mtGFP is imported into the mitochondria. The efficiency of import can be quantified by measuring the mitochondrial GFP fluorescence using flow cytometry.[13][14] A decrease in mitochondrial GFP signal in cells treated with an inhibitor suggests impaired import.
Experimental Workflow Diagram:
Caption: Workflow for the cell-based mitochondrial protein import assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or yeast) under standard conditions.
-
Transfect the cells with a plasmid encoding a fluorescent protein with a mitochondrial targeting sequence (e.g., the presequence of pyruvate (B1213749) dehydrogenase fused to GFP).[15]
-
-
Inhibitor Treatment and Protein Expression:
-
Treat the transfected cells with various concentrations of the test inhibitor or vehicle control.
-
Induce the expression of the mt-GFP construct if it is under the control of an inducible promoter.
-
-
Mitochondrial Staining:
-
To specifically measure the fluorescence within mitochondria, co-stain the cells with a mitochondrial-specific dye, such as MitoTracker Red CMXRos, which accumulates in mitochondria with an active membrane potential.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for detecting GFP and the mitochondrial dye.
-
Gate on the cell population that is positive for the mitochondrial dye to specifically analyze mitochondrial GFP fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of GFP in the mitochondria-positive population.
-
Calculate the percentage of inhibition by comparing the GFP MFI in inhibitor-treated cells to that in vehicle-treated cells.
-
Data Presentation:
| Inhibitor Concentration (µM) | Mean GFP Fluorescence Intensity (MFI) | % Inhibition |
| 0 (Vehicle) | 50000 | 0 |
| 1 | 40000 | 20 |
| 5 | 25000 | 50 |
| 10 | 15000 | 70 |
| 20 | 10000 | 80 |
High-Throughput Screening (HTS) for Inhibitors
The in vitro import assay can be adapted for a 96-well plate format to enable high-throughput screening of small molecule libraries.[10][11]
Principle: The assay principle is similar to the standard in vitro import assay, but miniaturized for a plate-based format. Fluorescently labeled precursor proteins are often preferred over radiolabeled ones for HTS applications due to safety and ease of detection.[10][11]
HTS Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple pathways for sorting mitochondrial precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 8. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial protein import clogging as a mechanism of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative fluorescence‐based approach to study mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid | eLife [elifesciences.org]
- 15. Inhibition of mitochondrial protein import by mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-11 Treatment in Primary Neuron Cultures
Disclaimer: The following application notes and protocols are a synthesized guide based on the known mechanism of action of mitochondrial protein import inhibitors and general practices in primary neuron culture. As of the date of this document, specific experimental data for MitoBloCK-11 in primary neuron cultures is not extensively available in published literature. Therefore, the provided protocols and expected outcomes should be considered as a starting point for research and will require empirical validation and optimization by the end-user.
Introduction
This compound is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments into the mitochondria.[1] The proper import of nuclear-encoded proteins into mitochondria is crucial for maintaining mitochondrial function and overall cellular health, including that of highly metabolic cells like neurons. Disruption of this process can have significant impacts on neuronal viability, morphology, and function.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on primary neuron cultures. The protocols outlined below cover essential experiments for assessing neuronal viability, mitochondrial function, and neurite outgrowth.
Data Presentation
The following tables are templates for organizing quantitative data obtained from experiments with this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | Treatment Duration (hours) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 1 | 24 | 95 ± 4.8 |
| 5 | 24 | 82 ± 6.1 |
| 10 | 24 | 65 ± 7.3 |
| 25 | 24 | 40 ± 8.5 |
| 50 | 24 | 21 ± 5.9 |
| 0 (Vehicle Control) | 48 | 100 ± 6.5 |
| 1 | 48 | 88 ± 5.9 |
| 5 | 48 | 68 ± 7.2 |
| 10 | 48 | 42 ± 8.1 |
| 25 | 48 | 15 ± 4.3 |
| 50 | 48 | 5 ± 2.1 |
Table 2: Impact of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| This compound Concentration (µM) | Treatment Duration (hours) | Red/Green Fluorescence Ratio (Mean ± SD) |
| 0 (Vehicle Control) | 12 | 2.8 ± 0.3 |
| 5 | 12 | 2.1 ± 0.4 |
| 10 | 12 | 1.5 ± 0.2 |
| 25 | 12 | 0.9 ± 0.3 |
| 0 (Vehicle Control) | 24 | 2.7 ± 0.2 |
| 5 | 24 | 1.6 ± 0.3 |
| 10 | 24 | 0.8 ± 0.2 |
| 25 | 24 | 0.4 ± 0.1 |
Table 3: Quantification of Neurite Outgrowth in Response to this compound
| This compound Concentration (µM) | Average Primary Neurite Length (µm, Mean ± SD) | Number of Primary Neurites per Neuron (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 25 | 5.2 ± 1.1 |
| 1 | 142 ± 22 | 4.9 ± 1.3 |
| 5 | 110 ± 18 | 4.1 ± 0.9 |
| 10 | 75 ± 15 | 3.2 ± 0.8 |
| 25 | 40 ± 10 | 2.1 ± 0.7 |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the basic steps for establishing primary hippocampal or cortical neuron cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., rat E18 or mouse E15)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Digestion inhibitor (e.g., ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare culture vessels by coating with Poly-D-lysine or a similar attachment factor.
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.
-
Mince the tissue and transfer to the enzymatic digestion solution. Incubate at 37°C for the recommended time.
-
Stop the digestion by adding the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Primary neuron cultures (e.g., 7-10 days in vitro, DIV)
-
Plating medium
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. The supplier suggests a solubility of 25 mg/mL (57.57 mM) in DMSO.[1]
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed plating medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Remove a portion of the old medium from the neuron cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the treated cultures for the desired duration (e.g., 12, 24, or 48 hours) before proceeding with downstream assays.
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
This compound treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Staining)
Materials:
-
This compound treated primary neuron cultures
-
JC-1 staining solution
-
Fluorescence microscope or plate reader with appropriate filters for red and green fluorescence
Procedure:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
After this compound treatment, remove the medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess stain.
-
Image the cells using a fluorescence microscope, capturing both red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.
-
Quantify the fluorescence intensity for both channels. The ratio of red to green fluorescence is an indicator of mitochondrial membrane potential.
Protocol 5: Neurite Outgrowth Analysis
Materials:
-
This compound treated primary neuron cultures
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
After treatment with this compound, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin or MAP2) followed by a fluorescently labeled secondary antibody.
-
Acquire images of the stained neurons.
-
Use image analysis software to trace and measure the length of the primary neurites and count the number of primary neurites per neuron.
Visualizations
Caption: Proposed mechanism of this compound action.
References
Application Notes and Protocols for Live-Cell Imaging with MitoBloCK-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import. It is believed to exert its effects by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments. The targeted disruption of mitochondrial protein import makes this compound a valuable tool for studying mitochondrial biogenesis, protein quality control, and the cellular stress responses that arise from mitochondrial dysfunction. Furthermore, as dysregulation of mitochondrial protein import is implicated in various diseases, including neurodegenerative disorders and cancer, this compound serves as a promising compound for basic research and preclinical drug development.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on mitochondrial function and cellular health. The protocols are designed to be adaptable to various mammalian cell lines and microscopy setups.
Mechanism of Action: Proposed Signaling Pathway
This compound is thought to interfere with the mitochondrial protein import machinery. The following diagram illustrates the proposed mechanism of action, where this compound inhibits the function of the Seo1 transport protein, leading to the accumulation of unprocessed precursor proteins in the cytosol and subsequent cellular stress responses.
Caption: Proposed mechanism of this compound action on mitochondrial protein import.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of mitochondrial protein import inhibitors. While specific data for this compound is limited, data from the related compound MitoBloCK-6 is provided as a reference to guide experimental design.
Table 1: Cytotoxicity of a Mitochondrial Protein Import Inhibitor (MitoBloCK-6)
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| HeLa | MitoBloCK-6 | ~25 | 48 | Cell Viability Assay |
| HepG2 | MitoBloCK-6 | ~30 | 48 | Cell Viability Assay |
Table 2: Effect of a Mitochondrial Protein Import Inhibitor (MitoBloCK-6) on Protein Import
| Target Protein | Cellular Compartment | Effect of MitoBloCK-6 | Fold Change (Treated/Control) |
| CHCHD2 | Intermembrane Space | Import Inhibition | ~0.5 |
| TIMM13 | Intermembrane Space | Import Inhibition | ~0.6 |
| SLC25A4 (AAC) | Inner Membrane | Import Inhibition | ~0.7 |
| TOMM20 | Outer Membrane | No Significant Change | ~1.0 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Morphology Following this compound Treatment
This protocol details the steps to visualize and quantify changes in mitochondrial morphology in live cells treated with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
MitoTracker™ Green FM or similar mitochondrial stain
-
This compound (stock solution in DMSO)
-
Hoechst 33342 or other nuclear stain (optional)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal or high-resolution fluorescence microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Workflow:
Caption: Workflow for assessing mitochondrial morphology after this compound treatment.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in complete cell culture medium from a concentrated stock solution in DMSO. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Mitochondrial and Nuclear Staining:
-
30 minutes before imaging, aspirate the treatment medium.
-
Add pre-warmed live-cell imaging medium containing MitoTracker™ Green FM (e.g., 100-200 nM) and Hoechst 33342 (e.g., 1 µg/mL).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dyes.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using appropriate filter sets for the chosen dyes. Capture Z-stacks to visualize the entire mitochondrial network.
-
-
Image Analysis:
-
Use image analysis software to quantify mitochondrial morphology.
-
Parameters to analyze include:
-
Mitochondrial Fragmentation: Count the number of individual mitochondrial fragments per cell.
-
Mitochondrial Area and Perimeter: Measure the total area and perimeter of the mitochondrial network.
-
Form Factor and Aspect Ratio: Calculate these parameters to quantify the degree of branching and elongation.
-
-
Protocol 2: Assessing Mitochondrial Membrane Potential after this compound Treatment
This protocol uses a potentiometric dye (e.g., TMRM or JC-1) to measure changes in mitochondrial membrane potential (ΔΨm) in response to this compound.
Materials:
-
All materials from Protocol 1
-
Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. When preparing treatment groups, include a positive control group to be treated with FCCP (e.g., 10 µM for 10 minutes before imaging).
-
-
Staining with a Potentiometric Dye:
-
30 minutes before imaging, add TMRM (e.g., 20-50 nM) or JC-1 (e.g., 1-5 µg/mL) directly to the culture medium.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium.
-
Acquire images using the appropriate filter sets. For TMRM, use a red channel. For JC-1, acquire images in both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) channels.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the potentiometric dye within the mitochondria.
-
For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
For JC-1, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies a drop in ΔΨm.
-
Protocol 3: Cell Viability and Cytotoxicity Assay
This protocol measures the effect of this compound on cell viability and cytotoxicity using a commercially available assay kit (e.g., based on Calcein-AM and Propidium Iodide).
Materials:
-
Mammalian cell line of choice
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Cell viability and cytotoxicity assay kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit)
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells for 24 to 48 hours. Include vehicle control and positive control (e.g., a known cytotoxic agent) wells.
-
-
Staining:
-
Prepare the staining solution according to the manufacturer's protocol (e.g., Calcein-AM for live cells and a dead cell stain like Propidium Iodide or Ethidium Homodimer-1).
-
Incubate the cells with the staining solution for the recommended time (typically 15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate filters for the dyes used.
-
Alternatively, acquire and analyze images using a high-content imaging system to count live and dead cells.
-
Calculate the percentage of viable cells for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
Application Notes and Protocols for MitoBloCK-11 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 (MB-11) is a novel small molecule inhibitor of mitochondrial protein import.[1] As mitochondria are central to cellular metabolism, signaling, and apoptosis, the modulation of mitochondrial protein import presents a compelling strategy for the development of new therapeutics. This compound is believed to act through the transport protein Seo1, inhibiting the import of precursor proteins that contain hydrophobic segments.[1] This specific mechanism of action makes this compound a valuable tool for studying the intricacies of mitochondrial biogenesis and a potential starting point for drug discovery programs targeting diseases associated with mitochondrial dysfunction.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of mitochondrial protein import. Detailed protocols for primary screens, secondary assays, and counter-screens are provided, along with examples of data presentation and visualization.
Principle of this compound in HTS
The application of this compound in HTS is primarily based on its ability to disrupt mitochondrial protein import, leading to measurable downstream cellular effects. A common HTS strategy involves a yeast-based synthetic lethal screen. In this approach, a yeast strain with a partial defect in a mitochondrial import component (e.g., a temperature-sensitive mutant) is used. At a permissive temperature, the yeast can survive, but upon addition of a compound that further compromises the import pathway, the yeast will not grow. This growth inhibition can be readily detected in a high-throughput manner.
Alternatively, cell-based assays using mammalian cells can be employed to measure parameters sensitive to mitochondrial protein import, such as mitochondrial membrane potential, cell viability under metabolic stress, or the import of fluorescently tagged mitochondrial proteins.
Data Presentation
Quantitative data from HTS assays are crucial for hit identification and lead optimization. The following tables provide examples of how to structure and present such data for easy comparison.
Table 1: Primary High-Throughput Screening Results for Test Compounds
| Compound ID | Concentration (µM) | % Growth Inhibition (Yeast) | Z'-factor | Hit |
| This compound (Control) | 10 | 95.2 ± 3.1 | 0.78 | Yes |
| Compound A | 10 | 88.5 ± 5.4 | 0.75 | Yes |
| Compound B | 10 | 12.3 ± 8.9 | 0.65 | No |
| Compound C | 10 | 91.7 ± 4.2 | 0.81 | Yes |
| DMSO (Vehicle) | - | 0.5 ± 2.5 | - | - |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope |
| This compound | 5.8 | 1.2 |
| Compound A | 7.2 | 1.1 |
| Compound C | 4.9 | 1.3 |
Table 3: Secondary Assay Results for Confirmed Hits
| Compound ID | Mitochondrial Membrane Potential (TMRM Assay, % of Control) | Cell Viability (Galactose Media, % of Control) |
| This compound | 45.3 ± 6.8 | 38.1 ± 5.5 |
| Compound A | 52.1 ± 7.3 | 45.6 ± 6.1 |
| Compound C | 39.8 ± 5.9 | 33.4 ± 4.8 |
Experimental Protocols
Protocol 1: Yeast-Based Synthetic Lethal High-Throughput Screen
This protocol describes a primary HTS assay to identify inhibitors of mitochondrial protein import using a yeast strain with a compromised import machinery.
1. Materials:
-
Saccharomyces cerevisiae strain with a temperature-sensitive mutation in a mitochondrial import component (e.g., tim17-ts)
-
Yeast extract-peptone-dextrose (YPD) medium
-
384-well microplates
-
Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader capable of measuring optical density at 600 nm (OD600)
2. Procedure:
-
Culture the yeast strain in YPD medium at the permissive temperature (e.g., 25°C) to mid-log phase.
-
Dilute the yeast culture to an OD600 of 0.05 in fresh YPD medium.
-
Dispense 50 µL of the diluted yeast culture into each well of a 384-well plate.
-
Using a robotic liquid handler, pin-transfer approximately 50 nL of each compound from the library into the corresponding wells of the assay plate. Include wells with DMSO only as a negative control and a known inhibitor like this compound as a positive control.
-
Incubate the plates at the semi-permissive temperature (e.g., 30°C) for 24-48 hours.
-
Measure the OD600 of each well using a plate reader.
-
Calculate the percent growth inhibition for each compound relative to the DMSO control.
8. Data Analysis:
-
Hits are typically defined as compounds that cause a growth inhibition of greater than 50% or three standard deviations from the mean of the negative controls.
-
The Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor above 0.5 is generally considered excellent for HTS.
Protocol 2: Mitochondrial Membrane Potential Assay (Secondary Assay)
This protocol is a cell-based secondary assay to confirm the mitochondrial-damaging effect of hits identified in the primary screen.
1. Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum
-
96-well black, clear-bottom microplates
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Hoechst 33342
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence plate reader or high-content imaging system
2. Procedure:
-
Seed cells into 96-well plates at a density of 20,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds for a predetermined time (e.g., 4-24 hours). Include wells with DMSO as a negative control and FCCP as a positive control.
-
Add TMRM (final concentration 20-100 nM) and Hoechst 33342 (final concentration 1 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of TMRM (Excitation/Emission ~548/573 nm) and Hoechst 33342 (Excitation/Emission ~350/461 nm).
7. Data Analysis:
-
Normalize the TMRM fluorescence to the Hoechst 33342 fluorescence to account for differences in cell number.
-
Express the results as a percentage of the DMSO-treated control. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Protocol 3: Cell Viability Assay in Galactose Medium (Counter-Screen)
This counter-screen helps to distinguish specific mitochondrial inhibitors from generally cytotoxic compounds. Cells grown in galactose are more dependent on mitochondrial respiration for ATP production.
1. Materials:
-
Mammalian cell line
-
DMEM without glucose, supplemented with 10 mM galactose and 10% fetal bovine serum
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
2. Procedure:
-
Seed cells into 96-well plates in galactose-containing medium and allow them to adapt for 24 hours.
-
Treat the cells with the hit compounds at various concentrations for 24-48 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Express the results as a percentage of the DMSO-treated control. Compounds that show significantly higher toxicity in galactose medium compared to glucose medium are likely to be mitochondrial inhibitors.
Visualization of Workflows and Pathways
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for identifying mitochondrial protein import inhibitors.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound inhibiting mitochondrial protein import via Seo1.
Logical Relationship of Assay Cascade
Caption: Logical cascade of assays for hit validation in a this compound HTS campaign.
References
Troubleshooting & Optimization
MitoBloCK-11 off-target effects in cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. The information provided is based on studies of the broader MitoBloCK family of compounds and is intended to guide researchers in designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of the MitoBloCK family of compounds?
The MitoBloCK compounds are a series of small molecules designed to inhibit mitochondrial protein import.[1][2] Depending on the specific compound, they have been shown to target different components of the mitochondrial import and assembly (MIA) pathway and the protein associated motor (PAM) complex. For instance, several MitoBloCK compounds, such as MB-6, target the sulfhydryl oxidase ALR (also known as Erv1), a key enzyme in the MIA pathway responsible for the import of cysteine-rich proteins into the intermembrane space (IMS).[2][3] Other compounds like MitoBloCK-10 have been shown to attenuate the activity of the PAM complex by inhibiting the binding of Tim44 to precursor proteins and Hsp70.[4]
Q2: What are the potential off-target effects of this compound in cells?
While direct off-target profiling of this compound is not extensively published, based on the known mechanisms of related MitoBloCK compounds, researchers should be aware of several potential off-target effects:
-
Disruption of Cellular Redox Balance: By inhibiting ALR/Erv1, which is involved in disulfide bond formation and transfers electrons to the electron transport chain, MitoBloCK compounds can disrupt the cellular redox state.[3]
-
Induction of Apoptosis: Some MitoBloCK compounds, like MitoBloCK-6, have been shown to induce apoptosis, particularly in human embryonic stem cells, via cytochrome c release.[2]
-
General Cytotoxicity: Inhibition of mitochondrial protein import can lead to broad cytotoxic effects. For example, MitoBloCK-10 exhibited an IC50 of 17.2 µM in HeLa cells after 24 hours of treatment.[4]
-
Impaired Development: Studies in zebrafish embryos have shown that exposure to MitoBloCK-6 can lead to impaired cardiac development.[2]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use of Multiple Compounds: Employing different MitoBloCK compounds with varying potencies or slightly different primary targets can help establish a structure-activity relationship for the observed phenotype.
-
Rescue Experiments: If possible, overexpressing the intended target (e.g., ALR/Erv1) might rescue the on-target effects but not the off-target ones.
-
Use of Negative Controls: Synthesizing an inactive analog of this compound, if available, can serve as an excellent negative control.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High levels of apoptosis observed at expected effective concentrations. | This compound may be inducing apoptosis through off-target effects on other cellular pathways, similar to MitoBloCK-6's effect on stem cells.[2] | Perform a dose-response curve to determine the therapeutic window. Use lower concentrations of this compound for shorter durations. Investigate key apoptotic markers (e.g., caspase activation, cytochrome c release) to understand the mechanism. |
| Unexpected changes in cellular metabolism not directly related to mitochondrial protein import. | The compound might be affecting other mitochondrial functions, such as oxidative phosphorylation or fatty acid oxidation, which are common off-target liabilities for mitochondrial-targeting drugs.[5] | Measure mitochondrial membrane potential, oxygen consumption rates (e.g., using a Seahorse analyzer), and cellular ATP levels to assess broader mitochondrial health. |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins or differences in metabolic pathways can lead to variable responses. For instance, MB-8 showed different toxicity profiles in yeast versus HeLa cells.[3] | Characterize the expression levels of the primary target and potential off-target proteins in the cell lines being used. Consider using a panel of cell lines to assess the generality of the observed effects. |
| Observed phenotype does not correlate with the inhibition of the intended mitochondrial import pathway. | This compound may have a higher affinity for an unknown off-target protein. | Conduct target identification studies, such as chemical proteomics or cellular thermal shift assays (CETSA), to identify potential off-target binders.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data reported for various MitoBloCK compounds, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibition Data
| Compound | Target | Assay | IC50 |
| MB-8 | ALR | Pure enzyme assay | 9.02 µM[3] |
| MB-9 | ALR | Pure enzyme assay | 2.15 µM[3] |
| MB-13 | ALR | Pure enzyme assay | 10.7 µM[3] |
Table 2: Cellular Activity and Toxicity
| Compound | Cell Line | Assay | Concentration/Effect |
| MitoBloCK-10 | HeLa | Viability (MTT) | IC50 = 17.2 µM (24h)[4] |
| MB-8 | HeLa | Toxicity | Toxic at 100 µM[3] |
| MB-8 | Yeast | Toxicity | No toxicity at 200 µM[3] |
| MB-9 | HeLa | Toxicity | No toxicity at 100 µM[3] |
| MB-9 | Yeast | Toxicity | No toxicity at 200 µM[3] |
| MB-13 | HeLa | Toxicity | No toxicity at 100 µM[3] |
| MB-13 | Yeast | Toxicity | No toxicity at 200 µM[3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest (e.g., HeLa)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vitro Mitochondrial Protein Import Assay
This protocol is a generalized procedure for assessing the inhibition of mitochondrial protein import.
-
Materials:
-
Isolated mitochondria from yeast or mammalian cells
-
Radiolabeled precursor proteins (e.g., 35S-labeled)
-
Import buffer (e.g., containing KCl, MgCl2, MOPS-KOH, and respiratory substrates like succinate (B1194679) and NADH)
-
This compound
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
-
-
Procedure:
-
Incubate isolated mitochondria in import buffer with respiratory substrates to generate a membrane potential.
-
Add different concentrations of this compound or vehicle control and pre-incubate for 10-15 minutes.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at the appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian) for various time points.
-
Stop the import reaction by placing the samples on ice and treating with proteinase K to digest any non-imported precursor protein.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the proteins by SDS-PAGE and autoradiography.
-
Quantify the amount of imported (protease-protected) protein.
-
Visualizations
Caption: Inhibition of the MIA pathway by this compound targeting ALR.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologically targeting molecular motor promotes mitochondrial fission for anti-cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MitoBloCK-11 solubility issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with MitoBloCK-11 during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It has been reported to be soluble in DMSO at concentrations ranging from 25 mg/mL (57.57 mM) to 125 mg/mL (287.85 mM).[1] For assistance in dissolving the compound, sonication is recommended.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. This indicates that the solubility limit of this compound has been exceeded in the final buffer. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The simplest reason for precipitation is that the compound's concentration is too high for the aqueous environment. Try using a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent effects on your experiment (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any potential effects of the solvent.
-
Modify Dilution Method: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of your aqueous buffer or medium, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help prevent the compound from "crashing out" of solution. Pre-warming the aqueous medium to 37°C before adding the compound stock can also improve solubility.
-
Use a Co-solvent: The addition of a water-miscible organic co-solvent can sometimes improve the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific assay or cell line must be tested.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, prepare stock solutions of this compound in anhydrous DMSO. It is recommended to weigh the required amount of the compound and add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. To aid dissolution, you can vortex the solution and use sonication.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] Stock solutions in DMSO are reported to be stable for up to one year when stored at -80°C.[1]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most commonly reported solvent for this compound, other polar aprotic solvents might be suitable for creating high-concentration stock solutions. However, there is currently no specific data available on the solubility of this compound in other solvents like ethanol, DMF, or acetonitrile. If you choose to use an alternative solvent, it is crucial to first determine the solubility and ensure its compatibility with your experimental system.
Q5: What should I do if I suspect my this compound is aggregating in solution?
A5: Aggregation of small molecules can lead to inconsistent experimental results. If you suspect aggregation, you can try the following:
-
Sonication: Briefly sonicate your stock solution before making dilutions.
-
Filtration: Filter your final working solution through a low-protein-binding 0.22 µm syringe filter to remove potential aggregates.
-
Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to determine the size distribution of particles in your solution and detect the presence of aggregates.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 57.57 | Sonication is recommended.[1] |
| DMSO | 125 | 287.85 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 434.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out 4.34 mg of this compound powder on a calibrated analytical balance.
-
Dissolution: Transfer the powder to a microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer using Nephelometry
This protocol allows for the determination of the kinetic solubility of this compound when diluted from a DMSO stock into an aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering (turbidity)
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate or microcentrifuge tubes, prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, create concentrations of 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well clear-bottom microplate. Include wells with buffer only as a negative control.
-
Add Compound: Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer at a wavelength where the compound does not absorb light.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing MitoBloCK-11 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of MitoBloCK-11 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to function by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments into the mitochondria.[1] It does not appear to act through the common import receptors Tom20 or Tom70.
Q2: Why is optimizing the incubation time for this compound critical?
A2: The effects of this compound on cellular processes such as viability and mitochondrial function are time- and concentration-dependent. A short incubation may not be sufficient to observe a significant effect, while a prolonged incubation could lead to secondary, off-target effects or excessive cytotoxicity, confounding the interpretation of results. Determining the optimal incubation time is therefore crucial for obtaining reproducible and meaningful data.
Q3: What are the expected downstream effects of inhibiting mitochondrial protein import with this compound?
A3: Inhibition of mitochondrial protein import can lead to a range of cellular consequences, including:
-
Decreased Cell Viability and Proliferation: As mitochondrial function is essential for cell survival, its disruption is expected to reduce cell viability and inhibit proliferation.
-
Mitochondrial Dysfunction: This can manifest as a decrease in mitochondrial membrane potential (ΔΨm) and impaired cellular respiration.
-
Activation of Stress Responses: The accumulation of unprocessed mitochondrial precursor proteins in the cytosol can trigger cellular stress pathways.
-
Induction of Mitophagy: Damaged mitochondria can be targeted for removal through the PINK1/Parkin-mediated mitophagy pathway.
Q4: How does this compound relate to the PINK1/Parkin pathway?
A4: The PINK1/Parkin pathway is a key quality control mechanism that identifies and eliminates damaged mitochondria.[2][3] By inducing mitochondrial dysfunction, this compound can lead to the stabilization of PINK1 on the mitochondrial outer membrane, which in turn recruits Parkin to initiate mitophagy. The kinetics of this activation will depend on the duration and concentration of this compound treatment.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability. | Incubation time is too short. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours). |
| Concentration of this compound is too low. | Conduct a dose-response experiment at a fixed, longer incubation time (e.g., 48 or 72 hours) to determine the IC50 value. | |
| Cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to mitochondrial import inhibitors. | |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Unexpected increase in a measured signal (e.g., fluorescence). | Compound interference with the assay. | Run a cell-free control with this compound to check for direct effects on the assay reagents. |
| Cellular metabolic adaptation. | At early time points, cells may exhibit a compensatory increase in metabolic activity before succumbing to toxicity. Analyze multiple time points to capture the full dynamic range of the response. | |
| Difficulty in detecting PINK1/Parkin pathway activation. | Timing of observation is not optimal. | Activation of this pathway is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and assess markers like PINK1 stabilization or Parkin recruitment at each time point. |
| Low expression levels of PINK1 or Parkin. | Use cell lines known to express these proteins at detectable levels or consider overexpression systems. |
Data Presentation
To systematically optimize the incubation time, it is essential to collect and analyze quantitative data from time-course and dose-response experiments. Below are template tables to guide your data collection.
Table 1: Time-Dependent Effect of this compound on Cell Viability (% of Control)
| Concentration (µM) | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| X | |||||
| Y | |||||
| Z |
Table 2: Dose-Response of this compound on Cell Viability at Different Incubation Times
| Incubation Time | IC50 (µM) |
| 24 hours | |
| 48 hours | |
| 72 hours |
Table 3: Time-Dependent Effect of this compound on Mitochondrial Membrane Potential (% of Control)
| Concentration (µM) | 2 hours | 4 hours | 8 hours | 16 hours | 24 hours |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| IC50 (from 48h) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
2. Mitochondrial Membrane Potential Assay
This protocol uses a fluorescent dye (e.g., TMRE or JC-1) to measure changes in the mitochondrial membrane potential.
-
Cell Seeding and Treatment: Seed cells in a suitable plate for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis. Treat with this compound for the desired time points.
-
Dye Loading: In the last 15-30 minutes of the treatment, add the potentiometric dye (e.g., TMRE at 25-100 nM) to the culture medium.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove the excess dye.
-
Imaging/Measurement: Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well and normalize to the vehicle-treated control. A decrease in fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
Technical Support Center: Interpreting Unexpected Results with MitoBloCK-11
Welcome to the technical support center for MitoBloCK-11. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this novel mitochondrial protein import inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of mitochondrial protein import. It is understood to function by potentially acting on the transport protein Seo1, which is involved in the import of precursor proteins containing hydrophobic segments into the mitochondria. It does not appear to act via the more common Tom70 or Tom20 receptors. This targeted disruption of protein import can lead to a range of cellular effects, primarily impacting mitochondrial function and homeostasis.
Q2: What is the expected outcome of this compound treatment on mitochondrial function?
A2: The primary expected outcome is the inhibition of mitochondrial protein import. This should lead to a downstream cascade of events including:
-
A decrease in the levels of specific newly synthesized mitochondrial proteins.
-
Potential activation of cellular stress responses, such as the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR), due to the accumulation of un-imported mitochondrial precursor proteins in the cytosol.
-
Impaired mitochondrial respiration and ATP production over time as the machinery for oxidative phosphorylation is not replenished.
-
Potential induction of mitophagy via the PINK1/Parkin pathway as the cell attempts to clear dysfunctional mitochondria.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response curve for your specific experimental setup. Based on available data, a starting range of 10-50 µM is often used in cell culture experiments. Exceeding the optimal concentration can lead to off-target effects and cytotoxicity, complicating data interpretation.
Troubleshooting Unexpected Results
Here we address specific unexpected results you may encounter during your experiments with this compound, providing potential explanations and suggested troubleshooting steps.
Scenario 1: No apparent effect on mitochondrial respiration after short-term incubation.
Observed Result: You have treated your cells with this compound for a short period (e.g., 1-4 hours) and observe no significant change in the oxygen consumption rate (OCR) in a Seahorse XF Analyzer experiment.
Potential Explanations & Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action |
| Insufficient Incubation Time | The inhibition of protein import does not lead to an immediate cessation of respiration. The existing mitochondrial protein machinery has a certain half-life. The effects on OCR will only become apparent once the levels of key respiratory proteins decrease significantly. | Increase Incubation Time: Perform a time-course experiment, extending the incubation with this compound to 12, 24, and 48 hours to determine the optimal time point to observe a significant effect on respiration. |
| Suboptimal Compound Concentration | The concentration of this compound used may be too low to effectively inhibit protein import in your specific cell line. | Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 1 µM to 100 µM) to identify the IC50 for the desired biological effect in your system. |
| Cellular Compensatory Mechanisms | Cells may initially compensate for the inhibition of mitochondrial protein import by upregulating glycolysis to maintain ATP levels. | Measure Glycolytic Rate: In your Seahorse experiment, also measure the Extracellular Acidification Rate (ECAR) to assess glycolytic activity. An increase in ECAR alongside a delayed decrease in OCR would support this hypothesis. |
| Compound Inactivity | The this compound stock solution may have degraded. | Verify Compound Activity: If possible, use a positive control cell line or a direct assay for mitochondrial protein import to confirm the activity of your this compound stock. Prepare fresh stock solutions. |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 4, 12, 24 hours).
-
Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Subsequently, it will inject a series of mitochondrial stressors in the following order:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize the data to cell number or protein concentration. Analyze the key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Scenario 2: Contradictory results between cell viability assays.
Observed Result: You observe a significant decrease in cell viability with an MTT assay, but a less pronounced or no effect with a trypan blue exclusion assay or a fluorescence-based live/dead assay.
Potential Explanations & Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action |
| MTT Assay Interference | The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases. Mitochondrial inhibitors can directly interfere with this process, leading to an underestimation of cell viability that is not due to cell death.[1][2][3][4] | Use an Independent Viability Assay: Corroborate your findings with a viability assay that is not dependent on mitochondrial function, such as trypan blue exclusion, propidium (B1200493) iodide staining, or a commercial live/dead assay based on membrane integrity. |
| Metabolic Reprogramming | This compound may induce a metabolic shift that reduces the cell's capacity to reduce MTT, even if the cells are still viable. | Measure ATP Levels: A direct measurement of cellular ATP levels can provide a more accurate assessment of the energetic state of the cells and their viability.[5][6] |
| Apoptosis vs. Necrosis | The MTT assay may be more sensitive to early apoptotic events that compromise mitochondrial function, while membrane integrity assays only detect later-stage necrotic or apoptotic cells. | Perform an Apoptosis Assay: Use an assay for apoptosis, such as Annexin V staining or caspase activity assays, to determine the mode of cell death. |
Experimental Protocol: Luminescent ATP Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate as for other assays.
-
Cell Lysis: Add a detergent-based lysis solution to each well to release cellular ATP.
-
Luciferase Reaction: Add a luciferin (B1168401)/luciferase reagent to the cell lysate. The luciferase will catalyze the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[5][7][8]
-
Data Analysis: Normalize the ATP levels to cell number or protein concentration and compare the results for treated and untreated cells.
Scenario 3: Unexpected changes in mitochondrial membrane potential.
Observed Result: You observe a hyperpolarization (increase) of the mitochondrial membrane potential in a JC-1 or TMRM/TMRE assay after a short-term treatment with this compound, which is counterintuitive for a mitochondrial inhibitor.
Potential Explanations & Troubleshooting Steps:
| Potential Cause | Explanation | Suggested Action |
| Inhibition of ATP Synthase as a Secondary Effect | A block in the import of proteins required for ATP synthesis or consumption could lead to a temporary backup of the proton gradient, resulting in hyperpolarization. | Time-Course Analysis: Perform a detailed time-course experiment. The initial hyperpolarization may be a transient effect that is followed by depolarization as the overall mitochondrial function declines. |
| JC-1 Assay Artifacts | JC-1 aggregation and fluorescence can be influenced by factors other than membrane potential, such as changes in mitochondrial morphology or dye concentration.[9][10][11][12][13] | Use a Ratiometric Analysis: For JC-1, always analyze the ratio of red to green fluorescence, as this is more reliable than changes in a single wavelength. Confirm with an Alternative Dye: Use a different potentiometric dye, such as TMRM or TMRE, to confirm the observed hyperpolarization. |
| Off-Target Effects | At high concentrations, this compound could have off-target effects on other cellular components that indirectly influence mitochondrial membrane potential. | Titrate the Compound: Determine if the hyperpolarization effect is dose-dependent and occurs at concentrations relevant to its primary mechanism of action. |
Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Imaging/Flow Cytometry:
-
Fluorescence Microscopy: Capture images using filters for both green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Flow Cytometry: Acquire data in the green (e.g., FITC) and red (e.g., PE) channels.
-
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization, while an increase suggests hyperpolarization. Include a positive control for depolarization, such as the uncoupler FCCP.[9][10][11]
Signaling Pathways and Workflows
To further aid in your experimental design and data interpretation, the following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Expected mechanism of action of this compound on mitochondrial protein import.
Caption: The PINK1/Parkin pathway of mitophagy, potentially activated by this compound.
Caption: A logical workflow for investigating the effects of this compound.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Luminescent ATP Detection Assay Kit. Cell viability. ab113849 | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
how to prevent MitoBloCK-11 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MitoBloCK-11, focusing on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] |
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 25 mg/mL (57.57 mM) in DMSO, and sonication may be required to achieve complete dissolution[1].
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical to prevent degradation. Follow these steps:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in high-purity, anhydrous DMSO to the desired concentration.
-
To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage (up to one year)[1].
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation studies on this compound are not extensively published, its chemical structure suggests potential instabilities:
-
Hydrolysis: The N-acylhydrazone and sulfonamide moieties may be susceptible to hydrolysis, particularly under acidic or basic conditions. N-acylhydrazones can be unstable at acidic pH[2]. Sulfonamides are generally stable but can undergo hydrolysis under acidic conditions.
-
Oxidation: The thiophene (B33073) ring contains a sulfur atom that can be susceptible to oxidation.
-
Photodegradation: The brominated aromatic ring system may be sensitive to light, potentially leading to degradation upon prolonged exposure. Brominated aromatic compounds are known to undergo photodegradation[3][4].
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis: The aqueous environment, especially at non-neutral pH, may be causing the breakdown of the N-acylhydrazone or sulfonamide groups. | - Prepare fresh working solutions in aqueous buffer for each experiment.- If the experiment allows, consider using a buffer with a pH closer to neutral (pH 7.0-7.4).- Minimize the incubation time of this compound in aqueous solutions. |
| Inconsistent experimental results. | Precipitation: The compound may be precipitating out of the aqueous solution, especially if the final DMSO concentration is too high or the compound's solubility limit is exceeded. | - Ensure the final concentration of DMSO in the experimental medium is low (ideally <0.5%).- Prepare intermediate dilutions in a co-solvent system if necessary, before the final dilution in the aqueous buffer.- Visually inspect for any precipitate after dilution. |
| Reduced efficacy in light-exposed experiments. | Photodegradation: Exposure to ambient or experimental light sources may be degrading the compound. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Minimize the exposure of experimental setups to direct light. |
| Degradation in the presence of oxidizing or reducing agents. | Oxidation/Reduction: The thiophene ring is susceptible to oxidation. | - Avoid including strong oxidizing or reducing agents in the experimental buffer if they are not essential for the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, single-use microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a general method to evaluate the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Prepare multiple aliquots of this working solution.
-
-
Time-Course Incubation:
-
Incubate the aliquots under the conditions you wish to test (e.g., 37°C, room temperature, protected from light, exposed to light).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot for analysis.
-
The 0-hour time point should be processed immediately after preparation.
-
-
Sample Quenching and Extraction:
-
To each aliquot, add an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable HPLC-MS method to quantify the remaining amount of intact this compound. A gradient elution with a C18 column using water and acetonitrile (both often with 0.1% formic acid) is a common starting point.
-
Monitor the peak area of the parent this compound molecule over time. A decrease in the peak area indicates degradation.
-
Visualizations
Mitochondrial Protein Import Pathway and this compound's Site of Action
This compound is an inhibitor of mitochondrial protein import. It is thought to act on the import of precursor proteins that contain hydrophobic segments, possibly by targeting the transport protein Seo1, while not affecting the Tom70 or Tom20 receptors of the Translocase of the Outer Membrane (TOM) complex.
Caption: Mitochondrial protein import pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the potential degradation of this compound in solution.
Caption: A workflow for troubleshooting issues related to this compound stability.
References
addressing cytotoxicity of MitoBloCK-11 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the cytotoxicity of MitoBloCK-11 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments into the mitochondria.[1] Unlike some other mitochondrial protein import inhibitors, it does not appear to target Tom70 or Tom20.[1]
Q2: I am observing significant cytotoxicity in my cell culture after treatment with this compound. Is this expected?
A2: Yes, cytotoxicity is an expected outcome of inhibiting mitochondrial protein import. By blocking the import of essential proteins, this compound disrupts mitochondrial function, leading to a cascade of events that can culminate in cell death, often through apoptosis.[2] The degree of cytotoxicity will be dependent on the cell type, concentration of this compound used, and the duration of exposure.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: While specific IC50 values for this compound are not widely published for a broad range of cell lines, data from related MitoBloCK compounds can provide a starting point. For example, MitoBloCK-6 has an IC50 of 5-10 µM in leukemia cell lines, and MitoBloCK-8 has shown toxicity in HeLa cells at 100 µM.[3][4] A good starting point for a dose-response experiment with this compound would be in the low micromolar range (e.g., 1-20 µM). It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment.
Q4: How can I distinguish between on-target cytotoxicity and off-target effects of this compound?
A4: Differentiating on-target from off-target effects is a critical aspect of using any small molecule inhibitor. Here are a few strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired biological effect on mitochondrial protein import. This minimizes the likelihood of engaging off-target proteins.[5]
-
Control experiments: Include negative controls (vehicle-treated cells) and positive controls (cells treated with a known inducer of mitochondrial dysfunction).
-
Rescue experiments: If possible, overexpressing the target protein (Seo1) might rescue the cytotoxic phenotype, providing evidence for on-target activity.
-
Use structurally unrelated inhibitors: If other inhibitors of mitochondrial protein import with different chemical scaffolds are available, comparing their effects can help confirm that the observed phenotype is due to the inhibition of the intended pathway.
-
Test in target-negative cells: If a cell line lacking Seo1 is available, it would be expected to be resistant to the on-target effects of this compound.[6]
Q5: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A5: Yes, the solvent, typically DMSO, can be cytotoxic at higher concentrations. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control in your experiments, where cells are treated with the same concentration of DMSO as the this compound treated cells. This allows you to subtract any solvent-induced effects from your results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at low concentrations of this compound | The cell line is highly sensitive to inhibition of mitochondrial protein import. | Perform a detailed dose-response and time-course experiment to identify a sub-lethal concentration that still allows for the study of the desired cellular processes. |
| The compound has significant off-target effects in your cell line. | Refer to FAQ Q4 for strategies to investigate and mitigate off-target effects. | |
| The this compound stock solution was not prepared or stored correctly, leading to a higher effective concentration. | Ensure proper dissolution and storage of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Inconsistent incubation times or compound concentrations. | Adhere strictly to the established experimental protocol. | |
| Degradation of this compound stock solution. | Aliquot the stock solution upon receipt and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended. | |
| No observable effect on cell viability | The concentration of this compound is too low. | Increase the concentration of this compound. Perform a dose-response experiment to determine the effective concentration for your cell line. |
| The cell line is resistant to this compound. | Consider using a different cell line that is known to be sensitive to mitochondrial toxins. | |
| The incubation time is too short. | Increase the duration of exposure to this compound. A time-course experiment is recommended. | |
| The cell culture medium contains components that interfere with the compound. | Test the effect of this compound in a simpler, defined medium if possible. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for various MitoBloCK compounds. While specific data for this compound is limited, these values can serve as a reference for designing experiments.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| MitoBloCK-6 | Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | 5 - 10 | [MedChemExpress Data] |
| MitoBloCK-8 | HeLa cells | Toxic at 100 | [3][4] |
| MitoBloCK-9 | HeLa cells | No toxicity at 100 | [3][4] |
| MitoBloCK-10 | HeLa cells | 17.2 | [MedChemExpress Data] |
| MitoBloCK-13 | HeLa cells | No toxicity at 100 | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[7][8]
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes how to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health, in response to this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Positive control (e.g., CCCP)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy) and treat with various concentrations of this compound and a vehicle control for the desired duration. Include a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-5 µg/mL) in pre-warmed culture medium. Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.[9][10][11]
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging/Measurement:
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of MitoBloCK-11 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the specificity of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on challenges related to its specificity.
Issue 1: High background signal or unexpected cellular phenotypes observed at effective concentrations.
-
Question: We are observing widespread changes in cellular health and signaling pathways that seem unrelated to the inhibition of Seo1-mediated protein import. How can we determine if these are off-target effects of this compound?
-
Answer: It is crucial to differentiate between bona fide off-target effects and downstream consequences of on-target inhibition. The following steps can help elucidate the source of the unexpected phenotypes:
-
Perform a Dose-Response Analysis: Correlate the concentration of this compound with both the intended inhibitory effect on hydrophobic protein import and the observed off-target phenotypes. If the off-target effects only manifest at significantly higher concentrations than required for on-target activity, they may be less relevant under optimized experimental conditions.
-
Employ Orthogonal Assays: Utilize alternative methods to assess mitochondrial protein import that are not reliant on the same detection technology. For example, if you are using a fluorescence-based reporter, consider a Western blot analysis of mitochondrial fractions to confirm the reduced import of specific hydrophobic precursor proteins.[1]
-
Use a Structurally Unrelated Inhibitor: If available, compare the cellular phenotype induced by this compound with that of another inhibitor of mitochondrial protein import that has a different chemical scaffold and mechanism of action. Consistent phenotypes are more likely to be a direct result of inhibiting the pathway, whereas divergent effects may point to off-target activities of this compound.
-
Issue 2: Inconsistent results in cell-based assays versus in vitro import assays.
-
Question: this compound shows potent inhibition of hydrophobic protein import into isolated mitochondria, but its effects in whole cells are less pronounced and require much higher concentrations. What could be the cause of this discrepancy?
-
Answer: This is a common challenge when translating findings from in vitro to cellular contexts. Several factors could be at play:
-
Cellular Permeability and Efflux: this compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into inactive forms.
-
Compound Aggregation: At higher concentrations required for cellular assays, small molecules can form aggregates that lead to non-specific inhibition.[1]
To address this, consider the following troubleshooting steps:
-
Assess Compound Stability and Permeability: Utilize assays to measure the metabolic stability of this compound in the presence of liver microsomes or cell lysates. Cell permeability can be assessed using methods like the parallel artificial membrane permeability assay (PAMPA).
-
Co-treatment with Efflux Pump Inhibitors: If efflux is suspected, co-administering known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) may enhance the intracellular concentration and potency of this compound.
-
Test for Aggregation: Dynamic light scattering (DLS) can be used to determine if this compound forms aggregates at the concentrations used in cell-based assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-targets of this compound?
This compound is a small molecule inhibitor of mitochondrial protein import.[3] Its proposed target is the transport protein Seo1.[3] It has been shown to inhibit the import of precursor proteins that contain hydrophobic segments.[3] While it is reported not to act through Tom70 or Tom20, a comprehensive off-target profile of this compound is not publicly available.[3] Potential off-targets could include other components of the mitochondrial protein import machinery or other mitochondrial proteins with binding sites that have some structural similarity to that of Seo1.
Q2: How can we rationally design more specific analogs of this compound?
Improving the specificity of this compound will likely involve a medicinal chemistry approach informed by structure-activity relationship (SAR) studies.[4][5] The general workflow is as follows:
-
Establish a Robust Screening Cascade: Develop a primary in vitro assay to measure the inhibition of Seo1-mediated import and a panel of secondary assays to assess off-target activity. The secondary panel should include assays for other mitochondrial import pathways (e.g., TIM22, TIM23) and potentially counterscreens against unrelated targets that are common sources of off-target effects.
-
Computational Modeling: If a crystal structure of Seo1 is available, molecular docking studies can be used to predict how this compound binds. This can inform the design of analogs with modifications predicted to enhance interactions with Seo1 while diminishing binding to known off-targets.
-
Systematic Chemical Modification: Synthesize a library of this compound analogs with modifications at various positions of the chemical scaffold. These modifications could include altering substituent groups to probe for steric and electronic effects that influence binding affinity and selectivity.[6]
-
Iterative SAR Analysis: Test the synthesized analogs in the screening cascade to determine their on-target potency and off-target activity. The data from this analysis will guide the design of the next generation of compounds with improved specificity.
Q3: What are the key experimental controls to include when assessing the specificity of this compound?
To ensure the validity of your findings, the following controls are essential:
-
Vehicle Control: Treat cells or mitochondria with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.
-
Inactive Analog Control: If available, use a structurally similar analog of this compound that has been shown to be inactive against Seo1. This helps to confirm that the observed effects are due to the specific inhibitory activity of this compound and not some general property of the chemical scaffold.
-
Positive and Negative Controls for the Assay: For any assay, include appropriate positive and negative controls to ensure the assay is performing as expected. For example, in a protein import assay, a known inhibitor of the pathway would be a positive control, while a protein that is not imported via the targeted pathway would serve as a negative control.
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Protein Import Assay
This protocol describes a method to assess the inhibitory effect of this compound on the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled)
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 5 mM DTT, 5 mM ATP, 10 mM sodium succinate)
-
This compound stock solution in DMSO
-
Proteinase K
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Methodology:
-
Prepare a dilution series of this compound in DMSO.
-
In a microcentrifuge tube, combine isolated mitochondria (20-50 µg) with import buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the mitochondrial suspension and pre-incubate for 10 minutes at 30°C.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate the reaction at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
Treat half of the samples with proteinase K to digest any non-imported precursor protein. The other half will serve as a no-protease control.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the imported, protease-protected protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound directly binds to its intended target (Seo1) in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot reagents and equipment
-
Antibody against Seo1
Methodology:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes or a PCR plate.
-
Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Seo1 at each temperature by Western blotting.
-
A positive target engagement will result in a thermal stabilization of Seo1 in the this compound-treated samples compared to the vehicle control.
Data Presentation
Table 1: Example IC₅₀ Values for this compound and Analogs Against On- and Off-Targets
| Compound | Seo1 IC₅₀ (µM) | TIM22 Complex IC₅₀ (µM) | TIM23 Complex IC₅₀ (µM) | Selectivity Index (TIM22/Seo1) | Selectivity Index (TIM23/Seo1) |
| This compound | 1.5 | 25 | 40 | 16.7 | 26.7 |
| Analog A | 0.8 | 50 | 75 | 62.5 | 93.8 |
| Analog B | 5.2 | 15 | 20 | 2.9 | 3.8 |
Visualizations
Caption: Signaling pathway of this compound inhibition.
Caption: Workflow for improving this compound specificity.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. indivumed.com [indivumed.com]
- 3. This compound (MB-11) | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biologic activity of conformationally constrained analogs of L-363,301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Mitochondrial Import Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mitochondrial import inhibitors. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Troubleshooting Guide
Working with mitochondrial import inhibitors can present unique challenges. This guide addresses common issues encountered during in vitro and cell-based assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in in-vitro import assay | - Incomplete removal of unbound radiolabeled precursor.- Non-specific binding of precursor to the outer mitochondrial membrane.- Insufficient protease digestion of non-imported protein. | - Ensure thorough washing of the mitochondrial pellet after the import reaction.- Include a control reaction with a mitochondrial uncoupler (e.g., CCCP) to assess non-specific binding.- Optimize Proteinase K concentration and incubation time. Ensure fresh, active enzyme is used. |
| Low or no import of precursor protein | - Loss of mitochondrial membrane potential (ΔΨm).- ATP depletion in the import buffer.- Degraded or improperly folded precursor protein.- Use of inappropriate or degraded inhibitors. | - Handle isolated mitochondria gently and keep them on ice. Verify membrane potential with a fluorescent dye (e.g., TMRM).- Supplement the import buffer with an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine).- Ensure the precursor protein is freshly prepared and stored correctly. Avoid repeated freeze-thaw cycles.- Verify the concentration and activity of the inhibitor. Include positive and negative controls. |
| Inconsistent results between experiments | - Variability in the health and confluency of cell cultures used for mitochondria isolation.- Inconsistent timing of experimental steps.- Pipetting errors with viscous mitochondrial suspensions. | - Standardize cell culture conditions and harvest cells at a consistent confluency.- Follow the protocol precisely, especially incubation times and temperatures.- Use wide-bore pipette tips for handling mitochondrial suspensions to ensure accurate and gentle transfer. |
| Inhibitor shows off-target effects in cell-based assays | - The inhibitor may have targets other than the mitochondrial import machinery.- The observed phenotype may be a secondary effect of general mitochondrial dysfunction. | - Perform counter-screens against known off-target proteins.- Compare the effects of the inhibitor in cells reliant on mitochondrial respiration (galactose media) versus glycolysis (glucose media). A significantly lower IC50 in galactose media suggests mitochondrial toxicity.[1]- Validate the on-target effect by assessing the accumulation of mitochondrial precursor proteins in the cytosol. |
| Difficulty in assessing TOM complex clogging | - Inefficient co-immunoprecipitation of the stalled precursor with TOM complex subunits.- Insufficient enrichment of mitochondria during cellular fractionation. | - Optimize antibody concentrations and incubation times for co-immunoprecipitation.- Use a validated protocol for mitochondrial enrichment and confirm the purity of the mitochondrial fraction using western blotting for marker proteins (e.g., TOM20 for mitochondria, tubulin for cytosol). |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of mitochondrial import inhibitors and what do they target?
A1: Mitochondrial import inhibitors can be broadly categorized based on their targets within the import machinery. The primary targets are the translocase of the outer membrane (TOM) complex and the translocase of the inner membrane (TIM) complexes (TIM23 and TIM22). Some compounds, referred to as MitoBloCKs, have been identified to inhibit the import of specific precursor proteins. For example, MitoBloCK-6 has been shown to inhibit mitochondrial protein import and is effective against certain cancer cell lines.[2] Other small molecules may indirectly affect import by disrupting the mitochondrial membrane potential, which is crucial for the import of many proteins.
Q2: How can I distinguish between direct inhibition of the import machinery and general mitochondrial toxicity?
A2: This is a critical consideration. One common method is to compare the inhibitor's effect on cell viability in media containing either glucose or galactose as the primary carbon source. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production. If an inhibitor is significantly more potent in galactose media, it suggests a primary effect on mitochondrial function.[1] To specifically implicate the import machinery, you can perform western blot analysis to detect the accumulation of unprocessed mitochondrial precursor proteins in the cytosol or use techniques like cellular fractionation followed by protease protection assays.
Q3: What are the key quality control mechanisms that my experiments might be affecting?
A3: Cells have sophisticated quality control systems to handle impairments in mitochondrial protein import. The accumulation of non-imported precursor proteins in the cytosol can trigger a "mitoprotein-induced stress response," leading to the upregulation of cytosolic chaperones and the proteasome system.[2] Within the mitochondria, stalled import intermediates can be removed by processes like mitoTAD (mitochondrial protein translocation-associated degradation) or cleaved by proteases such as OMA1 to prevent clogging of the import channels.[3][4] Inhibition of import can activate these pathways, which could influence your experimental outcomes.
Q4: What are the UPRmt and the ISR, and how do they relate to mitochondrial import inhibition?
A4: The Mitochondrial Unfolded Protein Response (UPRmt) is a signaling pathway that responds to stress within the mitochondria, such as an accumulation of misfolded proteins.[5][6][7] The Integrated Stress Response (ISR) is a more general cellular stress response activated by various stimuli, including mitochondrial dysfunction.[8][9] Inhibition of mitochondrial import can lead to a depletion of essential mitochondrial proteins, causing mitochondrial stress and activating both the UPRmt and the ISR.[10] These pathways lead to transcriptional changes aimed at restoring homeostasis, including the expression of chaperones and proteases.
Q5: Are there any high-throughput methods to screen for mitochondrial import inhibitors?
A5: Yes, assays like the MitoLuc system are well-suited for high-throughput screening.[11][12] This assay uses a split-luciferase reporter system to provide a real-time, quantitative measure of protein import into mitochondria. Its plate-based format allows for the screening of large compound libraries to identify potential modulators of mitochondrial protein import.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used compounds in mitochondrial import studies.
Table 1: IC50 Values of Selected Mitochondrial Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 | Reference |
| MitoBloCK-6 | Mitochondrial Protein Import | OCI-AML2, TEX, Jurkat, NB4 | 5-10 µM | [2] |
| Antimycin A | Complex III Inhibitor | - | 0.24 ± 0.48 nM | [13] |
| Rotenone | Complex I Inhibitor | - | 2.7 ± 1.41 nM | [13] |
| Oligomycin | ATP Synthase Inhibitor | - | 38 ± 15 nM | [13] |
| IMT1 | Mitochondrial Transcription | HeLa | 29.9 nM | [14] |
| IMT1 | Mitochondrial Transcription | MiaPaCa-2 | 291.4 nM | [14] |
| IMT1 | Mitochondrial Transcription | RKO | 521.8 nM | [14] |
Table 2: Indicators of Mitochondrial Toxicity
| Assay Principle | Metric | Interpretation | Reference |
| Glucose vs. Galactose Media Viability | Ratio of IC50 (Glucose) / IC50 (Galactose) | A ratio > 2 is considered an indicator of mitochondrial toxicity. | [1] |
Experimental Protocols
Protocol 1: In Vitro Protein Import into Isolated Human Mitochondria
This protocol is adapted from established methods for assessing the import of radiolabeled precursor proteins into mitochondria isolated from cultured human cells.[15][16][17]
Materials:
-
HEK293 cells (or other suitable human cell line)
-
DMEM complete medium, PBS, Trypsin-EDTA
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with freshly added protease inhibitors
-
Import Buffer: 250 mM sucrose, 80 mM KCl, 5 mM MgCl2, 10 mM MOPS-KOH pH 7.2, 2 mM ATP, 2 mM NADH, 1% (w/v) fatty acid-free BSA
-
[35S]-methionine labeled precursor protein (produced by in vitro transcription/translation)
-
Proteinase K
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Mitochondrial uncoupler (e.g., CCCP)
Procedure:
-
Mitochondria Isolation: a. Harvest confluent HEK293 cells. b. Wash cells with PBS and resuspend in ice-cold MIB. c. Homogenize cells using a Dounce homogenizer. d. Perform differential centrifugation to enrich for mitochondria. The final mitochondrial pellet should be resuspended in a minimal volume of MIB.
-
Import Reaction: a. Dilute isolated mitochondria (20-50 µg) in 100 µL of pre-warmed Import Buffer. b. Pre-incubate for 5 minutes at 25°C. c. Start the import reaction by adding 2-5 µL of the [35S]-labeled precursor protein lysate. If using an inhibitor, add it during the pre-incubation step. d. Incubate for the desired time (e.g., 5-30 minutes) at 25°C. e. Stop the reaction by adding CCCP to dissipate the membrane potential.
-
Protease Treatment: a. Add Proteinase K to digest non-imported proteins. Incubate on ice. b. Inactivate Proteinase K by adding PMSF.
-
Analysis: a. Re-isolate the mitochondria by centrifugation. b. Lyse the mitochondrial pellet and analyze the imported proteins by SDS-PAGE and autoradiography.
Protocol 2: MitoLuc Assay in Permeabilized Mammalian Cells
This protocol describes a luminescence-based assay for real-time monitoring of mitochondrial protein import.[11][12][18]
Materials:
-
Mammalian cells (e.g., HeLa)
-
Plasmid encoding a mitochondrial-targeted large fragment of NanoLuc (11S)
-
Purified recombinant precursor protein fused to the small fragment of NanoLuc (pep86)
-
Assay buffer containing furimazine (luciferase substrate)
-
Recombinant perfringolysin O (rPFO) for plasma membrane permeabilization
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Preparation: a. Transfect cells with the plasmid encoding the mitochondrial-targeted 11S fragment. b. Plate the transfected cells in a multi-well plate and grow for 24-48 hours.
-
Assay Setup: a. On the day of the assay, replace the culture medium with assay buffer containing furimazine and rPFO. b. Incubate for 5-10 minutes to allow for plasma membrane permeabilization.
-
Import Measurement: a. Place the plate in the luminometer and take a baseline reading. b. Inject the purified pep86-fused precursor protein into each well. If testing inhibitors, they can be added before or with the precursor. c. Immediately begin kinetic luminescence readings. An increase in luminescence corresponds to the import of the precursor and reconstitution of the active luciferase in the mitochondrial matrix.
-
Data Analysis: a. Plot luminescence intensity over time. The rate of import can be calculated from the slope of the curve.
Protocol 3: Assessing TOM Complex Clogging by Co-Immunoprecipitation
This protocol outlines a method to determine if a mitochondrial precursor protein is stalled within the TOM complex.[3][19][20]
Materials:
-
Cells expressing a tagged version (e.g., V5 or HA) of the mitochondrial precursor protein of interest
-
Mitochondria isolation reagents (as in Protocol 1)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the tag on the precursor protein
-
Protein A/G magnetic beads
-
Antibodies against TOM complex subunits (e.g., TOM20, TOM40)
Procedure:
-
Mitochondria Isolation: a. Isolate mitochondria from cells expressing the tagged precursor protein.
-
Co-Immunoprecipitation: a. Lyse the isolated mitochondria with Co-IP lysis buffer. b. Pre-clear the lysate with magnetic beads. c. Incubate the lysate with the antibody against the precursor's tag. d. Add Protein A/G magnetic beads to pull down the antibody-protein complex. e. Wash the beads several times to remove non-specific binders.
-
Analysis: a. Elute the protein complexes from the beads. b. Analyze the eluate by western blotting using antibodies against TOM complex subunits. The presence of TOM subunits in the eluate indicates that the precursor protein was physically associated with the TOM complex.
Signaling Pathways and Workflows
Mitochondrial Unfolded Protein Response (UPRmt)
The UPRmt is a stress response pathway that alleviates the burden of misfolded or aggregated proteins within the mitochondria. In C. elegans, this involves the transcription factor ATFS-1, which is normally imported into mitochondria and degraded.[21] Under stress conditions that impair import, ATFS-1 is instead translocated to the nucleus, where it activates the transcription of mitochondrial chaperones and proteases.
Caption: C. elegans Mitochondrial Unfolded Protein Response (UPRmt) pathway.
Integrated Stress Response (ISR) Activation by Mitochondrial Dysfunction
Mitochondrial stress can activate the ISR, a broader cellular response that leads to a global reduction in protein synthesis while selectively translating key stress-response transcripts like ATF4. This is mediated by kinases that phosphorylate the translation initiation factor eIF2α.
References
- 1. Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folding the Mitochondrial UPR into the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Unfolded Protein Response and Integrated Stress Response as Promising Therapeutic Targets for Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. The MitoLuc assay for the analysis of the mechanism of mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MitoLuc assay for the analysis of the mechanism of mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen | EMBO Reports [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MitoLuc Assay System for Accurate Real-Time Monitoring of Mitochondrial Protein Import Within Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for assessing the clogging of the mitochondrial translocase of the outer membrane by precursor proteins in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for assessing the clogging of the mitochondrial translocase of the outer membrane by precursor proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The mitochondrial unfolded protein response: Signaling from the powerhouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating MitoBloCK-11 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of MitoBloCK-11, a known inhibitor of mitochondrial protein import.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound (MB-11) is a small molecule inhibitor that disrupts mitochondrial protein import.[1] It is thought to act on the transport protein Seo1, without affecting Tom70 or Tom20, and specifically inhibits precursor proteins that have hydrophobic segments.[1]
Q2: Why is it crucial to validate the target engagement of this compound in a cellular context?
A2: Validating target engagement within intact cells is a critical step in drug discovery and chemical probe development.[2][3] Biochemical assays, while useful, do not fully replicate the complex cellular environment where factors like membrane permeability, off-target effects, and interactions with other proteins can influence a compound's activity.[2] Cellular target engagement assays provide direct evidence that this compound is interacting with its intended target in a more physiologically relevant setting.[4]
Q3: What is the principle behind the Cellular Thermal Shift Assay (CETSA) for validating target engagement?
A3: The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to measure the interaction between a ligand (like this compound) and its target protein in cells.[5] The core principle is that when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[6] This increased thermal stability is measured as a "thermal shift" – a change in the temperature at which the protein denatures and aggregates.[6] A positive thermal shift in the presence of the compound is a strong indicator of target engagement.[6][7]
Q4: What are the key steps in a typical CETSA workflow?
A4: A standard CETSA experiment involves several key stages:
-
Cell Treatment: Treating cultured cells with this compound or a vehicle control (e.g., DMSO).[8]
-
Heating: Heating the treated cells across a range of temperatures.[8]
-
Lysis: Lysing the cells to release the intracellular proteins.
-
Separation: Centrifuging the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[6]
-
Quantification: Analyzing the amount of the soluble target protein remaining at each temperature, typically by Western blotting.[6][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the validation of this compound target engagement using CETSA.
| Problem | Potential Causes | Solutions |
| No thermal shift observed with this compound | 1. this compound is not permeable to the cell type being used.[6]2. The concentration of this compound is too low to achieve significant target occupancy.[6]3. The heating temperatures or duration are not optimized for the target protein.[6]4. The target protein is not expressed at a high enough level in the chosen cell line.[6] | 1. Confirm cell permeability using an orthogonal assay.2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Optimize the heating conditions by testing a broader temperature range and different heating times.4. Confirm target protein expression via Western blot or select a cell line with higher expression. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density.[6]2. Inaccurate pipetting of cells, this compound, or lysis buffer.[6]3. Uneven heating across the samples in the thermal cycler or heat block.[6] | 1. Ensure a homogenous cell suspension before seeding and use a consistent cell number for each replicate.2. Use calibrated pipettes and pay close attention to technique.3. Use a calibrated thermal cycler with good temperature uniformity. |
| No or weak signal for the target protein on the Western blot | 1. Low expression of the target protein in the selected cell line.[6]2. The primary antibody for the target protein is not effective or used at a suboptimal concentration.[6]3. Inefficient protein transfer from the gel to the membrane. | 1. Choose a cell line known to express the target at higher levels or consider overexpression systems.2. Validate the primary antibody and optimize its concentration. Test a different antibody if necessary.3. Optimize the Western blot transfer conditions (time, voltage, buffer). |
| "Smiling" or distorted bands on the Western blot | 1. Uneven heating during the SDS-PAGE run.2. High salt concentration in the protein samples. | 1. Ensure the electrophoresis apparatus is functioning correctly and the running buffer is fresh.2. Ensure that the buffer composition of the final protein samples is consistent and appropriate for SDS-PAGE. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol provides a detailed methodology for assessing the engagement of this compound with its putative target, Seo1, in cultured mammalian cells.
Materials:
-
Cell line expressing the target protein (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein (e.g., anti-Seo1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors and adjust the cell density to a consistent concentration.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.[6]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature for each treatment group.
-
Plot the normalized intensities against the temperature to generate melt curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample. A positive ΔTm indicates target stabilization and engagement.[6]
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: CETSA troubleshooting decision tree.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. youtube.com [youtube.com]
- 4. selvita.com [selvita.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Mitochondrial Inhibitors: MitoBloCK-11 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-11, a novel inhibitor of mitochondrial protein import, with established mitochondrial inhibitors. By examining their mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this document aims to be a valuable resource for selecting the appropriate tool for mitochondrial research.
Introduction to Mitochondrial Inhibitors
Mitochondria are central to cellular metabolism and energy production. The study of mitochondrial function and dysfunction is crucial in various fields, from basic cell biology to drug discovery for diseases like cancer and neurodegeneration. Mitochondrial inhibitors are indispensable tools in this research, each targeting a specific component of the mitochondrial machinery. This guide focuses on comparing the unique mechanism of this compound with that of well-characterized inhibitors of the electron transport chain (ETC) and ATP synthesis.
Mechanism of Action
The primary distinction between this compound and other common mitochondrial inhibitors lies in its target. While most inhibitors directly interfere with the process of oxidative phosphorylation, this compound disrupts the biogenesis of the mitochondrial proteome.
This compound: This small molecule inhibits the import of proteins into the mitochondria. Evidence suggests it may act through the transport protein Seo1, affecting the import of precursor proteins that contain hydrophobic segments.[1][2][3][4] By preventing the proper localization of essential mitochondrial proteins, this compound indirectly disrupts overall mitochondrial function.
Rotenone: A well-known pesticide and potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5] It blocks the transfer of electrons from NADH to coenzyme Q, thereby inhibiting ATP production and leading to an increase in reactive oxygen species (ROS).
Antimycin A: This antibiotic is a specific inhibitor of Complex III (cytochrome c reductase) .[4][6][7][8] It binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c and halting cellular respiration.[6] This inhibition also leads to a significant increase in superoxide (B77818) production.[4]
Oligomycin: An inhibitor of ATP synthase (Complex V) .[9][10][11] It binds to the F0 subunit of the enzyme, blocking the proton channel and preventing the synthesis of ATP from ADP and inorganic phosphate.
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.[9][12][13][14] It acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis. This leads to a rapid increase in oxygen consumption without the production of ATP.
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize available IC50 values for the discussed inhibitors in various cell lines. It is important to note that direct, side-by-side comparative studies for this compound are limited.
Table 1: IC50 Values of Mitochondrial Inhibitors in Human Cervical Cancer (HeLa) Cells
| Inhibitor | Target | IC50 (µM) | Assay Conditions |
| This compound | Mitochondrial Protein Import (via Seo1) | Data not available | - |
| Rotenone | Complex I | ~26 (ED50) | 24 hours, Luminometry[13] |
| Antimycin A | Complex III | ~50 | Cell growth inhibition[6][12] |
| Oligomycin | ATP Synthase | ~10 (Effective Concentration) | 2 hours, ATP level determination[15] |
Table 2: IC50 Values of Mitochondrial Inhibitors in Human T-cell Leukemia (Jurkat) Cells
| Inhibitor | Target | IC50 (µM) | Assay Conditions |
| This compound | Mitochondrial Protein Import (via Seo1) | Data not available | - |
| Rotenone | Complex I | ~50 (induces ~50% apoptosis) | 24 hours, Flow cytometry[16][17] |
| Antimycin A | Complex III | Data not available | - |
| Oligomycin | ATP Synthase | ~2 (for SOC inhibition) | Inhibition of store-operated Ca2+ influx[18] |
Note: IC50 values can vary significantly depending on the cell line, experimental duration, and the specific assay used to measure viability or inhibition. A related compound, MitoBloCK-8, has shown toxicity in HeLa cells at a concentration of 100 µM.[19]
Experimental Protocols
To facilitate the comparative analysis of these inhibitors, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the IC50 of a compound by measuring its effect on cell metabolic activity.
Objective: To determine the concentration of each mitochondrial inhibitor that reduces the viability of a cell population by 50%.
Materials:
-
HeLa or Jurkat cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Rotenone, Antimycin A, Oligomycin, FCCP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of each inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
Objective: To compare the effects of this compound and other inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound, Rotenone, Antimycin A, Oligomycin, FCCP
-
Cells of interest (e.g., HeLa or Jurkat)
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the inhibitors. For a standard Mito Stress Test, this includes Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A. To compare this compound, a separate experiment can be run where cells are pre-treated with this compound, or it is injected during the assay.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function. For comparing this compound, analyze its effect on the basal OCR and the response to the other inhibitors.
In Vitro Mitochondrial Protein Import Assay
This assay directly assesses the specific mechanism of action of this compound.
Objective: To determine the effect of this compound on the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled Su9-DHFR) synthesized via in vitro transcription/translation
-
Import buffer
-
This compound
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Methodology:
-
Import Reaction: Incubate isolated mitochondria in import buffer with the radiolabeled precursor protein in the presence of varying concentrations of this compound or a vehicle control.
-
Protease Treatment: After the import reaction, treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation: Re-isolate the mitochondria by centrifugation.
-
Analysis: Lyse the mitochondria and analyze the proteins by SDS-PAGE and autoradiography to visualize the imported, protected protein.
-
Quantification: Quantify the amount of imported protein to determine the inhibitory effect of this compound.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the distinct signaling pathways affected by these inhibitors and the general workflow of the key experimental protocols.
Caption: Mechanisms of action for various mitochondrial inhibitors.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Workflow for an in vitro mitochondrial protein import assay.
Conclusion
This compound represents a unique tool for studying mitochondrial biology due to its distinct mechanism of action targeting protein import. Unlike classical inhibitors that directly affect the electron transport chain or ATP synthase, this compound offers a way to investigate the consequences of impaired mitochondrial biogenesis. While quantitative data on its potency is still emerging, the provided protocols offer a framework for its direct comparison with other well-characterized mitochondrial inhibitors. The choice of inhibitor will ultimately depend on the specific research question, with this compound being particularly valuable for studies focused on protein translocation and its downstream effects on mitochondrial and cellular health.
References
- 1. scispace.com [scispace.com]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenone | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 6. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 7. A novel antimycin analogue antimycin A2c, derived from marine Streptomyces sp., suppresses HeLa cells via disrupting mitochondrial function and depleting HPV oncoproteins E6/E7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oligomycin - Wikipedia [en.wikipedia.org]
- 12. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Response to Rotenone Is Glucose-Sensitive in a Model of Human Acute Lymphoblastic Leukemia: Involvement of Oxidative Stress Mechanism, DJ-1, Parkin, and PINK-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of MitoBloCK-11: A Comparative Guide to its Validated Effects on the Mitochondrial Transporter Seo1
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import, and its validated effects on the putative transport protein Seo1. This document summarizes key experimental data, details methodologies for pivotal experiments, and contextualizes this compound's mechanism within the broader landscape of mitochondrial protein import.
Mitochondrial protein import is a fundamental cellular process, essential for organelle biogenesis and function. The intricate machinery governing this process presents a compelling target for therapeutic intervention in various diseases. The MitoBloCK series of small molecules, developed in the laboratory of Dr. Carla Koehler at UCLA, represents a significant advancement in the chemical toolkit available to probe and modulate mitochondrial protein import. While other compounds in this series, such as MitoBloCK-6, have been shown to target the Mia40/Erv1 disulfide relay system, this compound has emerged as a potential inhibitor of the transport protein Seo1.
Quantitative Analysis of this compound's Inhibitory Action
At present, detailed quantitative data from peer-reviewed publications specifically validating the direct inhibitory effect of this compound on Seo1 and comparing it with other inhibitors is not yet publicly available. Research from the Koehler lab has identified this compound as a small molecule that potentially acts through Seo1 to inhibit the import of precursor proteins containing hydrophobic segments. This was observed through a specific growth phenotype in media lacking uracil. However, direct biochemical assays quantifying the IC50 of this compound on Seo1 activity are pending publication.
For context, other members of the MitoBloCK family have well-defined inhibitory concentrations. For instance, MitoBloCK-6 inhibits the oxidoreductase ALR (the human homolog of Erv1) with an IC50 of 700 nM.[1] The characterization of this compound is anticipated to provide similar quantitative insights into its potency and specificity for Seo1.
Table 1: Comparative Data on Relevant Mitochondrial Protein Import Inhibitors
| Compound | Target | Mechanism of Action | Reported IC50 | Key Experimental Validation |
| This compound | Seo1 (putative) | Inhibition of hydrophobic precursor protein import | Not yet published | Yeast growth assays in uracil-deficient media |
| MitoBloCK-6 | Erv1/ALR | Inhibition of the mitochondrial disulfide relay system | 700 nM (for ALR) | In vitro Amplex Red-HRP assay, mitochondrial import assays |
| MitoBloCK-1 | TIM22 Pathway | Attenuation of carrier protein import | ~25-50 µM (in mammalian mitochondria) | Mitochondrial import assays with radiolabeled precursors |
Experimental Protocols for Assessing this compound's Effect
The validation of this compound's effect on Seo1 would involve a combination of genetic and biochemical approaches, similar to those employed for other MitoBloCK compounds.
Key Experimental Methodologies:
-
Yeast Growth Assays: A primary method for identifying modulators of mitochondrial protein import involves chemical-genetic screens in Saccharomyces cerevisiae. A yeast strain engineered to express a URA3 reporter protein targeted to the mitochondria is utilized. Inhibition of mitochondrial import allows the URA3 protein to remain in the cytosol, enabling the yeast to grow in media lacking uracil. This assay is a powerful initial screen for compounds like this compound that interfere with specific import pathways.
-
In Vitro Mitochondrial Protein Import Assays: This biochemical assay directly measures the import of radiolabeled precursor proteins into isolated mitochondria.
-
Mitochondria Isolation: Mitochondria are isolated from yeast or mammalian cells by differential centrifugation.
-
Precursor Protein Synthesis: Precursor proteins of interest (e.g., those with hydrophobic segments potentially transported by Seo1) are synthesized and radiolabeled in an in vitro transcription/translation system.
-
Import Reaction: The radiolabeled precursor is incubated with the isolated mitochondria in the presence of an energy source (ATP and a membrane potential). The assay is performed with and without the addition of this compound at various concentrations.
-
Protease Treatment: After the import reaction, a protease (e.g., proteinase K) is added to degrade any protein that has not been successfully imported into the mitochondria.
-
Analysis: The imported, protease-protected proteins are then analyzed by SDS-PAGE and autoradiography to quantify the extent of import inhibition by this compound.
-
-
Biochemical Assays for Seo1 Activity: To directly validate Seo1 as the target of this compound, a specific biochemical assay for Seo1's transport activity would be required. As Seo1 is a putative transporter, the development of such an assay would first involve the purification of functional Seo1 protein and its reconstitution into artificial membranes (liposomes). The transport of a specific substrate could then be measured in the presence and absence of this compound to determine its direct inhibitory effect and calculate an IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative mechanism of action for this compound and the general workflow for its validation.
Caption: Putative inhibition of Seo1-mediated protein transport by this compound.
References
A Comparative Guide to Mitochondrial Protein Import Inhibitors: MitoBloCK-11 vs. Tom70/Tom20 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The import of nuclear-encoded proteins into mitochondria is a fundamental process for cellular homeostasis, and its dysregulation is implicated in numerous diseases. The translocase of the outer mitochondrial membrane (TOM) complex is the primary gateway for these proteins. This guide provides a comparative analysis of MitoBloCK-11, a known inhibitor of mitochondrial protein import, against inhibitors targeting the key TOM complex receptors, Tom70 and Tom20.
Mechanism of Action: Distinct Entry Points into the Import Pathway
The initial recognition of mitochondrial precursor proteins is primarily handled by the Tom20 and Tom70 receptors. Tom20 typically recognizes proteins with N-terminal presequences, while Tom70 is the main receptor for hydrophobic proteins with internal targeting signals. Following receptor binding, precursor proteins are transferred to the central channel-forming protein Tom40 for translocation across the outer membrane.
This compound, however, acts at a later stage of the import process. It does not inhibit the initial receptor binding at Tom20 or Tom70[1]. Instead, it is suggested to act through the transport protein Seo1, affecting the import of precursor proteins that contain hydrophobic segments[1]. This positions this compound as an inhibitor of a downstream step in the import pathway, distinct from the initial recognition events targeted by Tom70 and Tom20 inhibitors.
Inhibitor Profiles
This compound
This compound is a small molecule that inhibits mitochondrial protein import[1]. Its mechanism is distinct from direct receptor inhibition, as it is proposed to function through the transport protein Seo1, which is located in the intermembrane space[1]. It has been shown to specifically inhibit the import of precursor proteins that possess hydrophobic segments[1]. To date, a specific IC50 value for the inhibition of mitochondrial protein import by this compound has not been reported in peer-reviewed literature.
Tom70 Inhibitors
Identifying specific small molecule inhibitors for Tom70 has been challenging, with many compounds affecting mitochondrial import indirectly. However, recent research has identified Dihydroartemisinin (DHA) , a derivative of the antimalarial drug artemisinin, as a direct inhibitor of Tom70[2][3]. DHA has been shown to bind to Tom70 and disrupt mitochondrial homeostasis, leading to downstream cellular effects such as pyroptosis in cancer cells[2][3]. Another class of inhibitors includes peptide-based competitors , such as a peptide derived from the presequence of rat pALDH, which can competitively inhibit the Tom70 receptor[4].
Tom20 Inhibitors
The development of specific, small molecule inhibitors that directly block the precursor protein binding site of Tom20 is an ongoing area of research. While compounds that indirectly affect Tom20 function exist, direct competitive inhibitors are not well-characterized in the literature. One example of a molecule that modulates Tom20 interaction is the plant triterpenoid (B12794562) celastrol (B190767) . Celastrol has been shown to disrupt the binding of PINK1 to Tom20, thereby blocking PINK1-dependent mitophagy[5]. However, it has not been characterized as a general inhibitor of Tom20-mediated protein import. Inhibition of Tom20 has also been achieved experimentally through the use of antibodies or antisense oligonucleotides to reduce its expression or block its function[6].
Quantitative Data Comparison
The available quantitative data for the direct inhibition of these targets by small molecules is limited. The following table summarizes the currently available information.
| Inhibitor | Target | Parameter | Value | Experimental System |
| This compound | Seo1 | IC50 | Not Reported | - |
| Dihydroartemisinin (DHA) | Tom70 | Kd | 2.43 mM | Microscale Thermophoresis (MST)[2] |
| Tom20 Inhibitors | Tom20 | - | No specific small molecule inhibitors with reported IC50/Kd for direct import inhibition. | - |
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay (Radiolabeled Precursor)
This assay directly measures the translocation of a protein into isolated mitochondria.
1. Preparation of Radiolabeled Precursor Protein:
-
The precursor protein of interest is transcribed and translated in vitro using a rabbit reticulocyte lysate system in the presence of [35S]-methionine to produce a radiolabeled protein[7][8].
2. Isolation of Mitochondria:
-
Mitochondria are isolated from cultured cells (e.g., HeLa, HEK293) or tissue by differential centrifugation[7][8]. The integrity of the isolated mitochondria is crucial for the assay.
3. Import Reaction:
-
Isolated mitochondria (25-50 µg) are resuspended in import buffer (e.g., containing sucrose, MOPS-KOH, KCl, MgCl2).
-
The reaction is energized with ATP and an NADH-generating system.
-
The inhibitor (e.g., this compound, DHA) or vehicle control (e.g., DMSO) is pre-incubated with the mitochondria for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C)[9].
-
The in vitro translated, radiolabeled precursor protein is added to the mitochondrial suspension to initiate the import reaction.
-
The reaction is incubated for various time points (e.g., 5, 15, 30 minutes) at 30°C[7].
4. Post-Import Treatment and Analysis:
-
The import reaction is stopped by placing the tubes on ice.
-
To remove non-imported precursor protein, the samples are treated with a protease, such as Proteinase K, which cannot cross the intact outer mitochondrial membrane[7][8].
-
The protease is subsequently inhibited (e.g., with PMSF).
-
Mitochondria are re-isolated by centrifugation.
-
The mitochondrial pellet is lysed, and the proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the imported, protease-protected radiolabeled protein.
-
The amount of imported protein is quantified by densitometry.
References
- 1. TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroartemisinin-driven TOM70 inhibition leads to mitochondrial destabilization to induce pyroptosis against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tom70 enhances mitochondrial preprotein import efficiency by binding to internal targeting sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant triterpenoid celastrol blocks PINK1-dependent mitophagy by disrupting PINK1's association with the mitochondrial protein TOM20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Knockout of Seo1 versus Pharmacological Inhibition with MitoBloCK-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the genetic knockout of the Saccharomyces cerevisiae protein Seo1 and the pharmacological effects of MitoBloCK-11. While initially linked, current evidence suggests distinct primary functions for Seo1 and a likely indirect relationship with the effects of this compound on mitochondrial protein import. This guide will objectively present the available experimental data to clarify their roles and interactions.
Unraveling the Function of Seo1p
Recent research has illuminated the primary role of Seo1p (encoded by the yeast gene YDL191C) as a plasma membrane transporter. A 2025 study identified Seo1p as a high-affinity, specific transporter for the dipeptide γ-glutamyl-methionine (γ-Glu-Met)[1][2]. This function is crucial for sulfur metabolism, as yeast can utilize γ-Glu-Met as a sulfur source[1][2].
Localization: Experimental evidence, including C-terminal HA-tagging and colocalization studies with the plasma membrane ATPase Pma1p, confirms that Seo1p is predominantly localized to the plasma membrane[1]. There is currently no direct experimental evidence supporting a primary localization of Seo1p to the mitochondria.
Phenotype of Seo1 Knockout: The Saccharomyces Genome Database (SGD) provides the following phenotypic information for a seo1 null mutant:
| Phenotype Category | Observation in seo1Δ Mutant |
| Sulfur Utilization | Decreased |
| Nitrogen Utilization | Decreased rate |
| Chemical Resistance | Decreased |
| UV Resistance | Decreased |
| Vegetative Growth | Decreased rate |
| Vacuolar Morphology | Abnormal |
| Heat Sensitivity | Decreased |
| Metal Resistance | Decreased |
| Competitive Fitness | Increased |
These phenotypes are consistent with a role in nutrient uptake at the plasma membrane, which would indirectly affect various cellular processes, including mitochondrial function.
This compound: A Modulator of Mitochondrial Protein Import
This compound is a small molecule identified in a screen for inhibitors of mitochondrial protein import. It is reported to inhibit the import of precursor proteins that contain hydrophobic segments[3]. The initial description of this compound suggests that it "possibly acts through transport protein Seo1"[3].
Mechanism of Action: The precise mechanism of action of this compound remains to be fully elucidated. The initial hypothesis of its interaction with Seo1 is now challenged by the confirmed plasma membrane localization and function of Seo1p. It is plausible that this compound's effect on mitochondrial protein import is indirect. For instance, by potentially inhibiting Seo1p or another plasma membrane transporter, this compound could alter the intracellular concentration of metabolites that are crucial for mitochondrial function, including protein import. Alternatively, this compound may have off-target effects and interact directly with components of the mitochondrial import machinery. Further target validation and off-target profiling studies are required to clarify its direct molecular target(s).
Experimental Protocols
Generation of a seo1Δ Knockout Strain
A common method for generating a gene knockout in Saccharomyces cerevisiae is through homologous recombination.
Workflow for Generating a seo1Δ Strain:
In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the efficiency of protein import into isolated mitochondria.
Experimental Workflow for In Vitro Mitochondrial Protein Import Assay:
Comparative Analysis: A Revised Perspective
Given the current understanding of Seo1p as a plasma membrane transporter, a direct comparison to this compound as a specific inhibitor of a mitochondrial import process involving Seo1 is not supported by evidence. Instead, we propose a revised comparative framework:
| Feature | Genetic Knockout of Seo1 (seo1Δ) | Pharmacological Inhibition with this compound |
| Primary Target | Complete and specific ablation of the SEO1 gene product (Ydl191c). | The direct molecular target is not definitively confirmed but is suggested to be Seo1p. Off-target effects are possible. |
| Primary Cellular Process Affected | Transport of γ-Glu-Met and potentially other dipeptides across the plasma membrane. | Inhibition of mitochondrial protein import, possibly through an indirect mechanism. |
| Effect on Mitochondrial Protein Import | Not directly demonstrated. Any effect is likely an indirect consequence of altered cellular metabolism due to impaired nutrient uptake. | Reported to inhibit the import of hydrophobic precursor proteins. |
| Specificity | Highly specific to the SEO1 gene. | Specificity is not fully characterized; potential for off-target effects exists. |
| Experimental Utility | Allows for the study of the long-term consequences of the complete absence of Seo1p function. | Permits the study of the acute effects of inhibiting a process, with the caveat of potential off-target effects. |
Signaling Pathways and Logical Relationships
The relationship between Seo1, this compound, and mitochondrial protein import is likely indirect. The following diagram illustrates a plausible, albeit hypothetical, signaling pathway.
References
- 1. Seo1p, a high-affinity, plasma membrane transporter of the γ-Glu-met dipeptide in yeasts and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seo1p, a high-affinity, plasma membrane transporter of the γ-Glu-met dipeptide in yeasts and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial protein import clogging as a mechanism of disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the MitoBloCK Compound Series: Targeting Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
The intricate process of mitochondrial protein import is essential for cellular homeostasis, and its dysregulation is implicated in a range of diseases, from neurodegenerative disorders to cancer. The MitoBloCK compound series represents a valuable collection of small molecule inhibitors that selectively target different components of the mitochondrial protein import machinery. This guide provides a comprehensive comparative analysis of these compounds, offering insights into their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Quantitative Comparison of MitoBloCK Compounds
The following table summarizes the inhibitory concentrations of various MitoBloCK compounds against their primary targets and their effects on cell viability. This data facilitates a direct comparison of their potency and specificity.
| Compound | Target Pathway | Primary Target | Assay | IC50 | Cell Line | Cell Viability IC50 | Reference |
| MitoBloCK-1 | TIM22 Pathway | Tim9-Tim10 Complex | Yeast Growth Inhibition (tim10-1 mutant) | MIC50 ~1 µM | S. cerevisiae | 25-50 µM (Mammalian cells) | [1][2] |
| MitoBloCK-6 | MIA Pathway | Erv1/ALR | In vitro Erv1 Oxidase Activity | 900 nM (Erv1), 700 nM (ALR) | - | 5-10 µM (Leukemia cell lines) | [3][4] |
| MitoBloCK-8 | MIA Pathway | ALR | In vitro ALR Inhibition | 9.02 µM | - | Toxic to HeLa cells at 100 µM | [4] |
| MitoBloCK-9 | MIA Pathway | ALR | In vitro ALR Inhibition | No significant interaction | - | No toxicity observed up to 200 µM (Yeast) or 100 µM (HeLa) | [4][5] |
| MitoBloCK-10 | TIM23 Pathway | PAM Complex (Tim44) | HeLa Cell Viability | - | HeLa | 17.2 µM | [6] |
| MitoBloCK-13 | MIA Pathway | ALR | In vitro ALR Inhibition | 10.7 µM | - | No toxicity observed up to 200 µM (Yeast) or 100 µM (HeLa) | [4] |
| ES-1 | MIA Pathway | Erv1 | In vitro Erv1 Oxidase Activity | Inactive | - | - | |
| ES-2 | MIA Pathway | Erv1 | In vitro Erv1 Oxidase Activity | 2.2 µM | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Erv1/ALR Oxidase Activity Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of Erv1/ALR-mediated oxidation.
-
Reagents: Purified Erv1 or ALR protein, Amplex Red, horseradish peroxidase (HRP), and the substrate dithiothreitol (B142953) (DTT).
-
Procedure:
-
The MitoBloCK compound or DMSO (vehicle control) is pre-incubated with purified Erv1 or ALR in a reaction buffer.
-
The reaction is initiated by the addition of DTT.
-
The production of H₂O₂ is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
-
Fluorescence is measured over time to determine the reaction rate.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of compound concentrations.
-
In Organello Mitochondrial Protein Import Assay
This assay assesses the import of radiolabeled precursor proteins into isolated mitochondria.
-
Mitochondrial Isolation: Mitochondria are isolated from yeast or mammalian cells by differential centrifugation.
-
Precursor Protein Synthesis: Radiolabeled precursor proteins (e.g., substrates of the MIA, TIM22, or TIM23 pathways) are synthesized by in vitro transcription and translation in the presence of ³⁵S-methionine.
-
Import Reaction:
-
Isolated mitochondria are energized with a respiratory substrate.
-
Mitochondria are pre-incubated with the MitoBloCK compound or DMSO.
-
The radiolabeled precursor protein is added to the mitochondrial suspension and incubated at an appropriate temperature.
-
Non-imported precursor proteins are removed by treatment with protease (e.g., trypsin or proteinase K).
-
-
Analysis:
-
Mitochondria are re-isolated and subjected to SDS-PAGE.
-
The imported, protease-protected proteins are visualized by autoradiography and quantified.[1]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the MitoBloCK compound or DMSO for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the DMSO-treated control, and IC50 values are determined from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
The MitoBloCK compounds exert their effects by targeting distinct mitochondrial protein import and assembly pathways.
The MIA Pathway: Target of MitoBloCK-6, -8, and -13
The Mitochondrial Intermembrane Space Assembly (MIA) pathway is responsible for the import and oxidative folding of cysteine-rich proteins into the intermembrane space (IMS). This process is driven by the disulfide relay system, primarily composed of Mia40 and the sulfhydryl oxidase Erv1 (ALR in mammals).[7] MitoBloCK-6 and other analogs in this series directly inhibit the enzymatic activity of Erv1/ALR, thereby disrupting the disulfide relay and preventing the import of MIA pathway substrates.[4] Treatment with MitoBloCK-6 has been shown to lock precursor proteins in a state bound to Mia40, blocking the re-oxidation of Mia40 by ALR.[4]
Caption: The MIA pathway and the inhibitory action of MitoBloCK-6.
The TIM22 Pathway: Target of MitoBloCK-1
The TIM22 pathway mediates the import and insertion of multi-pass transmembrane proteins, such as carrier proteins, into the inner mitochondrial membrane.[1][8] This process involves the Tim9-Tim10 chaperone complex in the IMS, which guides the hydrophobic precursor proteins from the TOM complex to the TIM22 translocase in the inner membrane.[1] MitoBloCK-1 specifically inhibits the TIM22 pathway by impeding the binding of the Tim9-Tim10 complex to its substrate during the early stages of translocation across the outer membrane.[2][8]
Caption: The TIM22 pathway and the inhibitory action of MitoBloCK-1.
The TIM23 Pathway and PAM Complex: Target of MitoBloCK-10
The TIM23 pathway is responsible for the import of proteins with N-terminal presequences into the mitochondrial matrix and their insertion into the inner membrane. The presequence translocase-associated motor (PAM) complex, which includes the chaperone Hsp70 and its co-chaperone Tim44, utilizes ATP hydrolysis to drive the translocation of proteins into the matrix.[6] MitoBloCK-10 is the first small molecule identified to attenuate the activity of the PAM complex by inhibiting the binding of the C-terminal domain of Tim44 to both the precursor protein and Hsp70.[6]
Caption: The TIM23 pathway, PAM complex, and the inhibitory action of MitoBloCK-10.
References
- 1. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MitoBloCK-11's Role in the PINK1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-11's potential role in the PINK1 pathway with other established modulators. As there is no direct evidence of this compound's interaction with the PINK1 pathway, this document hypothesizes an indirect role mediated by its known function as a mitochondrial protein import inhibitor, a process that can induce mitochondrial stress and consequently activate the PINK1 signaling cascade.
Data Presentation: Comparative Analysis of PINK1 Pathway Modulators
The following tables summarize quantitative data for this compound and known PINK1 pathway inhibitors and activators. This allows for a comparative assessment of their mechanisms and potencies.
Table 1: Profile of this compound
| Compound | Target/Mechanism | Reported IC50/EC50 | Cell-Based Assay |
| This compound | Inhibitor of mitochondrial protein import, possibly via the transport protein Seo1.[1] | Data not publicly available | Inhibition of mitochondrial protein import. |
Table 2: Comparative Profile of PINK1 Pathway Inhibitors
| Compound | Target/Mechanism | Reported IC50 | Cell-Based Assay |
| PRT062607 | ATP-competitive inhibitor of PINK1 kinase activity.[2][3][4] | ~1 µM (in HeLa cells)[4] | Inhibition of ubiquitin phosphorylation in cells.[2] |
| CYC116 | ATP-competitive inhibitor of PINK1 kinase activity.[2] | Less potent than PRT062607 | Inhibition of in organello ubiquitin kinase activity.[2] |
Table 3: Comparative Profile of PINK1 Pathway Activators
| Compound | Target/Mechanism | Reported EC50 | Cell-Based Assay |
| MTK458 | Binds to and stabilizes an active PINK1 heterocomplex, increasing mitophagy.[5][6] | Potent activator (specific EC50 not detailed in provided abstracts) | Increased phospho-ubiquitin (pUb) levels and Parkin translocation.[7] |
| BL-918 | Induces mitochondrial depolarization, leading to PINK1 accumulation and Parkin translocation.[8][9] | 9.95 µM (PINK1 activation in a luciferase assay)[8] | Parkin translocation to mitochondria.[8][10] |
| Kinetin | Precursor to Kinetin Triphosphate (KTP), a neo-substrate for PINK1. | 50 µM (for detectable PINK1 activation in the presence of CCCP) | Increased Parkin recruitment to depolarized mitochondria. |
Experimental Protocols
To independently verify the hypothesized indirect role of this compound in the PINK1 pathway, the following key experiments are recommended.
Western Blotting for PINK1 and Phospho-Ubiquitin (pS65-Ub)
This protocol is to detect the accumulation of full-length PINK1 and the phosphorylation of ubiquitin at Serine 65, a key marker of PINK1 activation.
Materials:
-
Cells of interest (e.g., HeLa cells stably expressing Parkin)
-
This compound, positive control (e.g., CCCP or Oligomycin/Antimycin A), negative control (DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PINK1, anti-pS65-Ub, anti-VDAC (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, a positive control (e.g., 10 µM CCCP for 4 hours), and a vehicle control (DMSO) for the desired time course.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Parkin Translocation
This assay visually confirms the recruitment of Parkin from the cytosol to mitochondria upon mitochondrial damage.
Materials:
-
Cells stably expressing fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips
-
This compound, positive control (e.g., CCCP), negative control (DMSO)
-
MitoTracker Red CMXRos (to label mitochondria)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, positive control, and vehicle control. In the last 30 minutes of treatment, add MitoTracker Red to stain mitochondria.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Staining: (If not using fluorescently tagged Parkin, incubate with anti-Parkin primary antibody followed by a fluorescent secondary antibody). Stain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips on slides and image using a confocal microscope. Analyze the colocalization of Parkin with mitochondria.
Mitophagy Assay using mito-Keima
This assay quantifies the delivery of mitochondria to lysosomes for degradation, the final step of mitophagy. mito-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum upon moving from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.
Materials:
-
Cells stably expressing mito-Keima
-
This compound, positive control (e.g., Oligomycin/Antimycin A), negative control (DMSO)
-
Flow cytometer or high-content imaging system with 405 nm and 561 nm lasers
Procedure:
-
Cell Treatment: Treat mito-Keima expressing cells with this compound, positive and negative controls for an extended period (e.g., 24 hours).
-
Sample Preparation: Harvest cells by trypsinization and resuspend in FACS buffer.
-
Flow Cytometry Analysis: Analyze cells using a flow cytometer. Excite the cells with both 405 nm and 561 nm lasers and measure the emission at ~620 nm. The ratio of the emission from the 561 nm excitation (acidic environment) to the 405 nm excitation (neutral environment) is indicative of the level of mitophagy.
-
Data Analysis: Quantify the percentage of cells with high 561/405 nm emission ratios.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The PINK1 signaling pathway in healthy versus damaged mitochondria, with the hypothesized indirect action of this compound.
Caption: Experimental workflow to investigate the indirect effect of this compound on the PINK1 pathway.
Caption: Logical relationship of the hypothesized indirect action of this compound on the PINK1 pathway.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Identification and structural characterization of small molecule inhibitors of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structural characterization of small molecule inhibitors of PINK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Efficacy of MitoBloCK-11 in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MitoBloCK-11 and other prominent mitochondrial inhibitors. Due to the limited availability of direct comparative studies involving this compound, this document summarizes the known characteristics of the broader MitoBloCK family of compounds and contrasts them with well-established mitochondrial inhibitors. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at evaluating the efficacy of novel mitochondrial protein import inhibitors.
Introduction to this compound and Mitochondrial Inhibition
Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Consequently, molecules that modulate mitochondrial function are of significant interest in drug discovery.
This compound is a novel small molecule inhibitor of mitochondrial protein import, a critical process for mitochondrial biogenesis and function. It is believed to exert its effects, at least in part, by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins containing hydrophobic segments.[1] This mechanism of action distinguishes it from classical mitochondrial inhibitors that typically target the electron transport chain or ATP synthase.
This guide will compare the known attributes of the MitoBloCK family of compounds with established mitochondrial inhibitors such as Rotenone, Antimycin A, and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), focusing on their mechanisms of action and effects on cell viability.
Comparative Efficacy of Mitochondrial Inhibitors
The following table summarizes the available data on the efficacy of MitoBloCK compounds and other mitochondrial inhibitors in various cell lines. It is important to note the current absence of publicly available IC50 values for this compound.
| Compound | Target/Mechanism of Action | Cell Line(s) | Reported IC50/Effective Concentration | Citation(s) |
| This compound | Mitochondrial protein import (possibly via Seo1) | Not specified | Data not available | [1] |
| MitoBloCK-6 | Inhibitor of Erv1/ALR in the mitochondrial disulfide relay system | Liver Cancer Cells (McA-RH7777) | Significant inhibition of proliferation at 30 µM | [2] |
| MitoBloCK-8 | Modulator of Erv1 activity | HeLa | Toxic at 100 µM | [3] |
| MitoBloCK-9 | Modulator of Erv1 activity | HeLa, Yeast | No toxicity observed up to 100 µM and 200 µM, respectively | [3] |
| MitoBloCK-13 | Modulator of Erv1 activity | HeLa, Yeast | No toxicity observed up to 100 µM and 200 µM, respectively | [3] |
| Rotenone | Inhibitor of Complex I of the electron transport chain | SH-SY5Y, Neuro-2a | Induces apoptosis and neurotoxicity; EC50 varies by cell line and exposure time | [4][5] |
| Antimycin A | Inhibitor of Complex III of the electron transport chain | A549, As4.1, RPE | Induces apoptosis and cell death in a dose-dependent manner | [6][7][8] |
| CCCP | Uncoupler of oxidative phosphorylation | HepG2 | Induces mitochondrial dysfunction and integrated stress response | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of mitochondrial inhibitors. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK293, HepG2)
-
Complete culture medium
-
This compound or other mitochondrial inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the mitochondrial inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitochondrial Protein Import Assay
This assay assesses the ability of a compound to inhibit the import of proteins into mitochondria.
Materials:
-
Isolated mitochondria from the cell line of interest
-
Radiolabeled precursor protein (e.g., 35S-methionine-labeled)
-
Import buffer (containing salts, buffer, and an energy source like ATP and succinate)
-
This compound or other mitochondrial inhibitors
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Isolate mitochondria from the desired cell line using standard differential centrifugation methods.
-
Synthesize a radiolabeled mitochondrial precursor protein using an in vitro transcription/translation system.
-
Pre-incubate the isolated mitochondria with the desired concentration of the mitochondrial inhibitor or vehicle control in import buffer for 10-15 minutes on ice.
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate the reaction at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
To remove non-imported precursor protein, treat the samples with Proteinase K. A control sample without Proteinase K should be included.
-
Inactivate Proteinase K by adding PMSF.
-
Pellet the mitochondria by centrifugation, remove the supernatant, and resuspend the pellet in sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the imported protein. The amount of protected, processed protein will be indicative of import efficiency.
Visualizations
Signaling Pathway of Mitochondrial Protein Import
The following diagram illustrates the general pathway of mitochondrial protein import, highlighting the translocases of the outer and inner membranes (TOM and TIM complexes). This compound is thought to act on a component of this machinery.
Caption: A simplified diagram of the mitochondrial protein import machinery.
Experimental Workflow for Evaluating Mitochondrial Inhibitors
The following workflow outlines the key steps in assessing the efficacy of a mitochondrial inhibitor like this compound.
Caption: A flowchart illustrating the experimental steps for characterizing mitochondrial inhibitors.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for MitoBloCK-11 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing robust control experiments when studying the effects of MitoBloCK-11, a novel small-molecule inhibitor of mitochondrial protein import. As a compound that potentially targets the Seo1 transport protein, it is crucial to differentiate its specific effects from off-target and non-specific cellular responses.[1][2][3] This guide compares this compound with other mitochondrial inhibitors and outlines essential experimental controls and data presentation formats to ensure the validity and reproducibility of your findings.
Understanding the Mechanism of Action of this compound
This compound is understood to be an inhibitor of mitochondrial protein import, with evidence suggesting its mechanism of action involves the transport protein Seo1.[1][2][3] It has been noted to specifically inhibit the import of precursor proteins that contain hydrophobic segments.[2][3] Its role in the PINK1 pathway also makes it a compound of interest in the study of autosomal recessive Parkinson's disease.[1]
Comparative Analysis of Mitochondrial Protein Import Inhibitors
To effectively design control experiments, it is beneficial to understand how this compound compares to other well-characterized inhibitors of mitochondrial protein import.
| Inhibitor | Target Pathway/Complex | Mechanism of Action | Key Experimental Use |
| This compound | Seo1-dependent import | Inhibits import of precursor proteins with hydrophobic segments, possibly via Seo1. [1][2][3] | Studying the role of Seo1 and the import of specific hydrophobic proteins; investigating PINK1 pathway. [1] |
| MitoBloCK-1 | TIM22 Pathway | Attenuates the import of carrier proteins like the ADP/ATP carrier.[4] | Probing the substrate specificity of the Tim9-Tim10 complex.[4] |
| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | Inhibits the oxidase activity of Erv1, affecting the import of cysteine-rich proteins.[5][6] | Dissecting the mitochondrial disulfide relay system.[5] |
| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Mitochondrial Membrane Potential | Uncoupler that dissipates the proton gradient across the inner mitochondrial membrane, broadly inhibiting protein import.[4][7] | General positive control for inhibition of mitochondrial protein import.[4] |
| Valinomycin | Mitochondrial Membrane Potential | Potassium ionophore that disrupts the mitochondrial membrane potential. | Positive control for experiments sensitive to changes in membrane potential. |
Essential Control Experiments for this compound Studies
The following experiments are critical for validating the on-target effects of this compound and ruling out confounding variables.
Vehicle Control
-
Purpose: To control for the effects of the solvent used to dissolve this compound (e.g., DMSO).
-
Protocol: Treat a parallel set of cells or isolated mitochondria with the same concentration of the vehicle as used for the this compound treatment.
-
Data Presentation:
| Treatment | Measured Parameter (e.g., Cell Viability) |
| Untreated | Baseline measurement |
| Vehicle (e.g., 0.1% DMSO) | Measurement |
| This compound | Measurement |
Negative Control Compounds
-
Purpose: To demonstrate the specificity of this compound's effects. An ideal negative control would be a structurally similar but inactive analog of this compound.
-
Protocol: Synthesize or obtain an analog of this compound predicted to be inactive based on structure-activity relationship (SAR) studies. Treat cells with this analog at the same concentration as this compound.
-
Data Presentation:
| Compound | Target Activity (e.g., % Inhibition of Protein Import) | Off-Target Effect (e.g., Cell Viability) |
| This compound | Measurement | Measurement |
| Inactive Analog | Measurement | Measurement |
Positive Control Inhibitors
-
Purpose: To confirm that the experimental system is capable of detecting the expected biological effect.
-
Protocol: Use a well-characterized inhibitor of a related pathway. For example, use MitoBloCK-1 to show specific inhibition of the TIM22 pathway, or a general import inhibitor like CCCP to demonstrate the overall functionality of the import assay.
-
Data Presentation:
| Inhibitor | Target Pathway | % Inhibition |
| This compound | Seo1-dependent import | Measurement |
| MitoBloCK-1 | TIM22 | Measurement |
| CCCP | General Import | Measurement |
Target Engagement and Specificity
-
Purpose: To verify that this compound interacts with its intended target (Seo1) and does not significantly affect other import pathways.
-
Experimental Workflow:
-
In Vitro Protein Import Assay: Assess the import of radiolabeled precursor proteins into isolated mitochondria. Compare the import of a putative Seo1-dependent substrate with that of substrates for other pathways (e.g., a TIM22 substrate like the ADP/ATP carrier, a TIM23 substrate, and a MIA pathway substrate).
-
Cell-Based Assays: Overexpress or knock down Seo1 in a cell line and assess the sensitivity to this compound.
-
Caption: Workflow for assessing the specificity of this compound on different mitochondrial import pathways.
Off-Target and Cytotoxicity Assays
-
Purpose: To evaluate the general health of the cells and mitochondria to ensure that the observed effects are not due to non-specific toxicity.
-
Methodologies:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to measure metabolic activity.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity) to detect programmed cell death.
-
Mitochondrial Membrane Potential Measurement: (e.g., TMRM, JC-1 staining) to assess mitochondrial health. A collapse in membrane potential can non-specifically inhibit protein import.
-
Oxygen Consumption Rate (OCR): To measure mitochondrial respiration.
-
Caption: Key assays to evaluate potential off-target and cytotoxic effects of this compound.
Detailed Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
-
Isolate Mitochondria: Isolate mitochondria from cultured cells or animal tissue using differential centrifugation.
-
Synthesize Radiolabeled Precursor Proteins: Use an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) with ³⁵S-methionine to synthesize radiolabeled precursor proteins.
-
Import Reaction:
-
Incubate isolated mitochondria in import buffer.
-
Add the radiolabeled precursor protein.
-
Add this compound, vehicle, or control inhibitors at the desired concentrations.
-
Incubate at 30°C for various time points.
-
-
Protease Treatment: Stop the import reaction by placing on ice and treat with proteinase K to digest non-imported proteins.
-
Analysis: Re-isolate mitochondria, lyse, and analyze by SDS-PAGE and autoradiography.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, vehicle, and a positive control for cytotoxicity (e.g., staurosporine) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Signaling Pathway Visualization
The proposed mechanism of this compound involves the inhibition of a specific mitochondrial protein import pathway. The following diagram illustrates a simplified overview of mitochondrial protein import, highlighting the potential point of inhibition by this compound.
Caption: Simplified diagram of mitochondrial protein import, indicating the putative target of this compound.
By implementing these control experiments and adhering to the proposed data presentation and visualization standards, researchers can generate high-quality, reliable data on the specific effects of this compound, contributing to a clearer understanding of its mechanism of action and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (MB-11) | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MitoBloCK-11
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical compounds like MitoBloCK-11 are of paramount importance. Adherence to established protocols is critical not only for the safety of laboratory personnel but also for the prevention of environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) and be fully familiar with its contents. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, whether in its pure form, in solution, or as contaminated labware, requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks, weighing boats, wipes).
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste streams, such as biological or radioactive waste.[1][2]
2. Containment of Solid and Liquid Waste:
-
Solid Waste: Collect unused this compound powder and contaminated solids in a dedicated, sealable plastic bag or container. This container should then be placed into a larger, designated hazardous chemical waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemically resistant container, such as a high-density polyethylene (B3416737) bottle. Do not mix with other solvent wastes unless compatibility has been verified.[1]
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the compound (if known from the SDS).
-
The accumulation start date.
-
The name and contact information of the principal investigator or laboratory.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.[3]
-
Ensure the container is kept tightly closed except when adding waste.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]
-
Do not dispose of this compound down the drain or in the regular trash. [1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately inform colleagues in the vicinity of the spill.
-
Evacuation (if necessary): For large or volatile spills, evacuate the area and contact your institution's EHS department.
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material, such as chemical spill pillows or absorbent pads.[1]
-
Carefully collect the absorbent material and any contaminated debris, placing it in a sealed bag for disposal as hazardous chemical waste.[1]
-
Decontaminate the spill area with a suitable laboratory detergent and water.[1]
-
Dispose of all cleanup materials as hazardous chemical waste.[1]
-
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided below. This information is crucial for safe handling and for the preparation of solutions.
| Property | Value | Source |
| Molecular Weight | 434.26 g/mol | [4] |
| Formula | C₁₇H₁₂BrN₃O₄S | [5] |
| CAS Number | 413606-16-3 | [5] |
| Solubility in DMSO | 25 mg/mL (57.57 mM)[4], 125 mg/mL (287.85 mM)[5][6] | [4][5][6] |
| Purity | >98% (HPLC) | [6] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 1 year | [4] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling MitoBloCK-11
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling MitoBloCK-11. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Chemical Identifier: this compound is a small molecule inhibitor of mitochondrial protein import.[1] It is classified as harmful if swallowed and is a suspected carcinogen.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[2] |
| Carcinogenicity (Category 2) |
| Warning | H351: Suspected of causing cancer.[2] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for specific experimental protocols.[3][4] The following are the minimum PPE requirements for handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-rated | Protects against splashes and airborne particles.[4][5][6] A face shield must be worn over safety goggles.[4] |
| Hand Protection | Nitrile Gloves | Chemically resistant | Protects hands from direct contact. Nitrile gloves are recommended for general-purpose use with chemicals.[6] |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the supplier's label and hazard information are clearly visible.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
Preparation of Stock Solutions:
-
This compound is often dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1]
-
All handling of the powder and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use sonication to aid in dissolution if necessary.[1]
Experimental Workflow: A General Protocol
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Caption: Experimental workflow for a cell-based assay with this compound.
Signaling Pathway Inhibition
This compound functions by inhibiting the import of proteins into the mitochondria. It is thought to act on the transport protein Seo1, while not affecting Tom70 or Tom20, which are other components of the mitochondrial protein import machinery.[1]
Caption: Inhibition of mitochondrial protein import by this compound via Seo1.
Disposal Plan
All waste contaminated with this compound, including unused product, solutions, and disposable PPE, must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container.
-
Solid waste, such as contaminated gloves, pipette tips, and lab coats, should be collected in a designated, labeled hazardous waste bag.
-
-
Final Disposal:
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[8]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If inhaled: Move to fresh air.[2]
Always have the Safety Data Sheet (SDS) readily available in case of an emergency.[2]
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Personal Protective Equipment | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 7. mitomaterials.com [mitomaterials.com]
- 8. mitomaterials.com [mitomaterials.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
